molecular formula C9H11N3O B7826418 N-Nitrosonornicotine CAS No. 84237-38-7

N-Nitrosonornicotine

カタログ番号: B7826418
CAS番号: 84237-38-7
分子量: 177.20 g/mol
InChIキー: XKABJYQDMJTNGQ-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Nitrosopyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol . It is categorized as a nitrosamine compound and is primarily used in pharmaceutical and analytical research as a reference standard . This chemical is identified as an impurity and metabolite of interest in nicotine chemistry . Researchers utilize it in the development and validation of analytical methods, such as gas chromatography and mass spectrometry, to detect and quantify trace levels of nitrosamine impurities in nicotine and tobacco-derived products . This is critical for product safety and regulatory compliance, as nitrosamines are a class of compounds known for their potential genotoxicity. The compound should be stored in a refrigerator at 2-8°C . This product is intended for laboratory and research purposes only and is not for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021476
Record name N′-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB]
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosonornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSONORNICOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble (NTP, 1992)
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.000512 [mmHg]
Record name N-Nitrosonornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow oil

CAS No.

16543-55-8, 84237-38-7
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosonornicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16543-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N'-Nitrosonornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N′-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Nitrosonornicotine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16543-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSONORNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X656TZ86DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSONORNICOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

117 °F (NTP, 1992), 47 °C
Record name N-NITROSONORNICOTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSONORNICOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

N-Nitrosonornicotine (NNN): A Technical Guide to its Carcinogenic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a significant etiological agent in cancers of the esophagus, oral cavity, and pancreas, particularly in users of smokeless tobacco products.[2] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating carcinogenesis. This guide provides an in-depth overview of the core mechanisms of NNN-induced cancer, focusing on its metabolic activation, DNA adduct formation, and the subsequent signaling pathways involved.

Metabolic Activation of NNN

The bioactivation of NNN is a critical initial step in its carcinogenic process. This metabolic activation is primarily carried out by cytochrome P450 enzymes, leading to the formation of unstable, reactive electrophiles that can damage DNA.

The principal metabolic activation pathway for NNN is α-hydroxylation, which occurs at two main positions on the pyrrolidine ring: the 2'-position and the 5'-position.[2] This process is catalyzed by various CYP enzymes, with CYP2A enzymes playing a significant role.[1]

  • 2'-Hydroxylation: This pathway leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then alkylate DNA, forming pyridyloxobutyl (POB)-DNA adducts.[2]

  • 5'-Hydroxylation: This pathway results in the formation of 5'-hydroxyNNN, which also generates a reactive diazohydroxide. This intermediate leads to the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The stereochemistry of NNN influences its metabolic activation. (S)-NNN, the predominant enantiomer in tobacco products, is a more potent oral and esophageal carcinogen in rats compared to (R)-NNN. Studies have shown that (S)-NNN is preferentially metabolized via the 2'-hydroxylation pathway in the rat esophagus, leading to higher levels of POB-DNA adducts.

Metabolic_Activation_of_NNN cluster_2_hydroxylation 2'-Hydroxylation cluster_5_hydroxylation 5'-Hydroxylation NNN N-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 (e.g., CYP2A) 2_hydroxyNNN 2'-HydroxyNNN (unstable) CYP450->2_hydroxyNNN 2'-hydroxylation 5_hydroxyNNN 5'-HydroxyNNN (unstable) CYP450->5_hydroxyNNN 5'-hydroxylation diazohydroxide_2 Diazohydroxide 2_hydroxyNNN->diazohydroxide_2 spontaneous opening POB_DNA_adducts Pyridyloxobutyl (POB) DNA Adducts diazohydroxide_2->POB_DNA_adducts DNA Alkylation diazohydroxide_5 Diazohydroxide 5_hydroxyNNN->diazohydroxide_5 spontaneous decomposition py_py_DNA_adducts Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts diazohydroxide_5->py_py_DNA_adducts DNA Alkylation

Caption: Metabolic activation pathways of this compound (NNN).

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a key event in NNN-induced carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations. The primary types of DNA adducts formed from NNN are:

  • Pyridyloxobutyl (POB)-DNA adducts: These are formed through the 2'-hydroxylation pathway and include adducts such as O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua).

  • Pyridyl-N-pyrrolidinyl (py-py)-DNA adducts: These arise from the 5'-hydroxylation pathway.

The persistence of these adducts in target tissues is a critical factor in tumor initiation.

Quantitative Data on NNN Carcinogenicity and DNA Adducts

The carcinogenic potency of NNN has been demonstrated in numerous animal studies. The following tables summarize key quantitative data from these studies.

Table 1: Tumor Incidence in F344 Rats Treated with NNN in Drinking Water

Treatment GroupDose (ppm)Target OrganTumor IncidenceReference
(S)-NNN14Oral Cavity20/20 (100%)
(S)-NNN14Esophagus20/20 (100%)
(R)-NNN14Oral Cavity6/24 (25%)
(R)-NNN14Esophagus3/24 (12.5%)
Racemic NNN + NNK-Oral Cavity8/30 (27%)
Control (Water)0Oral Cavity0/30 (0%)

Table 2: Levels of POB-DNA Adducts in Tissues of F344 Rats Treated with 14 ppm (S)-NNN in Drinking Water for 70 Weeks

Tissue7-POB-Gua (fmol/mg DNA)O²-POB-dThd (fmol/mg DNA)Total POB-DNA Adducts (fmol/mg DNA)Reference
Esophageal Mucosa1580 ± 2301850 ± 2903655 ± 520
Oral Mucosa450 ± 80480 ± 90948 ± 170
Nasal Respiratory Mucosa320 ± 502800 ± 4503150 ± 500
Lung120 ± 20230 ± 40350 ± 60
Liver80 ± 15150 ± 30230 ± 45

Signaling Pathways in NNN Carcinogenesis

Beyond its direct genotoxic effects, NNN also promotes tumor growth and progression by activating key intracellular signaling pathways. This is often initiated by the binding of NNN to nicotinic acetylcholine receptors (nAChRs), which are overexpressed in many cancer cells.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. NNN has been shown to activate the ERK1/2 pathway, leading to increased cell proliferation and tumor growth.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route involved in cell survival, growth, and proliferation. Activation of this pathway by NNN can inhibit apoptosis and promote cell survival, contributing to tumor progression.

NNN_Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway NNN This compound (NNN) nAChR Nicotinic Acetylcholine Receptor (nAChR) NNN->nAChR binds to Ras Ras nAChR->Ras activates PI3K PI3K nAChR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Cell Proliferation, Survival, Differentiation ERK->Proliferation_MAPK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis, Cell Survival, Growth Akt->Apoptosis_Inhibition

Caption: NNN-induced signaling pathways promoting carcinogenesis.

Experimental Protocols

Animal Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of NNN in a rodent model.

Experimental Design:

  • Animal Model: Male F344 rats are commonly used.

  • Groups:

    • Control group: Administered drinking water only.

    • Treatment groups: Administered NNN in drinking water at various concentrations (e.g., 14 ppm).

  • Duration: The study typically runs for the lifetime of the animals, often up to 104 weeks.

  • Endpoint: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues, particularly from the oral cavity and esophagus, are examined histopathologically for the presence of tumors.

  • Data Analysis: Tumor incidence and multiplicity are compared between the control and treatment groups using statistical methods such as the Fisher exact test.

Animal_Bioassay_Workflow start Start animal_model Select Animal Model (e.g., F344 Rats) start->animal_model group_assignment Randomly Assign to Control & Treatment Groups animal_model->group_assignment treatment Administer NNN in Drinking Water (e.g., 14 ppm) group_assignment->treatment monitoring Monitor for ~104 weeks treatment->monitoring necropsy Perform Necropsy and Histopathological Examination monitoring->necropsy data_analysis Analyze Tumor Incidence and Multiplicity necropsy->data_analysis end End data_analysis->end

Caption: General workflow for an NNN carcinogenicity bioassay in rats.
DNA Adduct Analysis by LC-MS/MS

Objective: To quantify specific NNN-induced DNA adducts in tissues.

Methodology:

  • DNA Isolation: DNA is extracted from target tissues (e.g., esophageal mucosa) using commercially available kits.

  • Enzymatic Hydrolysis: The isolated DNA is enzymatically digested to individual deoxynucleosides.

  • LC-MS/MS Analysis: The digested DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: The deoxynucleosides are separated using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).

    • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for the DNA adducts of interest (e.g., 7-POB-Gua) and their stable isotope-labeled internal standards are monitored in multiple reaction monitoring (MRM) mode for quantification.

  • Quantification: The amount of each adduct is determined by comparing its peak area to that of the corresponding internal standard.

LC_MS_MS_Workflow tissue Tissue Sample (e.g., Esophageal Mucosa) dna_isolation DNA Isolation tissue->dna_isolation hydrolysis Enzymatic Hydrolysis dna_isolation->hydrolysis lc_separation LC Separation (C18 Column) hydrolysis->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification of DNA Adducts ms_detection->quantification

Caption: Workflow for DNA adduct analysis by LC-MS/MS.
Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of NNN on the activation of MAPK/ERK and PI3K/Akt signaling pathways.

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., esophageal squamous cell carcinoma cells) are cultured and treated with NNN at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt (as loading controls).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of pathway activation.

Conclusion

The carcinogenic mechanism of this compound is a multifaceted process involving metabolic activation to genotoxic intermediates, the formation of persistent DNA adducts, and the activation of pro-survival and pro-proliferative signaling pathways. Understanding these core mechanisms is crucial for developing effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational understanding of these processes, supported by quantitative data and established experimental protocols, to aid researchers, scientists, and drug development professionals in their efforts to combat the health risks associated with NNN exposure.

References

The Dichotomy of a Carcinogen: An In-depth Technical Guide to the Comparative Carcinogenic Activity of (S)-NNN and (R)-NNN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, is a recognized human carcinogen implicated in cancers of the esophagus and oral cavity. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, with (S)-NNN being the predominant form in tobacco products. This technical guide provides a comprehensive analysis of the differential carcinogenic activities of these enantiomers, focusing on their metabolic activation, DNA adduct formation, and tumorigenicity. Through a detailed review of in vivo and in vitro studies, this document elucidates the molecular mechanisms underlying the significantly higher carcinogenic potential of (S)-NNN compared to its (R)-enantiomer. Quantitative data are presented in structured tables for clear comparison, detailed experimental methodologies are provided, and key signaling pathways are visualized using Graphviz diagrams to offer a thorough understanding for researchers and professionals in the field.

Introduction

Tobacco use is a leading cause of preventable cancer worldwide, with tobacco-specific nitrosamines (TSNAs) being among the most potent carcinogens in tobacco products. N'-nitrosonornicotine (NNN) is a significant TSNA that requires metabolic activation to exert its carcinogenic effects. The chiral nature of NNN results in two enantiomeric forms: (S)-NNN and (R)-NNN. Notably, (S)-NNN constitutes the majority of the total NNN content in smokeless tobacco products.[1] Extensive research has demonstrated a stark difference in the carcinogenic potency of these two enantiomers, with (S)-NNN being a powerful carcinogen, particularly in the oral cavity and esophagus, while (R)-NNN exhibits significantly weaker activity.[2] This guide delves into the technical details of this disparity, providing a critical resource for understanding the risks associated with NNN exposure and for the development of potential cancer prevention strategies.

Data Presentation: Quantitative Comparison of (S)-NNN and (R)-NNN Carcinogenic Activity

The following tables summarize the key quantitative data from comparative studies of (S)-NNN and (R)-NNN, highlighting the superior carcinogenic potential of the (S)-enantiomer.

Table 1: Comparative Tumor Incidence in Male F-344 Rats

Treatment GroupConcentration in Drinking WaterDurationTarget OrganTumor Incidence (Number of Tumors)Reference
(S)-NNN14 ppmChronicOral Cavity89 (benign and malignant) in 20 rats[2]
(R)-NNN14 ppmChronicOral Cavity6 in 24 rats (not significantly different from controls)[2]
Racemic NNN14 ppmChronicOral Cavity96 in 12 rats[2]
(S)-NNN14 ppmChronicEsophagusSignificantly higher than (R)-NNN and controls (P < 0.0001)
(R)-NNN14 ppmChronicEsophagus3 in 24 rats (not significantly different from controls)
Racemic NNN14 ppmChronicEsophagus153 in 12 rats

Table 2: Comparative Levels of Pyridyloxobutyl (POB)-DNA Adducts in Tissues of F-344 Rats

EnantiomerTissueDuration of Treatment (weeks)Total POB-DNA Adducts (fmol/mg DNA)Key AdductsReference
(S)-NNNOral Mucosa20~3-5 times higher than (R)-NNNO²-POB-dThd, 7-POB-Gua
(R)-NNNOral Mucosa20Lower levelsO²-POB-dThd, 7-POB-Gua
(S)-NNNEsophageal Mucosa10, 30, 502-5 times greater than (R)-NNN7-POB-Gua often predominated
(R)-NNNEsophageal Mucosa10, 30, 50Lower levels7-POB-Gua, O²-POB-dThd
(S)-NNNNasal Respiratory Mucosa10, 30, 50, 70Lower levels (2-3 times lower than (R)-NNN)O²-POB-dThd predominant
(R)-NNNNasal Respiratory Mucosa10, 30, 50, 70Higher levelsO²-POB-dThd predominant
(S)-NNNLiver204-12 times higher than (R)-NNNO²-POB-dThd predominant
(R)-NNNLiver20Lower levelsO²-POB-dThd predominant
(S)-NNNLung202-4 times lower than (R)-NNNO²-POB-dThd predominant
(R)-NNNLung20Higher levelsO²-POB-dThd predominant

Table 3: Metabolic Preference of NNN Enantiomers by Cytochrome P450 2A3

SubstrateMetabolic PathwayRelative ActivityProductReference
Racemic NNN2'-Hydroxylation14-oxo-4-(3-pyridyl)butanal
5'-Hydroxylation32'-hydroperoxy-NNN
(S)-NNN5'-HydroxylationExclusive pathway2'-hydroperoxy-NNN
(R)-NNN2'-HydroxylationPredominant pathway (3-fold greater than 5'-hydroxylation)4-oxo-4-(3-pyridyl)butanal
5'-HydroxylationMinor pathway2'-hydroperoxy-NNN

Experimental Protocols

Animal Carcinogenicity Bioassay

A standard protocol for assessing the oral carcinogenicity of NNN enantiomers in F-344 rats is as follows:

  • Animal Model: Male F-344 rats, a strain commonly used in carcinogenicity testing, are selected.

  • Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum. A period of acclimation is allowed before the start of the experiment.

  • Carcinogen Administration: (S)-NNN, (R)-NNN, or racemic NNN is dissolved in the drinking water at a specified concentration (e.g., 14 ppm). Control groups receive untreated drinking water.

  • Dosing and Monitoring: The solutions are provided as the sole source of drinking fluid throughout the study. Animals are monitored daily for clinical signs of toxicity. Body weights and water consumption are recorded regularly.

  • Study Duration and Termination: The study is conducted for a chronic period, typically up to two years or until a predetermined endpoint is reached. Animals are euthanized upon signs of morbidity or at the end of the study.

  • Necropsy and Histopathology: A complete necropsy is performed on all animals. The oral cavity, esophagus, and other major organs are carefully examined for gross lesions. Tissues are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.

Pyridyloxobutyl (POB)-DNA Adduct Analysis by LC-ESI-MS/MS

The quantification of POB-DNA adducts in tissues is a key method to assess the extent of DNA damage induced by NNN. A typical protocol involves the following steps:

  • Tissue Collection and DNA Isolation: Tissues of interest (e.g., oral mucosa, esophageal mucosa) are collected at necropsy and immediately frozen. DNA is isolated from the tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

  • DNA Hydrolysis: The isolated DNA is subjected to a two-step hydrolysis process. First, neutral thermal hydrolysis is performed to release the unstable 7-POB-Gua and O²-POB-Cyt adducts as their corresponding bases. This is followed by enzymatic hydrolysis using a cocktail of enzymes (e.g., DNase I, phosphodiesterases, and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

  • Sample Purification: The DNA hydrolysate is purified using solid-phase extraction (SPE) to remove unmodified deoxynucleosides and other interfering substances, thereby enriching the POB-DNA adducts.

  • LC-ESI-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

    • Chromatographic Separation: The adducts are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid.

    • Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion electrospray mode. Detection and quantification are achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each POB-DNA adduct and their corresponding deuterated internal standards are monitored.

  • Quantification: The amount of each adduct is quantified by comparing its peak area to that of the known amount of the added internal standard. Adduct levels are typically expressed as fmol of adduct per mg of DNA.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Activation of (S)-NNN and (R)-NNN

The differential metabolism of (S)-NNN and (R)-NNN is the primary driver of their distinct carcinogenic activities. The following diagram illustrates the preferential metabolic pathways for each enantiomer.

Metabolic_Activation cluster_S_NNN (S)-NNN Metabolism cluster_R_NNN (R)-NNN Metabolism S_NNN (S)-NNN S_2_hydroxylation 2'-Hydroxylation (Major Pathway in Esophagus) S_NNN->S_2_hydroxylation CYPs S_5_hydroxylation 5'-Hydroxylation (Minor Pathway) S_NNN->S_5_hydroxylation CYPs S_POB_DNA_adducts Pyridyloxobutyl (POB) DNA Adducts S_2_hydroxylation->S_POB_DNA_adducts S_Carcinogenesis High Carcinogenic Activity S_POB_DNA_adducts->S_Carcinogenesis R_NNN (R)-NNN R_2_hydroxylation 2'-Hydroxylation (Minor Pathway) R_NNN->R_2_hydroxylation CYPs R_5_hydroxylation 5'-Hydroxylation (Major Pathway) R_NNN->R_5_hydroxylation CYPs R_Carcinogenesis Weak Carcinogenic Activity R_2_hydroxylation->R_Carcinogenesis R_Detoxification Detoxification Products R_5_hydroxylation->R_Detoxification

Caption: Metabolic pathways of (S)-NNN and (R)-NNN.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram outlines the key steps in a typical in vivo carcinogenicity study of NNN enantiomers.

Carcinogenicity_Workflow start Start animal_model Select Animal Model (e.g., F-344 Rats) start->animal_model acclimation Acclimation Period animal_model->acclimation treatment_groups Divide into Treatment Groups ((S)-NNN, (R)-NNN, Control) acclimation->treatment_groups carcinogen_admin Chronic Administration (in drinking water) treatment_groups->carcinogen_admin monitoring Daily Monitoring (Clinical Signs, Body Weight) carcinogen_admin->monitoring termination Study Termination (Pre-defined endpoint or morbidity) monitoring->termination necropsy Necropsy and Tissue Collection termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor Incidence) histopathology->data_analysis end End data_analysis->end

Caption: Workflow of an in vivo carcinogenicity bioassay.

NNN-Induced Carcinogenesis Signaling Pathway

The carcinogenic effects of NNN are not solely due to DNA adduct formation but also involve the activation of pro-survival signaling pathways. This diagram illustrates the dual mechanism of NNN-induced carcinogenesis.

NNN_Carcinogenesis_Pathway cluster_metabolic Metabolic Activation & DNA Damage cluster_receptor Receptor-Mediated Signaling NNN NNN ((S)-NNN > (R)-NNN) CYPs Cytochrome P450s (e.g., CYP2A3) NNN->CYPs nAChR Nicotinic Acetylcholine Receptors (nAChRs) NNN->nAChR Reactive_Metabolites Reactive Metabolites (Diazohydroxides) CYPs->Reactive_Metabolites DNA_Adducts POB-DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage_Response DNA Damage Response (ATM/ATR, p53) DNA_Adducts->DNA_Damage_Response Mutation Mutations in Oncogenes & Tumor Suppressor Genes DNA_Damage_Response->Mutation Carcinogenesis Carcinogenesis (Oral & Esophageal Cancer) Mutation->Carcinogenesis PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Cell_Survival Increased Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Survival->Carcinogenesis

Caption: Dual signaling pathways in NNN-induced carcinogenesis.

Conclusion

The evidence overwhelmingly indicates that (S)-NNN is a significantly more potent carcinogen than (R)-NNN, primarily due to its preferential metabolic activation via 2'-hydroxylation, leading to higher levels of mutagenic POB-DNA adducts in target tissues such as the oral cavity and esophagus. The data summarized in this guide underscore the importance of considering the enantiomeric composition of NNN in tobacco products when assessing cancer risk. This detailed technical overview, including quantitative data, experimental protocols, and signaling pathway visualizations, serves as a valuable resource for the scientific community engaged in tobacco carcinogenesis research and the development of strategies for cancer prevention and drug development. Further research into the specific downstream signaling events and the potential for synergistic effects with other tobacco carcinogens will continue to be critical areas of investigation.

References

Metabolic Activation of N-Nitrosonornicotine by Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its carcinogenicity is contingent upon metabolic activation, a process predominantly mediated by cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the metabolic activation of NNN by cytochrome P450, detailing the enzymatic pathways, the formation of genotoxic intermediates, and the subsequent generation of DNA adducts. It includes a compilation of quantitative data on enzyme kinetics and DNA adduct levels, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of tobacco carcinogenesis and the development of potential inhibitors.

Introduction

This compound is a significant contributor to the carcinogenic burden of tobacco products, implicated in cancers of the esophagus, oral cavity, and nasal cavity.[3] The metabolic activation of NNN is a critical initiating event in its carcinogenic cascade. This process, primarily occurring via α-hydroxylation reactions catalyzed by cytochrome P450 enzymes, converts the relatively inert NNN molecule into highly reactive electrophiles capable of forming covalent bonds with cellular macromolecules, most notably DNA.[3][4] Understanding the intricacies of this activation process is paramount for developing effective strategies for cancer prevention and therapy.

This guide will delve into the two primary metabolic activation pathways of NNN: 2'-hydroxylation and 5'-hydroxylation. It will identify the key CYP enzymes involved, with a particular focus on the CYP2A subfamily, and present the subsequent steps leading to the formation of pro-mutagenic DNA adducts.

Metabolic Activation Pathways

The metabolic activation of NNN is primarily initiated by hydroxylation at the α-carbons of the N-nitroso group, specifically the 2'- and 5'-positions of the pyrrolidine ring. This process is catalyzed by various cytochrome P450 enzymes.

2'-Hydroxylation Pathway

The 2'-hydroxylation of NNN is considered a major pathway leading to the formation of mutagenic and carcinogenic metabolites. This reaction is stereoselective, with a preference for the (S)-enantiomer of NNN. The resulting 2'-hydroxyNNN is an unstable intermediate that undergoes spontaneous ring-opening to form a highly reactive electrophile, 4-(3-pyridyl)-4-oxobutanediazohydroxide. This intermediate can then alkylate DNA, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.

5'-Hydroxylation Pathway

The 5'-hydroxylation of NNN represents another significant metabolic activation route. This pathway leads to the formation of 5'-hydroxyNNN, which also spontaneously ring-opens to generate a reactive diazonium ion. This electrophilic species reacts with DNA to form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The following diagram illustrates the metabolic activation pathways of NNN by cytochrome P450.

G cluster_2_prime 2'-Hydroxylation cluster_5_prime 5'-Hydroxylation NNN This compound (NNN) CYP450 Cytochrome P450 (e.g., CYP2A13, CYP2A6) 2_hydroxyNNN 2'-HydroxyNNN (unstable) CYP450->2_hydroxyNNN 2'-hydroxylation 5_hydroxyNNN 5'-HydroxyNNN (unstable) CYP450->5_hydroxyNNN 5'-hydroxylation diazohydroxide 4-(3-pyridyl)-4-oxobutanediazohydroxide 2_hydroxyNNN->diazohydroxide Spontaneous ring-opening POB_adducts Pyridyloxobutyl (POB) DNA Adducts diazohydroxide->POB_adducts Alkylation diazonium_ion Diazonium Ion 5_hydroxyNNN->diazonium_ion Spontaneous ring-opening py_py_adducts Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts diazonium_ion->py_py_adducts Alkylation

Metabolic activation pathways of this compound (NNN).

Quantitative Data

The efficiency of NNN metabolism and the resulting DNA damage are quantifiable. The following tables summarize key kinetic parameters for NNN metabolism by various cytochrome P450 enzymes and the levels of DNA adducts observed in vivo.

Table 1: Kinetic Parameters of NNN Metabolism by Cytochrome P450 Enzymes
EnzymeSubstrateMetabolite/PathwayKm (µM)Vmax (pmol/min/pmol P450)kcat/Km (min-1µM-1)Reference
CYP2A13 (R)-NNN5'-hydroxylation0.74--
CYP2A13 (S)-NNN5'-hydroxylation3.2--
CYP2A6 (R)-NNN5'-hydroxylation69-0.058
CYP2A6 (S)-NNN5'-hydroxylation9.1-0.45
CYP2A13 NNNHPB formation35.46--
CYP2A13 NNNHA formation16.51--
CYP2A13 NNNOPB formation28.19--

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone; HA: 4-hydroxy-4-(3-pyridyl) butanoic acid; OPB: 4-oxo-4-(3-pyridyl) butanal.

Table 2: In Vivo Levels of NNN-Derived POB-DNA Adducts in F-344 Rats
TreatmentTissueAdduct TypeAdduct Level (fmol/mg DNA)Time Point (weeks)Reference
(S)-NNN (14 ppm) Oral MucosaTotal POB Adducts~92070
(R)-NNN (14 ppm) Oral MucosaTotal POB Adducts~32970
(S)-NNN (14 ppm) Nasal Respiratory MucosaTotal POB Adducts~150050
(R)-NNN (14 ppm) Nasal Respiratory MucosaTotal POB Adducts~300050
(S)-NNN (14 ppm) LiverTotal POB Adducts~72810
(R)-NNN (14 ppm) LiverTotal POB Adducts~12110
NNN (500 ppm) LiverN⁶-HPB-dAdoDose-dependent increase3
NNN (500 ppm) LungN⁶-HPB-dAdoDose-dependent increase3

POB: Pyridyloxobutyl; N⁶-HPB-dAdo: N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2´-deoxyadenosine.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of NNN metabolism and its consequences.

Expression and Purification of Recombinant Human Cytochrome P450

This protocol describes a general method for the expression of recombinant human CYPs in E. coli and their subsequent purification.

Materials:

  • E. coli expression vector (e.g., pCW) containing the modified human CYP cDNA.

  • E. coli competent cells (e.g., DH5α).

  • Luria-Bertani (LB) broth and agar plates containing appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • δ-Aminolevulinic acid (ALA).

  • Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).

  • Solubilization buffer (e.g., lysis buffer containing 1% sodium cholate).

  • Chromatography resins (e.g., DEAE-cellulose, Ni-NTA affinity resin if using His-tagged proteins).

  • Chromatography columns and system.

Procedure:

  • Transformation: Transform the E. coli competent cells with the CYP expression vector and plate on selective agar plates.

  • Expression: Inoculate a single colony into a small volume of LB broth with antibiotics and grow overnight. Use this starter culture to inoculate a larger volume of broth. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and ALA (e.g., 0.5 mM). Continue to grow the culture at a lower temperature (e.g., 30°C) for 24-48 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.

  • Membrane Preparation: Centrifuge the cell lysate at a low speed to remove cell debris. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes containing the expressed CYP.

  • Solubilization: Resuspend the membrane pellet in solubilization buffer and stir gently for 1-2 hours at 4°C to solubilize the membrane proteins.

  • Purification: Centrifuge the solubilized sample to remove insoluble material. Apply the supernatant to a pre-equilibrated DEAE-cellulose column. Elute the protein using a salt gradient. For His-tagged proteins, further purify the CYP-containing fractions using a Ni-NTA affinity column.

  • Characterization: Analyze the purified protein by SDS-PAGE for purity and determine the P450 content spectrophotometrically.

In Vitro NNN Metabolism Assay with Liver Microsomes

This assay is used to determine the metabolic profile of NNN when incubated with liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • Cryopreserved liver microsomes (human or animal).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NNN solution of known concentration.

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

  • Quenching solution (e.g., ice-cold acetonitrile).

  • Internal standard (e.g., deuterated NNN).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and NNN (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration ~1 mM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the NNN metabolites.

LC-MS/MS Analysis of NNN Metabolites and DNA Adducts

This protocol outlines the general steps for the sensitive detection and quantification of NNN metabolites and DNA adducts using liquid chromatography-tandem mass spectrometry.

Materials:

  • High-performance liquid chromatography (HPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phases (e.g., water and acetonitrile with a modifier like formic acid).

  • Standards for NNN, its metabolites, and DNA adducts.

Procedure:

  • Sample Preparation:

    • Metabolites: The supernatant from the in vitro metabolism assay can often be directly injected after dilution. For urine samples, enzymatic hydrolysis of glucuronides followed by solid-phase extraction (SPE) may be necessary.

    • DNA Adducts: Isolate DNA from tissues or cells. Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase). Purify the nucleoside digest using SPE.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC system. Develop a gradient elution method to achieve optimal separation of the analytes of interest.

  • Mass Spectrometric Detection: Analyze the eluent from the HPLC using the mass spectrometer in a suitable ionization mode (e.g., positive electrospray ionization). For quantification, use selected reaction monitoring (SRM) on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Data Analysis: Generate a standard curve using the analyte standards. Quantify the amount of each metabolite or DNA adduct in the samples by comparing their peak areas to the standard curve.

The following diagram provides a general workflow for the analysis of NNN-derived DNA adducts.

G Tissue_Sample Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue_Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (to nucleosides) DNA_Isolation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (Purification) Enzymatic_Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Adduct Quantification LC_MSMS->Quantification

Workflow for NNN-DNA adduct analysis.

Downstream Signaling and Cellular Consequences

The formation of NNN-induced DNA adducts triggers a complex cellular response aimed at mitigating the genotoxic damage.

DNA Damage Response (DDR)

The bulky DNA adducts formed by NNN metabolites are recognized by the cell's DNA damage response (DDR) machinery. Key sensor proteins, such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, are activated. These kinases initiate a signaling cascade that leads to the activation of downstream effector proteins.

DNA Repair

The primary DNA repair pathways involved in the removal of NNN-induced adducts are nucleotide excision repair (NER) and base excision repair (BER). These multi-enzyme pathways recognize and excise the damaged DNA segment, which is then replaced with the correct sequence.

Cell Cycle Arrest and Apoptosis

A crucial downstream effector of the DDR is the tumor suppressor protein p53. Upon activation by ATM/ATR, p53 can induce the transcription of genes that lead to cell cycle arrest, providing time for DNA repair. If the DNA damage is too extensive and cannot be repaired, p53 can trigger apoptosis (programmed cell death), eliminating the damaged cell and preventing the propagation of mutations.

The following diagram illustrates the signaling pathway initiated by NNN-induced DNA damage.

G NNN_Metabolism NNN Metabolic Activation (by CYP450) DNA_Adducts DNA Adducts NNN_Metabolism->DNA_Adducts DDR DNA Damage Response (ATM/ATR activation) DNA_Adducts->DDR p53 p53 Activation DDR->p53 DNA_Repair DNA Repair (NER, BER) DDR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

NNN-induced DNA damage signaling pathway.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a pivotal event in its mechanism of carcinogenicity. The formation of reactive electrophiles and the subsequent generation of DNA adducts initiate a cascade of cellular responses that can ultimately lead to the development of cancer. This technical guide has provided a detailed overview of these processes, including quantitative data, experimental methodologies, and pathway visualizations. A thorough understanding of these molecular mechanisms is essential for the development of novel strategies for the prevention and treatment of tobacco-related cancers, including the design of specific inhibitors of the cytochrome P450 enzymes involved in NNN activation.

References

Formation of N'-Nitrosonornicotine (NNN) in Tobacco Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), found in a wide array of tobacco products.[1] Its formation is a complex process involving both enzymatic and chemical reactions, primarily occurring during the curing, aging, and processing of tobacco leaves.[1] This technical guide provides a comprehensive overview of the core principles governing NNN formation, detailing the chemical pathways, precursor molecules, and key influencing factors. Furthermore, it presents detailed experimental protocols for the quantification of NNN and the assessment of its enzymatic precursor, alongside a summary of quantitative data on NNN levels in various tobacco products. Finally, this guide illustrates the critical signaling pathways implicated in NNN-induced carcinogenesis. This document is intended to be a vital resource for professionals engaged in tobacco product research, harm reduction strategies, and the development of smoking cessation aids.

Core Principles of NNN Formation

The genesis of NNN in tobacco products is a multi-step process initiated by the conversion of the primary tobacco alkaloid, nicotine, into its precursor, nornicotine. This is followed by the chemical nitrosation of nornicotine.

Precursors to NNN

The principal precursor to NNN is the secondary amine alkaloid, nornicotine .[1] Nornicotine itself is a metabolite of nicotine , the most abundant alkaloid in most tobacco varieties.[1]

  • Nicotine: The primary alkaloid in tobacco, which serves as the initial substrate for nornicotine formation.[1]

  • Nornicotine: Formed through the enzymatic N-demethylation of nicotine. The concentration of nornicotine in the tobacco leaf is a critical determinant of the final NNN levels in the tobacco product.

Enzymatic Conversion of Nicotine to Nornicotine

The conversion of nicotine to nornicotine is a crucial biochemical step catalyzed by a specific set of enzymes within the tobacco plant.

  • Nicotine N-demethylase (NND): This enzymatic activity is primarily carried out by a group of cytochrome P450 enzymes, specifically from the CYP82E subfamily, including CYP82E4, CYP82E5v2, and CYP82E10.

  • Regulation of NND Activity: The expression and activity of these enzymes are influenced by genetic factors and environmental conditions, particularly during leaf senescence and curing.

The Nitrosation Reaction

Nornicotine is converted to NNN through a chemical reaction known as nitrosation. This reaction involves the addition of a nitroso group (-N=O) to the secondary amine of the nornicotine molecule.

  • Nitrosating Agents: The primary nitrosating agents in tobacco are derived from nitrates and nitrites present in the tobacco leaf. During curing and processing, microbial activity plays a significant role in the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). This nitrite, under acidic conditions, can form nitrous acid (HNO₂), which in turn generates various nitrosating species such as the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃).

Factors Influencing NNN Formation

A variety of factors throughout the lifecycle of the tobacco plant, from cultivation to final product processing, can significantly impact the levels of NNN.

  • Tobacco Type: Burley tobacco, which is typically air-cured, generally contains significantly higher levels of NNN compared to flue-cured (Virginia) or Oriental tobaccos. This is attributed to higher nitrate content and more favorable conditions for microbial activity during the slow air-curing process.

  • Curing Method:

    • Air-curing: This slow drying process allows for prolonged microbial activity, leading to increased nitrite formation and consequently higher NNN levels.

    • Flue-curing: This rapid, high-temperature curing method inhibits microbial growth, resulting in lower NNN concentrations.

  • Growing Conditions: Agricultural practices, such as the use of nitrogen-based fertilizers, can increase the nitrate content in the tobacco leaf, thereby providing more substrate for the formation of nitrosating agents.

  • Processing and Storage: Post-curing processes like fermentation and aging, as well as storage conditions such as temperature and humidity, can further promote microbial activity and nitrosation reactions, leading to an increase in NNN levels over time.

  • Endogenous Formation: NNN can also be formed endogenously in the acidic environment of the stomach in users of oral tobacco products and nicotine replacement therapies. This occurs when ingested nitrites from dietary sources react with nornicotine present in the product.

Quantitative Data on NNN Levels

The concentration of NNN varies widely across different tobacco products. The following tables summarize representative data from various studies.

Table 1: NNN Levels in Smokeless Tobacco Products

Product TypeCountry of OriginNNN Concentration (µg/g, dry weight)Reference
Moist SnuffUSA1.21 - 9.5
Dry SnuffUSA>5.0
Chewing TobaccoUSA0.9 - 4.6
SnusUSA0.64 - 2.19
ZardaBangladesh2.8 - 59
GulBangladesh2.8 - 59
Smokeless TobaccoIndiaMean: 9.6
Smokeless TobaccoPakistanMean: 0.50

Note: The U.S. Food and Drug Administration (FDA) has proposed a product standard to limit the level of NNN in smokeless tobacco products to 1.0 µg/g.

Table 2: NNN Levels in Cigarette Tobacco Filler

Cigarette TypeCountry of OriginNNN Concentration (µg/g, wet weight)Reference
Various Commercial BrandsUSA (2010)0.33 - 4.03
Various Commercial BrandsUSA (2015)0.17 - 2.56
Philip Morris International BrandsGlobal (2008-2014)Data indicates a reduction over time

Experimental Protocols

Quantification of NNN in Tobacco Products by LC-MS/MS (Based on CORESTA Recommended Method 72)

This protocol outlines the general steps for the quantitative analysis of NNN in tobacco products using liquid chromatography-tandem mass spectrometry.

1. Principle: Tobacco samples are extracted with an aqueous buffer solution containing an isotopically labeled internal standard (e.g., NNN-d4). The extract is then filtered and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the response of the analyte to that of the internal standard.

2. Reagents and Materials:

  • NNN analytical standard

  • NNN-d4 internal standard

  • Ammonium acetate

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Extraction vessels

  • Shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column

3. Sample Preparation:

  • Weigh approximately 1.0 g of the homogenized tobacco sample into an extraction vessel.

  • Add a known amount of the NNN-d4 internal standard solution.

  • Add 30 mL of 100 mM ammonium acetate solution.

  • Cap the vessel and shake for a specified time (e.g., 30-60 minutes).

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient program to achieve separation of NNN from matrix components.

    • Flow Rate: Typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NNN and NNN-d4.

5. Data Analysis:

  • Integrate the peak areas for the NNN and NNN-d4 MRM transitions.

  • Calculate the peak area ratio of NNN to NNN-d4.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of NNN in the samples by interpolating their peak area ratios from the calibration curve.

In Vitro Nicotine N-Demethylase (NND) Activity Assay

This protocol describes a method for assaying the activity of recombinant nicotine N-demethylase enzymes (CYP82E4, CYP82E5v2, CYP82E10) expressed in yeast.

1. Principle: Microsomal fractions containing the recombinant NND enzyme are incubated with radiolabeled nicotine ([2'-¹⁴C]nicotine) and NADPH. The enzymatic reaction produces radiolabeled nornicotine, which is then separated from the unreacted nicotine by HPLC and quantified by scintillation counting.

2. Reagents and Materials:

  • Yeast expression system (e.g., pYeDP60 vector in WAT11 yeast strain) for CYP82E enzymes.

  • Yeast culture media (synthetic galactose induction medium, YPGE medium).

  • dl-Galactose for induction.

  • Extraction buffers (TES buffer, TES-M buffer, TEG-M buffer).

  • Glass beads for cell lysis.

  • Ultracentrifuge.

  • Bradford protein assay reagents.

  • [2'-¹⁴C]nicotine (racemic, (R)-, and (S)-enantiomers).

  • NADPH.

  • Tris buffer (pH 7.5).

  • HPLC system with a chiral column.

  • Scintillation counter and scintillation cocktail.

3. Expression and Microsome Preparation:

  • Transform the yeast strain with the expression vector containing the NND cDNA.

  • Grow the transformed yeast culture and induce protein expression with galactose.

  • Harvest the yeast cells and prepare microsomal fractions by differential centrifugation, including an ultracentrifugation step at 100,000 x g.

  • Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using the Bradford assay.

4. Enzyme Assay:

  • Prepare a reaction mixture (e.g., 20 µL total volume) containing:

    • 0.5 mg/mL microsomal protein

    • 2.5 mM NADPH

    • 25 mM Tris buffer (pH 7.5)

    • A known concentration of [2'-¹⁴C]nicotine (e.g., 5 µM).

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching solvent).

5. Analysis:

  • Separate the product ([2'-¹⁴C]nornicotine) from the substrate ([2'-¹⁴C]nicotine) using chiral HPLC.

  • Collect the fractions corresponding to nicotine and nornicotine.

  • Quantify the radioactivity in each fraction using a scintillation counter.

  • Calculate the enzyme activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol/mg protein/min).

Signaling Pathways in NNN-Induced Carcinogenesis

NNN exerts its carcinogenic effects through metabolic activation and subsequent interaction with cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Metabolic Activation of NNN

NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to become a DNA-damaging agent. This process, known as α-hydroxylation, occurs at either the 2' or 5' position of the pyrrolidine ring, leading to the formation of unstable intermediates that can form DNA adducts. These adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

NNN can also bind to and activate nicotinic acetylcholine receptors (nAChRs) on the surface of various cells. This interaction can trigger downstream signaling cascades that promote tumor growth.

  • PI3K/Akt Pathway: Activation of nAChRs by NNN can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and its aberrant activation can contribute to cancer development by inhibiting apoptosis and promoting cell growth.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be activated by NNN through nAChRs. This pathway plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Visualizations

NNN_Formation_Pathway Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Nicotine N-demethylase (CYP82E enzymes) NNN N'-Nitrosonornicotine (NNN) Nornicotine->NNN NitrosatingAgents Nitrosating Agents (from Nitrate/Nitrite) NitrosatingAgents->NNN Experimental_Workflow_NNN_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis TobaccoSample Tobacco Sample Extraction Extraction with Internal Standard TobaccoSample->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification NNN_Signaling_Pathway cluster_activation Metabolic Activation cluster_receptor_signaling Receptor-Mediated Signaling NNN NNN CYP450 Cytochrome P450 NNN->CYP450 α-hydroxylation nAChR nAChR NNN->nAChR ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis PI3K PI3K nAChR->PI3K MAPK_cascade MAPK/ERK Cascade nAChR->MAPK_cascade Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation MAPK_cascade->CellProliferation

References

An In-depth Technical Guide to DNA Adduct Formation from N-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying DNA adduct formation by the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), NNN is a significant etiological agent in cancers of the esophagus and oral cavity.[1] Its carcinogenicity is intrinsically linked to its metabolic activation and subsequent covalent binding to DNA, forming adducts that can lead to mutagenic events and initiate carcinogenesis.[2][3] This document details the metabolic pathways of NNN, the types of DNA adducts formed, their biological consequences, and the methodologies used for their detection and quantification.

Metabolic Activation of N-Nitrosonornicotine

NNN itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[1] This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic intermediates.[4] The principal activation pathway is α-hydroxylation, which occurs at two main positions on the pyrrolidine ring: the 2'-carbon and the 5'-carbon.

  • 2'-Hydroxylation: This pathway is considered a major route for NNN-induced carcinogenesis in rats. It leads to the formation of an unstable intermediate, 2'-hydroxyNNN, which spontaneously ring-opens to form a reactive diazonium ion. This intermediate is responsible for the pyridyloxobutylation of DNA, resulting in the formation of pyridyloxobutyl (POB) DNA adducts.

  • 5'-Hydroxylation: This pathway is a significant activation route in human enzyme systems. 5'-Hydroxylation of NNN also generates an unstable intermediate that ultimately forms a diazonium ion, which then reacts with DNA to form pyridyl-N-pyrrolidinyl (py-py) DNA adducts.

The balance between these metabolic activation pathways and various detoxification routes is a critical factor in determining an individual's susceptibility to NNN-induced cancer.

G NNN This compound (NNN) CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13) NNN->CYP450 Metabolism Detoxification Detoxification Pathways NNN->Detoxification Two_prime_hydroxylation 2'-Hydroxylation CYP450->Two_prime_hydroxylation Five_prime_hydroxylation 5'-Hydroxylation CYP450->Five_prime_hydroxylation Unstable_intermediate_2 Unstable 2'-hydroxyNNN Two_prime_hydroxylation->Unstable_intermediate_2 Unstable_intermediate_5 Unstable 5'-hydroxyNNN Five_prime_hydroxylation->Unstable_intermediate_5 Diazonium_ion_POB Pyridyloxobutyl Diazonium Ion Unstable_intermediate_2->Diazonium_ion_POB Ring Opening Diazonium_ion_py_py Pyridyl-N-pyrrolidinyl Diazonium Ion Unstable_intermediate_5->Diazonium_ion_py_py Rearrangement DNA Cellular DNA Diazonium_ion_POB->DNA Alkylation Diazonium_ion_py_py->DNA Alkylation POB_adducts Pyridyloxobutyl (POB) DNA Adducts DNA->POB_adducts py_py_adducts Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts DNA->py_py_adducts Excreted_metabolites Excreted Metabolites Detoxification->Excreted_metabolites

Caption: Metabolic activation pathways of this compound (NNN).

Major Classes of NNN-DNA Adducts

The electrophilic diazonium ions generated from NNN metabolism react with nucleophilic sites on DNA bases, forming stable covalent adducts. The formation of these adducts is the critical initiating event in NNN-induced carcinogenesis.

Pyridyloxobutyl (POB) DNA Adducts

Resulting from the 2'-hydroxylation pathway, POB adducts are considered highly significant in NNN's carcinogenic activity. These bulky lesions can distort the DNA helix. Key POB adducts include:

  • O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd)

  • 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua)

  • O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POB-dGuo)

  • O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-dCyd)

Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts

Formed via the 5'-hydroxylation pathway, these adducts are also implicated in the genotoxicity of NNN, particularly in human systems. A major adduct in this class is:

  • 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI)

Biological Consequences of NNN-DNA Adducts

The formation of NNN-DNA adducts can have profound biological consequences, leading to genetic instability and the initiation of cancer.

Mutagenesis

If not repaired before DNA replication, these adducts can cause miscoding by DNA polymerases, resulting in permanent mutations. Recent studies have identified a characteristic mutational signature for POB adducts, which is dominated by T>N and C>T transitions. The accumulation of such mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key step in carcinogenesis.

DNA Damage Response and Repair

The presence of bulky DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage or eliminate the cell through apoptosis if the damage is too severe.

Key pathways involved in the response to NNN-DNA adducts include:

  • ATM and ATR Signaling: The sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are master regulators of the DDR. They are activated by DNA lesions and initiate a signaling cascade that leads to cell cycle arrest and the activation of DNA repair pathways. ATR is particularly important in response to bulky lesions that stall DNA replication.

  • Nucleotide Excision Repair (NER): NER is a major pathway for the removal of bulky, helix-distorting DNA adducts, such as the POB adducts formed from NNN.

  • Base Excision Repair (BER): BER is primarily responsible for repairing small, non-helix-distorting base lesions. Certain NNN-derived adducts may also be substrates for this pathway, which is initiated by DNA glycosylases that recognize and excise the damaged base.

G NNN_DNA_Adduct NNN-DNA Adduct (e.g., POB adducts) Replication_Stall Replication Fork Stalling NNN_DNA_Adduct->Replication_Stall ATM_Activation ATM Activation NNN_DNA_Adduct->ATM_Activation NER Nucleotide Excision Repair (NER) NNN_DNA_Adduct->NER BER Base Excision Repair (BER) NNN_DNA_Adduct->BER ATR_Activation ATR Activation Replication_Stall->ATR_Activation Mutation Mutation (e.g., T>N, C>T) Replication_Stall->Mutation If adduct is not repaired Chk1_Activation Chk1 Phosphorylation ATR_Activation->Chk1_Activation ATM_Activation->Chk1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable NER->DNA_Repair BER->DNA_Repair DNA_Repair->NNN_DNA_Adduct Removes adduct Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: DNA damage response to NNN-induced adducts.

Quantitative Data on NNN-DNA Adducts

The levels of NNN-derived DNA adducts can vary significantly depending on the tissue, the enantiomeric form of NNN, and the duration of exposure. The following tables summarize quantitative data from studies in F-344 rats.

Table 1: POB-DNA Adduct Levels in Tissues of F-344 Rats Treated with (S)-NNN (14 ppm in drinking water)

TissueTime PointO²-POB-dThd (fmol/mg DNA)7-POB-Gua (fmol/mg DNA)Total POB Adducts (fmol/mg DNA)
Oral Mucosa 10 weeks133179312
70 weeks158211369
Esophageal Mucosa 10 weeks4736471120
70 weeks134023153655
Nasal Respiratory Mucosa 10 weeks21504802630
70 weeks21204002520
Liver 10 weeks65078728
70 weeks46050510
Lung 10 weeks25050300
70 weeks20030230

Data compiled from a study in male F-344 rats.

Table 2: POB-DNA Adduct Levels in Tissues of F-344 Rats Treated with (R)-NNN (14 ppm in drinking water)

TissueTime PointO²-POB-dThd (fmol/mg DNA)7-POB-Gua (fmol/mg DNA)Total POB Adducts (fmol/mg DNA)
Oral Mucosa 10 weeks5060110
70 weeks5565120
Esophageal Mucosa 10 weeks150320470
70 weeks160350510
Nasal Respiratory Mucosa 10 weeks460014006000
70 weeks420012005400
Liver 10 weeks10021121
70 weeks801595
Lung 10 weeks600100700
70 weeks55080630

Data compiled from a study in male F-344 rats.

These data highlight that (S)-NNN, the more carcinogenic enantiomer, generally leads to higher adduct levels in target tissues like the esophagus and oral mucosa, while (R)-NNN produces higher levels in the nasal mucosa and lung.

Experimental Protocols

The detection and quantification of NNN-DNA adducts require highly sensitive analytical techniques. The following sections outline the key experimental workflows.

In Vitro DNA Adduction Assay with Microsomes

This assay is used to study the metabolic activation of NNN and its subsequent binding to DNA in a controlled environment.

G cluster_0 Incubation cluster_1 DNA Isolation cluster_2 Analysis Incubate Incubate NNN with: - Liver Microsomes (e.g., rat, human) - NADPH-generating system - Calf Thymus DNA Isolate_DNA Isolate DNA from the incubation mixture Incubate->Isolate_DNA Analyze_Adducts Analyze for DNA adducts (LC-MS/MS or ³²P-postlabeling) Isolate_DNA->Analyze_Adducts

Caption: Workflow for in vitro NNN-DNA adduction assay.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from rat or human), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and calf thymus DNA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add NNN (labeled with ¹⁴C or stable isotopes for easier detection) to the mixture to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60-90 minutes) with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ice-cold ethanol or phenol-chloroform) to precipitate the DNA and proteins.

  • DNA Isolation: Isolate the DNA from the mixture using standard protocols, which may include enzymatic digestion of proteins (proteinase K), and sequential extraction with phenol, chloroform, and ethanol precipitation.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.

  • Adduct Analysis: Analyze the purified DNA for the presence of NNN-DNA adducts using methods described below.

DNA Isolation, Hydrolysis, and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.

G Tissue_Sample Tissue Sample or Isolated DNA DNA_Isolation DNA Isolation (if starting from tissue) Tissue_Sample->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis (e.g., nuclease P1, alkaline phosphatase) Tissue_Sample->DNA_Hydrolysis If starting with DNA DNA_Isolation->DNA_Hydrolysis Deoxynucleosides Mixture of Normal and Adducted Deoxynucleosides DNA_Hydrolysis->Deoxynucleosides LC_Separation Liquid Chromatography (LC) Separation Deoxynucleosides->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection

Caption: Workflow for LC-MS/MS analysis of NNN-DNA adducts.

Protocol:

  • DNA Isolation: Isolate genomic DNA from tissues or cells using commercially available kits or standard phenol-chloroform extraction methods. Ensure high purity and integrity of the DNA.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides. This is typically a multi-step process:

    • Initial digestion with nuclease P1 to yield deoxynucleoside 3'-monophosphates.

    • Subsequent treatment with alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.

  • Sample Cleanup: The resulting hydrolysate may be subjected to solid-phase extraction (SPE) to enrich for the adducts and remove unmodified deoxynucleosides, which are present in vast excess.

  • LC-MS/MS Analysis:

    • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the adducted deoxynucleosides from other components.

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for highly specific and sensitive detection and quantification of the target adducts. Stable isotope-labeled internal standards are used for accurate quantification.

³²P-Postlabeling Assay

This is another highly sensitive method for detecting bulky DNA adducts, though it is less specific than LC-MS/MS.

Protocol:

  • DNA Digestion: Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity to determine the adduct levels.

Conclusion

The formation of DNA adducts by this compound is a pivotal event in the initiation of tobacco-related cancers. A thorough understanding of the metabolic activation of NNN, the types of DNA adducts formed, their biological consequences, and the methods for their detection is crucial for researchers and professionals in the fields of toxicology, cancer biology, and drug development. This guide provides a foundational overview of these key aspects, highlighting the complex interplay between metabolism, DNA damage, and cellular response pathways. Further research into the specific roles of different DNA repair pathways and the development of more sensitive biomarkers will continue to enhance our understanding of NNN-induced carcinogenesis and aid in the development of effective prevention and therapeutic strategies.

References

N-Nitrosonornicotine (NNN) Exposure Biomarkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] Human exposure to NNN occurs through the use of tobacco products, including smoking and smokeless tobacco.[1][4] Accurate assessment of NNN exposure is critical for understanding its role in human cancers, particularly esophageal and oral cancers, and for evaluating the efficacy of tobacco control strategies. This technical guide provides a comprehensive overview of the key biomarkers used to assess NNN exposure in humans, detailed experimental protocols for their measurement, and a summary of quantitative data.

Key Biomarkers of NNN Exposure

Several biomarkers are utilized to quantify human exposure to NNN, each reflecting different aspects of its uptake and metabolic processing. The primary biomarkers include urinary NNN and its metabolites, as well as hemoglobin and DNA adducts.

Urinary Biomarkers: The measurement of NNN and its metabolites in urine is a non-invasive method to assess recent exposure.

  • Total NNN: This is the most commonly used biomarker and represents the sum of free (unmetabolized) NNN and its N-glucuronide conjugate (NNN-N-Gluc). Urinary total NNN levels have been strongly associated with the risk of esophageal cancer in smokers.

  • NNN-N-oxide: This metabolite is formed specifically from NNN and is a promising biomarker for monitoring NNN uptake.

  • Other Urinary Metabolites: Recent research has identified novel NNN metabolites, such as 4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) and N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine (Py-Pyrrole-Cys-NHAc), which are formed through the metabolic activation (α-hydroxylation) pathways of NNN. These may serve as specific biomarkers for both uptake and metabolic activation.

Hemoglobin Adducts: NNN and its metabolite, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), can form adducts with hemoglobin. These adducts, which can be measured in red blood cells, reflect exposure over a longer period (the lifespan of an erythrocyte, approximately 120 days) compared to urinary biomarkers.

DNA Adducts: The metabolic activation of NNN leads to the formation of DNA adducts, which are critical in the initiation of cancer. These adducts can be measured in tissues and serve as biomarkers of target tissue dose and carcinogenic potential.

Quantitative Data on NNN Biomarkers

The following tables summarize quantitative data on NNN biomarker levels in various human populations and the performance of analytical methods for their detection.

Table 1: Urinary Total NNN Levels in Different Populations

PopulationSample SizeBiomarker Level (pg/mL)CommentsReference
Smokers16~4.0 (average)Controlled smoking study; levels reached within 1 day of smoking.
Smokers128> 2.0 (in >95% of samples)During smoking period of a controlled study.
Non-smokers-< 2.0 (LOQ)During washout period of a controlled smoking study.

Table 2: NNN Levels in Other Biological Matrices

MatrixPopulationSample SizeBiomarker LevelCommentsReference
PlasmaMoist Smokeless Tobacco Users103.5 - 10 (Cmax)Mean Cmax of 7.1 pg/mL at a tmax of 32 min after a single use.
ToenailsSmokers174.63 ± 6.48 fmol/mgCorrelated with toenail NNAL, nicotine, and cotinine.
ToenailsNon-smokers120.35 ± 0.16 fmol/mgPositively correlated with toenail cotinine.
SalivaE-cigarette Users-DetectableAnalysis in saliva is relevant for evaluating carcinogenic potential in the oral cavity.

Table 3: Performance of Analytical Methods for NNN Quantification

MethodMatrixLLOQ/LODPrecision (CV%)Accuracy (%)Reference
LC-MS/MSUrine1.3 pg/mL (LOQ) / 0.4 pg/mL (LOD)< 15% (intraday and interday)102.0 - 112.5%
LC-MS/MSPlasma0.3 pg/mL (LLOQ)7.5%98.7%
LC-ESI-MS/MSToenails0.02 pg/mg (LOD)2.7%-

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of NNN biomarkers. Below are protocols for the analysis of NNN in urine and plasma.

Protocol 1: Quantification of Total NNN in Human Urine by LC-MS/MS

This protocol is based on the method described by Meger et al. (2009).

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., NNN-d4).

    • Perform enzymatic hydrolysis of N-glucuronides using β-glucuronidase.

  • Extraction:

    • Conduct two consecutive liquid-liquid extractions.

    • Follow with two solid-phase extractions for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a liquid chromatography system with a suitable column (e.g., C18) for separation.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • NNN transitions: m/z 178 → 148 (quantifier), m/z 178 → 120 (qualifier).

      • NNN-d4 transitions: m/z 182 → 152 (quantifier), m/z 182 → 124 (qualifier).

  • Quantification:

    • Generate a calibration curve using standards of known NNN concentrations.

    • Calculate the NNN concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of NNN in Human Plasma by LC-MS/MS

This protocol is based on the method described by Scherer et al. (2022).

  • Sample Preparation:

    • To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-d4 internal standard (25 ng/mL), and 100 µL of saturated sodium chloride solution.

  • Liquid-Liquid Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) and stir for 10 minutes.

    • Centrifuge at 1860g for 10 minutes.

    • Transfer the organic phase to a new tube and evaporate to dryness.

  • Back Extraction:

    • Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.

    • Vortex and centrifuge at 1860g for 10 minutes.

    • Transfer the aqueous phase to a new tube and evaporate to dryness.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final residue in 50 µL of methanol/water (1:4, v/v).

    • Inject the sample into the LC-MS/MS system for analysis, following similar instrumental parameters as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Metabolic Activation of NNN

NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects. This process, primarily through α-hydroxylation (2'- and 5'-hydroxylation), leads to the formation of unstable intermediates that can form DNA adducts, resulting in mutations if not repaired.

NNN_Metabolic_Activation NNN N-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13) NNN->CYP450 Metabolism alpha_hydroxylation α-Hydroxylation (2' and 5' positions) CYP450->alpha_hydroxylation unstable_intermediates Unstable Diazohydroxides alpha_hydroxylation->unstable_intermediates DNA_adducts DNA Adducts unstable_intermediates->DNA_adducts Reacts with DNA mutations Mutations DNA_adducts->mutations If unrepaired cancer Cancer Initiation mutations->cancer

Caption: Metabolic activation pathway of NNN leading to carcinogenesis.

General Workflow for NNN Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of NNN biomarkers in biological samples using LC-MS/MS.

Biomarker_Analysis_Workflow sample_collection 1. Biological Sample Collection (Urine, Plasma, etc.) sample_prep 2. Sample Preparation - Addition of Internal Standard - Enzymatic Hydrolysis (if needed) sample_collection->sample_prep extraction 3. Extraction (LLE or SPE) sample_prep->extraction concentration 4. Sample Concentration (Evaporation and Reconstitution) extraction->concentration lcms_analysis 5. LC-MS/MS Analysis concentration->lcms_analysis data_processing 6. Data Processing and Quantification lcms_analysis->data_processing

Caption: General experimental workflow for NNN biomarker analysis.

Conclusion

The quantification of NNN and its metabolites in human biological samples provides valuable biomarkers for assessing exposure to this potent tobacco-specific carcinogen. Urinary total NNN is a well-established biomarker for recent exposure, while hemoglobin adducts offer a measure of longer-term exposure. The development of analytical methods for novel metabolites resulting from the metabolic activation of NNN holds promise for biomarkers that can simultaneously assess uptake and carcinogenic potential. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the field of tobacco product research and cancer prevention.

References

N-Nitrosonornicotine (NNN): A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its presence in a variety of tobacco products poses a significant health risk, primarily linked to esophageal and nasal cancers.[2] This technical guide provides an in-depth analysis of the chemical properties and stability of NNN. It includes a comprehensive summary of its physicochemical characteristics, factors influencing its degradation, and detailed experimental protocols for its analysis. Furthermore, this guide elucidates the metabolic activation of NNN and the subsequent perturbation of cellular signaling pathways, offering a molecular basis for its carcinogenicity. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

NNN is a yellow, oily liquid at room temperature that can solidify into white crystalline flakes in the cold.[3] It is soluble in water and various organic solvents. A detailed summary of its chemical and physical properties is provided in Table 1.

PropertyValueReference(s)
Chemical Formula C₉H₁₁N₃O
Molar Mass 177.207 g·mol⁻¹
Appearance Oily yellow liquid; White crystalline flakes when cold
Melting Point 47 °C (117 °F)
Boiling Point 154 °C (309 °F) at 0.2 mmHg
Water Solubility Soluble (1000 g/L at 25°C)
Log K_ow_ 0.32
Vapor Pressure 0.000512 mmHg
Flash Point 177 °C (351 °F)

Stability and Degradation

The stability of NNN is a critical factor in its analysis and toxicological assessment. Several environmental factors can influence its degradation.

Factors Affecting Stability

NNN is sensitive to heat, light, air, and moisture. Higher temperatures accelerate its degradation. Prolonged exposure to ultraviolet (UV) light can lead to photolytic degradation. It is generally stable at neutral and basic pH but can undergo denitrosation in strongly acidic solutions.

FactorEffect on StabilityMitigation StrategyReference(s)
Temperature Higher temperatures accelerate degradation.Store at -20°C or lower for long-term stability.
Light (UV) Degrades upon prolonged exposure to UV light.Store in amber vials or protect from light.
Air & Moisture Sensitive to air and moisture.Store in tightly sealed containers, preferably under an inert gas (e.g., Argon, Nitrogen).
pH Can undergo denitrosation in strong acidic solutions (>1M).Avoid preparing or storing stock solutions in strong acids.
Degradation Pathways

The degradation of NNN can occur through several mechanisms, including thermal decomposition and photolysis. Under inert conditions, thermal degradation of NNN primarily involves the breaking of the N-NO bond, which leads to the formation of nitrogen oxides and nornicotine. The nornicotine can then decompose into less carcinogenic compounds. In the presence of oxygen, NNN is less stable and shows marked degradation at elevated temperatures.

Photolysis is another significant degradation pathway. NNN absorbs UV light, suggesting a potential for direct photolysis. The half-life for the atmospheric degradation of vapor-phase NNN by photochemically-produced hydroxyl radicals is estimated to be 16 hours. For an analogous compound, N-nitrosopyrrolidine, the direct photolysis half-life in aqueous solution under simulated sunlight was 14 minutes, with a quantum yield of 0.55.

Experimental Protocols

Accurate quantification of NNN is essential for research and regulatory purposes. The standard method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of NNN in Tobacco Products by LC-MS/MS

This protocol is based on the principles outlined in CORESTA Recommended Method (CRM) 72.

Principle: Tobacco samples are extracted with an aqueous buffer solution. The extract is then clarified by filtration and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using an isotopically labeled internal standard.

Apparatus:

  • LC-MS/MS system with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.

  • C18 reverse-phase analytical column.

  • Extraction vessels (e.g., polypropylene tubes with screw caps).

  • Mechanical shaker.

  • Centrifuge.

  • Syringe filters (0.45 µm).

Reagents:

  • Ammonium acetate buffer (100 mM).

  • Methanol (HPLC grade).

  • Formic acid.

  • Water (HPLC grade).

  • This compound (NNN) analytical standard.

  • ¹³C₆-N-Nitrosonornicotine (¹³C₆-NNN) internal standard solution.

Procedure:

  • Sample Preparation: Weigh approximately 0.25 g of the homogenized tobacco sample into an extraction vial.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the ¹³C₆-NNN internal standard solution to each sample.

  • Extraction: Add 10 mL of 100 mM ammonium acetate buffer to each vial.

  • Shaking: Cap the vials and shake for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the samples to pellet solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Inject the filtered extract into the LC-MS/MS system.

    • Monitor the appropriate precursor-to-product ion transitions for NNN and ¹³C₆-NNN.

Quantification: The concentration of NNN in the sample is determined by comparing the peak area ratio of NNN to the internal standard against a calibration curve prepared with known concentrations of NNN.

Stability Assessment Protocol (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Procedure:

  • Sample Preparation: Prepare separate aliquots of a known concentration of NNN in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours, protected from light.

    • Thermal Stress: Incubate a solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution in a clear vial to a UV and visible light source for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like LC-MS/MS to identify and quantify any degradation products.

Signaling Pathways and Carcinogenicity

The carcinogenicity of NNN is attributed to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations if not repaired.

Metabolic Activation of NNN

NNN is metabolized by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation at either the 2' or 5' position of the pyrrolidine ring. This hydroxylation leads to the formation of unstable intermediates that spontaneously decompose to form reactive diazohydroxides. These can further be converted to alkyldiazonium ions, which are potent electrophiles that can react with DNA to form pyridyloxobutyl (POB)-DNA adducts.

Metabolic Activation of NNN NNN This compound (NNN) CYP450 Cytochrome P450 (α-hydroxylation) NNN->CYP450 Hydroxylated_Intermediates 2'-hydroxyNNN or 5'-hydroxyNNN CYP450->Hydroxylated_Intermediates Spontaneous_Decomposition Spontaneous Decomposition Hydroxylated_Intermediates->Spontaneous_Decomposition Diazohydroxides Reactive Diazohydroxides Spontaneous_Decomposition->Diazohydroxides Alkyldiazonium_Ions Alkyldiazonium Ions Diazohydroxides->Alkyldiazonium_Ions DNA_Adducts Pyridyloxobutyl (POB) DNA Adducts Alkyldiazonium_Ions->DNA_Adducts Reacts with DNA Mutations Mutations DNA_Adducts->Mutations If not repaired Cancer Cancer Mutations->Cancer

Metabolic activation pathway of NNN leading to DNA adduct formation.

Downstream Signaling Pathways

Beyond direct DNA damage, tobacco-specific nitrosamines like NNN can also promote cancer by activating various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The binding of these compounds to nicotinic acetylcholine receptors (nAChRs) can trigger downstream signaling cascades.

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is a common event in many cancers and promotes cell survival and proliferation while inhibiting apoptosis. NNN and other tobacco-specific nitrosamines can activate this pathway, contributing to tumorigenesis.

NNN and PI3K_Akt Pathway NNN This compound (NNN) nAChR Nicotinic Acetylcholine Receptor (nAChR) NNN->nAChR Binds to PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

NNN-induced activation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Tobacco-specific nitrosamines can also activate components of the MAPK pathway, such as ERK, which can contribute to cancer development.

NNN and MAPK Pathway NNN This compound (NNN) nAChR Nicotinic Acetylcholine Receptor (nAChR) NNN->nAChR Binds to Raf1 Raf-1 nAChR->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., FOS, JUN, MYC) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

NNN-induced activation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a stable yet reactive carcinogen whose chemical properties and stability are of paramount importance in understanding its toxicological profile and developing analytical methods for its detection. This guide has provided a detailed overview of its physicochemical characteristics, factors influencing its stability, and standardized protocols for its quantification. Furthermore, the elucidation of its metabolic activation and the subsequent impact on key cellular signaling pathways, such as PI3K/Akt and MAPK, provides a molecular framework for its carcinogenic activity. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working to mitigate the health risks associated with tobacco use.

References

The Role of N-Nitrosonornicotine (NNN) in Esophageal and Oral Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, is a potent carcinogen unequivocally linked to the development of esophageal and oral cancers. This technical guide provides an in-depth analysis of the core mechanisms of NNN-induced carcinogenesis, tailored for researchers, scientists, and drug development professionals. We delve into the metabolic activation of NNN, the formation of DNA adducts, the subsequent dysregulation of critical signaling pathways, and the resulting genetic alterations that drive tumorigenesis. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding of NNN's role in these malignancies and to support the development of targeted therapeutic and preventive strategies.

Introduction

Tobacco use is a major global health crisis, with cancers of the oral cavity and esophagus being among its most devastating consequences. Among the myriad of carcinogens present in tobacco products, this compound (NNN) stands out as a key etiological agent for these specific cancers.[1][2] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is present in significant quantities in both smoked and smokeless tobacco products.[3] This guide will explore the multifaceted role of NNN in the initiation and progression of esophageal and oral cancers, providing a detailed technical overview for the scientific community.

Quantitative Data on NNN

A thorough understanding of NNN's carcinogenic potential requires an appreciation of its prevalence in tobacco products and its metabolic kinetics. The following tables summarize key quantitative data related to NNN.

Table 1: NNN and (S)-NNN Concentrations in Various Tobacco Products

Tobacco Product CategoryNNN Range (µg/g dry weight)(S)-NNN Average (µg/g wet weight)(S)-NNN as % of Total NNN
Conventional Moist Snuff1.21 - 8.11.26 ± 0.5~63%
Dry Snuff>5 (up to 12.0)Not specifiedNot specified
Novel Smokeless Products0.72 - 1.790.70 ± 0.2~63%
Cigarette Filler0.17 - 4.51.36 ± 0.6~63%
Cigarette Smoke (per cigarette)0.005 - 0.27Not specified~65%

Data compiled from multiple sources.[4][5]

Table 2: Kinetic Parameters of Human Cytochrome P450 Enzymes in NNN Metabolism

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/nmol P450)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)
CYP2A13Nicotine Δ⁵’(¹’)iminium ion28 ± 412.9 ± 0.7--
CYP2A6Nicotine Δ⁵’(¹’)iminium ion229 ± 496.0 ± 0.7--
CYP2A6(S)-NNN2.3-1.0-

Note: Kinetic data for NNN metabolism by specific human CYP isozymes is limited. The data for the nicotine iminium ion, a related substrate, is provided for context on the relative efficiencies of CYP2A13 and CYP2A6. k_cat_ and k_cat_/K_m_ are crucial for understanding enzyme efficiency.

Table 3: Tumor Incidence and Multiplicity in F344 Rats Treated with NNN

Treatment GroupDurationTarget OrganTumor Incidence (%)Tumor Multiplicity (tumors/rat)
(S)-NNN (14 ppm in drinking water)104 weeksOral Cavity100%4.45 (89 tumors in 20 rats)
(S)-NNN (14 ppm in drinking water)104 weeksEsophagus100%Not specified
(R)-NNN (14 ppm in drinking water)104 weeksOral Cavity21%0.21 (5 tumors in 24 rats)
(R)-NNN (14 ppm in drinking water)104 weeksEsophagus12.5%0.125 (3 tumors in 24 rats)
Racemic NNN (28 ppm in drinking water)104 weeksOral Cavity100%8.0 (96 tumors in 12 rats)
Racemic NNN (28 ppm in drinking water)104 weeksEsophagus100%12.75 (153 tumors in 12 rats)

Data from a comparative carcinogenicity study.

Metabolic Activation and DNA Adduct Formation

NNN itself is a procarcinogen and requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP2A family.

The metabolic activation of NNN proceeds mainly through two hydroxylation pathways:

  • 2'-Hydroxylation: This pathway is considered highly mutagenic and leads to the formation of pyridyloxobutyl (POB) DNA adducts.

  • 5'-Hydroxylation: This pathway is prevalent in human tissues and results in the formation of pyridyl-N-pyrrolidinyl (py-py) DNA adducts.

Both pathways generate unstable intermediates that can react with cellular macromolecules, most critically DNA, to form covalent adducts. These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes.

G NNN This compound (NNN) CYP2A CYP2A Enzymes (e.g., CYP2A6, CYP2A13) NNN->CYP2A Hydroxylation2 2'-Hydroxylation CYP2A->Hydroxylation2 Metabolic Activation Hydroxylation5 5'-Hydroxylation CYP2A->Hydroxylation5 Metabolic Activation Intermediate2 α-hydroxyNNN (unstable) Hydroxylation2->Intermediate2 Intermediate5 α-hydroxyNNN (unstable) Hydroxylation5->Intermediate5 DiazoniumIon2 Diazohydroxide Intermediate2->DiazoniumIon2 DiazoniumIon5 Diazohydroxide Intermediate5->DiazoniumIon5 DNA_Adducts2 Pyridyloxobutyl (POB) DNA Adducts DiazoniumIon2->DNA_Adducts2 Reacts with DNA DNA_Adducts5 Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts DiazoniumIon5->DNA_Adducts5 Reacts with DNA Mutation Mutations in DNA (e.g., TP53, RAS) DNA_Adducts2->Mutation DNA_Adducts5->Mutation Cancer Oral & Esophageal Cancer Mutation->Cancer

Metabolic Activation of NNN and Formation of DNA Adducts.

Dysregulation of Signaling Pathways

The mutations induced by NNN-DNA adducts can lead to the dysregulation of key signaling pathways that control cell growth, proliferation, survival, and apoptosis. In oral and esophageal cancers, the PI3K/AKT/mTOR and MAPK pathways are frequently altered.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Constitutive activation of this pathway is a hallmark of many cancers, including esophageal and oral squamous cell carcinomas. While direct studies on NNN-induced activation of this pathway in esophageal cancer are emerging, the strong evidence of its general involvement in these cancers suggests it as a likely downstream consequence of NNN-induced mutations.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation NNN_mutations NNN-induced Mutations (e.g., in PTEN) NNN_mutations->PI3K Leads to constitutive activation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Translocates & Activates GeneExpression Altered Gene Expression (Proliferation, Invasion) TranscriptionFactors->GeneExpression NNN_mutations NNN-induced Mutations (e.g., in Ras) NNN_mutations->Ras Leads to constitutive activation G cluster_0 Phase 1: Exposure & Initial Damage cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Pathological Assessment cluster_3 Phase 4: Data Integration & Conclusion Exposure NNN Administration to Animal Model (e.g., in drinking water) Metabolism Metabolic Activation (CYP Enzymes) Exposure->Metabolism Histopathology Histopathological Examination of Target Tissues Exposure->Histopathology Long-term Adduct_Formation DNA Adduct Formation in Target Tissues (Oral & Esophageal Mucosa) Metabolism->Adduct_Formation Adduct_Analysis Quantification of DNA Adducts (e.g., ³²P-Postlabeling, LC-MS/MS) Adduct_Formation->Adduct_Analysis Mutation_Analysis Analysis of Gene Mutations (e.g., TP53 sequencing) Adduct_Formation->Mutation_Analysis Data_Integration Integration of Molecular and Pathological Data Adduct_Analysis->Data_Integration Pathway_Analysis Analysis of Signaling Pathway Alterations (e.g., Western Blot for p-AKT) Mutation_Analysis->Pathway_Analysis Mutation_Analysis->Data_Integration Pathway_Analysis->Data_Integration Tumor_Assessment Assessment of Tumor Incidence, Multiplicity, and Latency Histopathology->Tumor_Assessment Tumor_Assessment->Data_Integration Conclusion Conclusion on Carcinogenic Mechanism and Potency Data_Integration->Conclusion

References

In Vivo Animal Models for N-Nitrosonornicotine (NNN) Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Found in a variety of tobacco products, including smokeless tobacco and cigarettes, NNN is a significant etiological agent implicated in the development of several human cancers, most notably of the esophagus, nasal cavity, and oral cavity.[2][3][4][5] Understanding the mechanisms of NNN-induced carcinogenesis and developing effective preventative and therapeutic strategies necessitates the use of robust in vivo animal models that accurately recapitulate the human condition.

This technical guide provides a comprehensive overview of the principal animal models used in NNN research. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed information on experimental protocols, quantitative data on tumor induction, and insights into the molecular pathways involved in NNN-mediated tumorigenesis.

Data Presentation: Summary of In Vivo Animal Models and Tumorigenesis Data

The selection of an appropriate animal model is critical for the successful investigation of NNN's carcinogenic properties. Various species, including rats, mice, hamsters, and mink, have been utilized to study the organ-specific effects of NNN. The following tables summarize the key quantitative data from seminal studies, providing a comparative overview of tumor incidence, multiplicity, and latency in different animal models under various experimental conditions.

Animal Model NNN Administration Dose Duration Tumor Site(s) Tumor Incidence (%) Tumor Multiplicity (Tumors/Animal) Reference(s)
Rat
Fischer 344 (Male)Drinking Water630 mg (total dose)30 weeksEsophagus, Pharynx, Nasal Cavity60 (Esophagus)-
Sprague-DawleyDrinking Water--Olfactory Epithelium, Esophagus, Stomach100 (Olfactory Epithelium)-
F-344 (Male)Drinking Water14 ppmChronicOral Cavity--
F-344Subcutaneous Injection3.4 mmol (total dose)20 weeksNasal Cavity92 (Male), 75 (Female)-
F-344Drinking Water5 ppm87 weeksEsophagus711.57
Mouse
Swiss (Male)Topical (Tongue)--Lung, Forestomach, Liver--
BALB/c (Male)Topical (Tongue)--Lung, Forestomach, Liver--
A/J---Respiratory Tract--
Hamster
Syrian GoldenTopical (Cheek Pouch)--Lung, Liver, Stomach, Cheek Pouch--
Syrian Golden---Respiratory Tract--
Mink
Random-bredSubcutaneous Injection11.9 mM (total dose)38 weeksNasal Cavity100-
NNN Enantiomer Study in F-344 Rats Tumor Site (S)-NNN (R)-NNN Racemic NNN Reference(s)
Tumor Incidence Oral CavityHighLowModerate
Carcinogenic Activity Oral CavityPowerfulWeakly Active-
Metabolic Activation (2'-hydroxylation) Rat EsophagusHighLow-

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of in vivo studies. This section outlines the key methodologies for NNN administration and subsequent tissue analysis.

NNN Administration Protocols

1. Administration in Drinking Water (Rat Model)

  • Materials: this compound (NNN), drinking water, glass water bottles, graduated cylinders.

  • Procedure:

    • Prepare a stock solution of NNN in drinking water at the desired concentration (e.g., 5 ppm, 14 ppm).

    • Ensure the NNN is fully dissolved.

    • Fill sterile glass water bottles with the NNN solution.

    • Provide the NNN-containing water to the animals ad libitum.

    • Measure water consumption regularly to calculate the daily NNN intake per animal.

    • Prepare fresh NNN solutions and change the water bottles three times weekly to ensure stability and accurate dosing.

    • Continue administration for the duration specified in the experimental design (e.g., 30 weeks, 87 weeks).

2. Subcutaneous Injection (Rat and Mink Models)

  • Materials: this compound (NNN), sterile vehicle (e.g., trioctanoin, saline), sterile syringes and needles (25-27 gauge), 70% ethanol.

  • Procedure:

    • Dissolve NNN in the chosen sterile vehicle to the desired concentration. The choice of vehicle depends on the solubility of NNN and the experimental design.

    • Gently restrain the animal.

    • Disinfect the injection site (e.g., the loose skin over the shoulders) with 70% ethanol.

    • Lift the skin to form a "tent."

    • Insert the needle at the base of the tent, parallel to the body, with the bevel facing up.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the NNN solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Administer injections according to the predetermined schedule (e.g., twice weekly).

3. Oral Gavage (Rodent Models)

  • Materials: this compound (NNN), sterile vehicle (e.g., water, corn oil), oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip, animal scale.

  • Procedure:

    • Prepare the NNN solution in the appropriate vehicle.

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and mice).

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Gently restrain the animal, holding its head and neck in a straight line.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.

    • The tube should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the stomach, administer the NNN solution.

    • Withdraw the needle smoothly.

    • Monitor the animal for any signs of distress.

Histopathological Analysis of Tumors
  • Materials: 10% neutral buffered formalin, paraffin, microtome, glass slides, hematoxylin and eosin (H&E) stains, microscope.

  • Procedure:

    • Tissue Collection: At the end of the study or when animals become moribund, euthanize the animals and perform a thorough necropsy.

    • Gross Examination: Carefully examine all target organs (e.g., esophagus, oral cavity, nasal cavity, lungs) for the presence of tumors. Record the number, size, and location of all gross lesions.

    • Fixation: Excise tumors and surrounding normal tissue and fix in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.

    • Trimming and Cassetting: After fixation, trim the tissues to a thickness of 3-5 mm and place them in labeled cassettes. Ensure consistent orientation of tissues for comparable sectioning.

    • Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

    • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

    • Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

    • Microscopic Examination: A qualified pathologist should examine the slides microscopically to confirm the presence of tumors, determine the tumor type (e.g., papilloma, carcinoma), and assess the grade of malignancy and extent of invasion. Standardized nomenclature should be used for diagnosis.

Signaling Pathways and Experimental Workflows

The carcinogenic effects of NNN are mediated through its metabolic activation and subsequent interaction with cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Metabolic Activation of NNN

NNN requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its carcinogenic effects. The primary activation pathways are 2'-hydroxylation and 5'-hydroxylation, which lead to the formation of unstable intermediates that can form DNA adducts, resulting in mutations and initiation of carcinogenesis.

G NNN This compound (NNN) CYP450 Cytochrome P450 Enzymes NNN->CYP450 Metabolism Hydroxylation2 2'-Hydroxylation CYP450->Hydroxylation2 Hydroxylation5 5'-Hydroxylation CYP450->Hydroxylation5 Intermediate2 Unstable Intermediate (α-hydroxyNNN) Hydroxylation2->Intermediate2 Intermediate5 Unstable Intermediate (α-hydroxyNNN) Hydroxylation5->Intermediate5 DNA_Adducts DNA Adducts Intermediate2->DNA_Adducts Intermediate5->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic Activation Pathway of NNN.

NNN-Induced Carcinogenesis via Nicotinic Acetylcholine Receptor (nAChR) Signaling

Beyond its genotoxic effects, NNN can also promote tumor growth by binding to and activating nicotinic acetylcholine receptors (nAChRs). This receptor-mediated signaling can lead to the activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and inhibit apoptosis.

G NNN NNN nAChR Nicotinic Acetylcholine Receptor (nAChR) NNN->nAChR Binds and Activates PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase ModelSelection Animal Model Selection (e.g., Rat, Mouse) ProtocolDesign Protocol Design (Dose, Route, Duration) ModelSelection->ProtocolDesign Acclimatization Animal Acclimatization ProtocolDesign->Acclimatization NNN_Admin NNN Administration Acclimatization->NNN_Admin Monitoring Regular Monitoring (Health, Weight, Behavior) NNN_Admin->Monitoring Termination Study Termination & Euthanasia Monitoring->Termination Necropsy Necropsy & Gross Pathology Termination->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology DataAnalysis Data Analysis & Interpretation Histopathology->DataAnalysis

References

An In-depth Technical Guide on the Thermal Decomposition Products of N-Nitrosonornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of N-Nitrosonornicotine (NNN), a carcinogenic tobacco-specific nitrosamine. Understanding the products and pathways of NNN's thermal degradation is crucial for assessing the risks associated with tobacco consumption and for the development of potential mitigation strategies. This document details the decomposition products under various atmospheric conditions, presents quantitative data, outlines experimental methodologies, and visualizes the key chemical and procedural pathways.

Thermal Decomposition Products of this compound

The thermal decomposition of NNN yields a range of pyridine and pyrrolidine derivatives. The product distribution is highly dependent on the temperature and atmospheric conditions (inert or oxidative).

Under inert pyrolysis conditions (Helium atmosphere), the primary decomposition products include myosmine, 3-pyridinecarbonitrile, and nornicotine.[1] The pyrolysis process is understood to initiate with the cleavage of the N-NO bond. The resulting intermediate can then undergo dehydrogenation to form 3-(4,5-dihydro-3H-pyrrole-2-yl) pyridine, which is a major product that can further decompose into 3-vinylpyridine and 3-pyridinecarbonitrile.[1] An alternative pathway involves the methylation of the pyridine ring's nitrogen to produce 3-(N-methylpyrrolidine-2-yl) pyridine, which can then be aromatized to 3-(N-methylpyrrol-2-yl) pyridine.[1]

In an oxidative atmosphere (air), NNN is less stable and decomposes at lower temperatures.[1] The major products under these conditions include myosmine, and with increasing temperature, the formation of carbon dioxide and water becomes significant, indicating complete oxidation.[1]

Quantitative Analysis of Thermal Decomposition Products

The following tables summarize the quantitative data on the major thermal decomposition products of NNN under inert (Helium) and oxidative (air) atmospheres at various temperatures. The data is presented as the percentage of the total area of the gas chromatogram.

Table 1: Thermal Decomposition Products of NNN in an Inert Atmosphere (Helium)

Compound300 °C (% Area)400 °C (% Area)500 °C (% Area)
Myosmine-~27~27
3-Pyridinecarbonitrile--23
1H-pyrrolo[2,3-b]pyridine-12.7-
NornicotineMajor ProductMajor ProductMajor Product

Note: Specific percentages for all compounds at all temperatures were not available in the cited literature. Myosmine is noted as the main compound at all three temperatures.

Table 2: Thermal Decomposition Products of NNN in an Oxidative Atmosphere (Air)

Compound300 °C325 °C350 °C375 °C400 °C425 °C
MyosmineMajor Peak-----
NNNPresent---Almost Disappeared-

Note: Under an oxidative atmosphere, NNN degrades more readily at lower temperatures, with myosmine being a major early product. At 400°C, NNN is almost completely decomposed.

Experimental Protocols

The following is a detailed methodology for the analysis of NNN thermal decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

3.1. Sample Preparation

  • Prepare a 0.5% w/w solution of this compound (NNN) in methanol.

  • For each pyrolysis experiment, place approximately 30-40 mg of the NNN solution into the sample holder.

  • Heat the sample holder at 80 °C to completely evaporate the methanol, leaving approximately 1.5 to 2 mg of NNN for analysis.

3.2. Pyrolysis Conditions

  • Pyrolyzer: EGA/PY-3030D micro-furnace pyrolyzer (Frontier Lab).

  • Inert Atmosphere: Flash pyrolysis is performed in Helium (99.9992% purity) at 300, 400, and 500 °C.

  • Oxidative Atmosphere: Flash oxidative experiments are conducted in synthetic air (21% O₂ and 79% N₂) at 300, 325, 350, 375, 400, and 425 °C.

  • Pyrolysis Duration: The sample is maintained at the selected temperature for 0.2 minutes.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: Agilent 7890A GC system.

  • Mass Spectrometer: Agilent 5975C MS detector.

  • GC Column: UA5-30M-0.25F column.

  • Carrier Gas Flow Rate: 2 mL/min.

  • Split Ratio: 50:1.

  • GC Oven Temperature Program:

    • Initial temperature: 45 °C, hold for 5 minutes.

    • Ramp: Increase temperature to 285 °C at a rate of 12 °C/min.

    • Final hold: Hold at 285 °C for 5 minutes.

  • Mass Spectrometer: Operated in electron impact (EI) mode. Data is acquired over a mass range suitable for the expected decomposition products (e.g., m/z 40-550).

Visualizations: Pathways and Workflows

The following diagrams illustrate the thermal decomposition pathway of NNN and the experimental workflow for its analysis.

G Thermal Decomposition Pathway of this compound (NNN) NNN This compound (NNN) Intermediate Intermediate NNN->Intermediate Heat (N-NO bond cleavage) Myosmine Myosmine NNN->Myosmine Pyrolysis Product Nornicotine Nornicotine NNN->Nornicotine Pyrolysis Product Dehydro_Product 3-(4,5-dihydro-3H-pyrrole-2-yl) pyridine Intermediate->Dehydro_Product Dehydrogenation Methyl_Product 3-(N-methylpyrrolidine-2-yl) pyridine Intermediate->Methyl_Product Methylation Vinylpyridine 3-Vinylpyridine Dehydro_Product->Vinylpyridine Ring Opening Pyridinecarbonitrile 3-Pyridinecarbonitrile Dehydro_Product->Pyridinecarbonitrile Ring Opening Aromatized_Product 3-(N-methylpyrrol-2-yl) pyridine Methyl_Product->Aromatized_Product Aromatization

Caption: Thermal decomposition pathway of NNN.

G Experimental Workflow for Py-GC-MS Analysis of NNN cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing prep1 Prepare 0.5% w/w NNN in Methanol prep2 Aliquot solution into sample holder prep1->prep2 prep3 Evaporate Methanol at 80°C prep2->prep3 pyrolysis Flash Pyrolysis (Inert or Oxidative Atmosphere) prep3->pyrolysis gc_separation Gas Chromatographic Separation pyrolysis->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection identification Product Identification (Mass Spectra Library) ms_detection->identification quantification Quantitative Analysis (% Peak Area) identification->quantification

Caption: Experimental workflow for Py-GC-MS analysis of NNN.

References

N-Nitrosonornicotine (NNN): A Comparative Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: N'-Nitrosonornicotine (NNN) is a potent, non-volatile, tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), unequivocally establishing it as carcinogenic to humans.[1][2][3] It is a primary contributor to the cancer risks associated with tobacco use, particularly esophageal and oral cancers.[4][5] This technical guide provides a comparative analysis of NNN levels in smokeless tobacco products versus cigarettes, details the standard analytical methodologies for its quantification, and illustrates its carcinogenic signaling pathway. The content is intended for an audience of researchers, scientists, and drug development professionals.

Comparative Analysis of NNN Levels in Tobacco Products

The concentration of NNN varies significantly across different tobacco products. This variation is influenced by factors such as the tobacco type, curing methods, fermentation processes, and specific manufacturing techniques. Generally, smokeless tobacco products exhibit a wider range of NNN concentrations than cigarettes, with some products containing substantially higher levels. Data from multiple analytical studies are summarized below for comparison.

Table 1: Quantitative Comparison of NNN Levels in Various Tobacco Products

Tobacco Product CategorySpecific Product TypeAverage NNN Concentration Range (µg/g of tobacco)BasisKey Findings & Notes
Smokeless Tobacco Dry Snuff5.91 - 12.0Dry WeightConsistently demonstrates the highest levels of NNN among smokeless products.
Moist Snuff1.21 - 4.25Wet WeightNNN levels can be variable; some studies show a trend of decreasing levels in certain brands over time.
Chewing Tobacco0.9 - 4.6Dry WeightLevels vary by type (loose leaf, plug, twist).
Snus (U.S. Market)0.64 - 2.19Dry WeightGenerally contain lower NNN levels compared to traditional moist and dry snuff products.
Novel Smokeless Products0.72 - 1.79Wet WeightOften marketed as having lower levels of harmful constituents.
Combustible Tobacco Cigarette Filler0.17 - 2.56Wet WeightNNN levels in cigarette tobacco filler overlap with the lower end of the range for smokeless products.

Note: The distinction between dry and wet weight is critical for accurate comparison, as moisture content varies significantly among products. For instance, moist snuff products have a higher water content, which results in a larger ratio of NNN on a dry weight basis compared to a wet weight basis.The more carcinogenic (S)-enantiomer of NNN constitutes, on average, 63% of the total NNN in tobacco products.

Standard Methodology for NNN Quantification

The gold standard for the quantitative analysis of NNN in tobacco products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, allowing for accurate detection of trace levels of NNN in complex tobacco matrices. It has largely replaced older methods like Gas Chromatography-Thermal Energy Analyzer (GC-TEA) due to its superior performance and ability to differentiate between compounds.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a typical procedure for the extraction and quantification of NNN from a solid tobacco sample (smokeless tobacco or cigarette filler).

2.1. Materials and Reagents:

  • Analytical Standards: N'-Nitrosonornicotine (NNN) (≥98% purity)

  • Internal Standard (IS): Deuterium-labeled N'-Nitrosonornicotine (NNN-d₄) or ¹³C-labeled NNN (¹³C₆-NNN) (≥98% purity)

  • Solvents: Methanol, Acetonitrile (LC-MS grade)

  • Extraction Buffer: 100 mM aqueous ammonium acetate solution

  • Reagents for Mobile Phase: Formic Acid, Ammonium Acetate

  • Water: LC-MS grade

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent (optional, for sample cleanup)

2.2. Sample Preparation and Extraction:

  • Homogenization: Grind the tobacco sample (e.g., smokeless tobacco, cigarette filler) to a fine, uniform powder.

  • Weighing: Accurately weigh approximately 0.25 g - 1.0 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution (e.g., NNN-d₄) to each sample. The IS is crucial for correcting variations during sample preparation and analysis.

  • Extraction: Add 10-30 mL of 100 mM aqueous ammonium acetate extraction buffer to the tube.

  • Agitation: Vigorously shake or agitate the mixture for 40-60 minutes to ensure complete extraction of NNN from the tobacco matrix.

  • Centrifugation/Filtration: Centrifuge the sample to pellet the solid material. Filter the resulting supernatant through a syringe filter (e.g., 0.45 µm PTFE) into an autosampler vial for analysis. For most modern methods, further cleanup is not required.

2.3. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute NNN and other components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

      • NNN Transition (Example): m/z 178.2 → 148.3

      • NNN-d₄ IS Transition (Example): m/z 182.2 → 152.2

    • Source Parameter Optimization: Parameters such as capillary voltage, source temperature, and gas flows must be optimized to achieve maximum sensitivity.

2.4. Data Analysis and Quantification:

  • Peak Integration: Integrate the chromatographic peak areas for both NNN and the internal standard (NNN-d₄).

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the NNN peak area to the IS peak area against the concentration of NNN for a series of known standards. A linear regression with 1/x weighting is typically applied.

  • Concentration Calculation: Determine the concentration of NNN in the samples by interpolating their peak area ratios from the calibration curve and accounting for the initial sample weight.

Visualized Experimental and Signaling Pathways

Experimental Workflow for NNN Analysis

The following diagram illustrates the key steps in the LC-MS/MS-based quantification of NNN in tobacco products.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Homogenize Tobacco Sample p2 Weigh Sample (0.25 - 1.0 g) p1->p2 p3 Spike with Internal Standard (NNN-d4) p2->p3 e1 Add Extraction Buffer (Aqueous NH4OAc) p3->e1 Proceed to Extraction e2 Agitate for 40-60 min e1->e2 e3 Centrifuge and Filter Supernatant e2->e3 a1 Inject Extract into LC-MS/MS System e3->a1 Ready for Analysis a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI+, MRM Mode) a2->a3 d1 Integrate Peak Areas (NNN & NNN-d4) a3->d1 Acquire Data d2 Generate Calibration Curve d1->d2 d3 Calculate NNN Concentration (µg/g) d2->d3 G cluster_activation Metabolic Activation cluster_damage Cellular Damage NNN N-Nitrosonornicotine (NNN) (Procarcinogen) Hydroxylation α-Hydroxylation (2' or 5' position) NNN->Hydroxylation Bioactivation CYP450 Cytochrome P450 Enzymes CYP450->Hydroxylation Intermediates Unstable Hydroxylated Intermediates Hydroxylation->Intermediates Diazohydroxides Reactive Diazohydroxides & Alkyldiazonium Ions Intermediates->Diazohydroxides DNA_Adducts Formation of DNA Adducts (POB-DNA & py-py-DNA) Diazohydroxides->DNA_Adducts DNA Alkylation Mutation Replication Errors & Genetic Mutations DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

References

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of N-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) formed from the nitrosation of nornicotine, an alkaloid naturally present in tobacco.[1] The International Agency for Research on Cancer (IARC) classifies NNN as a Group 1 carcinogen, indicating it is carcinogenic to humans.[1][2] NNN exerts its carcinogenic effects through metabolic activation by cytochrome P450 (CYP450) enzymes, which leads to the formation of DNA adducts that can initiate carcinogenesis.[1][2] Accurate quantification of NNN in various matrices, such as tobacco products and biological samples, is critical for assessing human exposure, understanding cancer etiology, and for regulatory oversight of tobacco products.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NNN. The method utilizes stable isotope-labeled internal standards, such as N'-Nitrosonornicotine-D4 (NNN-D4) or ¹³C₆-NNN, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. Protocols for various matrices including human urine, tobacco filler, and human toenails are presented.

Experimental Protocols

Materials and Reagents
  • N'-Nitrosonornicotine (NNN) standard (≥98% purity)

  • N'-Nitrosonornicotine-D4 (NNN-D4) or ¹³C₆-NNN internal standard (IS)

  • β-glucuronidase (from E. coli, Type IX-A)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid, Ammonium acetate, Ammonium hydroxide (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange, C18, or mixed-mode)

  • Diatomaceous earth cartridges (e.g., Extrelut)

  • Ultrapure water

Protocol 1: Total NNN Quantification in Human Urine

This protocol measures total NNN, which includes both free NNN and its glucuronidated conjugate (NNN-N-glucuronide), providing a comprehensive measure of exposure.

  • Sample Preparation: Adjust 20 mL of urine to pH 7.2 with 1 N sodium hydroxide (NaOH).

  • Enzymatic Hydrolysis: Add 2 mL of 0.1 M phosphate buffer (pH 7.2) and 5000 units of β-glucuronidase. Incubate the mixture at 37°C for 16 hours to hydrolyze the NNN-N-glucuronide.

  • Internal Standard Spiking: After incubation, add a known amount of NNN-D4 internal standard to the sample.

  • Extraction:

    • Apply the hydrolyzed sample to a diatomaceous earth (Extrelut) cartridge.

    • Perform a liquid-liquid back-extraction of the eluate into an acidic solution (e.g., 0.4 M HCl).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge.

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge with solvents like methanol, acetonitrile, and toluene to remove impurities.

    • Elute the purified NNN and NNN-D4 from the cartridge using a mixture of ethyl acetate/methanol saturated with ammonia.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: NNN Quantification in Tobacco Filler

This protocol is adapted from methods for analyzing smokeless tobacco and tobacco filler.

  • Sample Preparation: Weigh approximately 0.25 g of ground tobacco filler into an amber sample vial.

  • Internal Standard Spiking: Add 100 µL of ¹³C₆-NNN internal standard solution to the vial.

  • Extraction: Add 10 mL of 100 mM aqueous ammonium acetate solution. Shake the vial on a high setting for 60 minutes.

  • Filtration: Filter the extract using a 0.45 µm membrane filter and transfer the filtrate to an autosampler vial for injection.

Protocol 3: NNN Quantification in Human Toenails

This protocol is for analyzing NNN as a biomarker of long-term exposure.

  • Digestion: Digest a 50 mg toenail sample in 10N NaOH.

  • Neutralization & IS Spiking: Neutralize the digest and spike with ¹³C₆-NNN internal standard.

  • SPE Cleanup (Multi-step):

    • Perform an initial cleanup using Oasis MCX SPE cartridges, eluting with a mixture of water, methanol, and ammonium hydroxide.

    • Concentrate the eluant to dryness and redissolve in dichloromethane (CH₂Cl₂).

    • Perform a second cleanup using a silica SPE cartridge, eluting NNN with ethyl acetate.

  • Final Preparation: Concentrate the final eluate to dryness, transfer to an autosampler vial with methanol, and dry again. Reconstitute in 10 μL of 2% methanol in water just before analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters
ParameterTypical Value
Column Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 25 - 55°C
Injection Vol. 5 - 10 µL
Gradient Optimized for separation of NNN from matrix interferences
Mass Spectrometry (MS/MS) Parameters
ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions Analyte
NNN
NNN-D4
¹³C₆-NNN

Quantitative Data Summary

The following table summarizes the performance of the validated LC-MS/MS method across different matrices.

ParameterUrineToenailsTobacco Filler
Limit of Detection (LOD) 0.4 pg/mL0.02 pg/mgNot Reported
Limit of Quantitation (LOQ) 1.3 pg/mL5 fmol/sample300 ng/g (solution)
Linearity Range 2 - 256 pg/mLNot Reported400 - 1600 ng/g
Accuracy 102 - 113%r = 0.99 (spiked)101 - 109% (recovery)
Precision (%RSD / %CV) < 15%2.7%≤ 8%
Extraction Recovery 68 - 80%Not ReportedNot Reported

Visualizations

Workflow Sample Sample Collection (Urine, Tobacco, etc.) Urine Urine Sample->Urine Tobacco Tobacco Sample->Tobacco Toenail Toenail Sample->Toenail LCMS LC-MS/MS Analysis (Separation & Detection) Data Data Processing & Quantification LCMS->Data Urine->LCMS Tobacco->LCMS Toenail->LCMS

Metabolism NNN N-Nitrosonornicotine (NNN) Activation Metabolic Activation (CYP450 Enzymes) NNN->Activation Adducts DNA Adducts Activation->Adducts Forms reactive metabolites Cancer Carcinogenesis Adducts->Cancer Initiates cancer

Optimization SP Sample Preparation LC Chromatographic Separation SP->LC Minimize matrix effects MS Mass Spectrometric Detection LC->MS Ensure separation from interferences MS->SP Dictates required sample purity IS Internal Standard IS->SP Corrects for prep variability IS->LC Corrects for retention time shift IS->MS Corrects for ion suppression

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of N'-Nitrosonornicotine (NNN) in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Accurate quantification of NNN in biological matrices such as urine is crucial for assessing human exposure to tobacco products and for understanding its role in carcinogenesis. A significant portion of NNN is metabolized and excreted in urine as NNN-N-glucuronide.[2] Therefore, to assess the total NNN exposure, an enzymatic hydrolysis step is typically employed to convert the glucuronidated form back to free NNN prior to extraction and analysis.[2][3]

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of NNN from the complex urine matrix, enabling sensitive and accurate detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the SPE of total NNN from human urine, including enzymatic hydrolysis, sample cleanup, and analytical conditions.

Quantitative Data Summary

The performance of SPE methods for NNN analysis in urine has been validated in several studies. The following table summarizes key quantitative data from published methods, providing a benchmark for expected performance.

ParameterValueReference Method
Limit of Detection (LOD) 0.4 pg/mLLC-MS/MS with cation-exchange SPE
Limit of Quantification (LOQ) 1.3 pg/mLLC-MS/MS with cation-exchange SPE
Linearity Range 2 - 256 pg/mLLC-MS/MS with cation-exchange SPE
Correlation Coefficient (R²) > 0.999LC-MS/MS with cation-exchange SPE
Intra-day Precision (%RSD) < 15%LC-MS/MS with cation-exchange SPE
Inter-day Precision (%RSD) < 15%LC-MS/MS with cation-exchange SPE
Accuracy (% Recovery) 102 - 113%Spiked non-smoker urine
Extraction Recovery (NNN-d4) 67.6% (Nonsmoker urine), 79.7% (Smoker urine)Cation-exchange SPE

Experimental Protocols

This section details the methodology for the determination of total NNN in human urine, adapted from established protocols. The protocol involves enzymatic hydrolysis followed by solid-phase extraction.

Materials and Reagents
  • N'-Nitrosonornicotine (NNN) standard

  • N'-Nitrosonornicotine-d4 (NNN-d4) internal standard

  • β-glucuronidase (from E. coli)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Sodium hydroxide (1 N)

  • Hydrochloric acid (0.4 M)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Toluene

  • Ethyl acetate

  • Ammonia solution

  • Cation-exchange SPE cartridges (e.g., Oasis MCX, 1 g, 20 mL)

  • Human urine samples

Sample Preparation: Enzymatic Hydrolysis
  • Pipette 20 mL of urine into a centrifuge tube.

  • Adjust the pH of the urine sample to 7.2 using 1 N sodium hydroxide.

  • Add 2 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add 5000 units of β-glucuronidase to the sample.

  • Incubate the mixture at 37°C for 16 hours to ensure complete cleavage of the NNN-N-glucuronide.

  • After incubation, allow the sample to cool to room temperature and re-adjust the pH to 7.2 with 1 N NaOH.

  • Spike the hydrolyzed sample with a known amount of NNN-d4 internal standard (e.g., 4 ng in 40 µL methanol).

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a cation-exchange SPE cartridge for the cleanup and concentration of NNN.

  • Cartridge Conditioning:

    • Condition the cation-exchange SPE cartridge with 40 mL of methanol, followed by 40 mL of phosphate-buffered saline (PBS), and finally 12 mL of 0.4 N hydrochloric acid. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 8 mL of methanol to remove polar interferences.

    • Wash the cartridge with 8 mL of acetonitrile.

    • Wash the cartridge with 8 mL of toluene to remove non-polar interferences.

    • Dry the cartridge under a stream of nitrogen.

  • Elution:

    • Elute the NNN and NNN-d4 from the cartridge with 8 mL of a mixture of ethyl acetate and 20% methanol in ethyl acetate saturated with ammonia.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of methanol/water, 1:4, v/v).

Visualizations

Experimental Workflow for NNN Analysis in Urine

Caption: Workflow for the analysis of total NNN in urine.

References

Application Notes and Protocols for N-Nitrosonornicotine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1][2][3][4] Accurate and precise quantification of NNN in various matrices, such as tobacco products, smoke, and biological fluids, is crucial for assessing human exposure, cancer risk, and for regulatory purposes.[1] Isotope dilution mass spectrometry is the gold standard for this type of quantitative analysis, and the use of a stable isotope-labeled internal standard is paramount for achieving reliable results.

rac-N'-Nitrosonornicotine-d4 (NNN-d4) is a deuterated analog of NNN and serves as an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic those of the native analyte, ensuring it behaves similarly during sample preparation and analysis. This allows for the correction of variability, including sample extraction losses and matrix-induced signal suppression or enhancement in the mass spectrometer.

These application notes provide detailed protocols for the use of NNN-d4 as an internal standard for the quantification of NNN in various matrices.

Analyte and Internal Standard Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N'-Nitrosonornicotine (NNN)3-(1-nitroso-2-pyrrolidinyl)-pyridine16543-55-8C₉H₁₁N₃O177.21
rac-N'-Nitrosonornicotine-d4 (NNN-d4)3-(1-nitroso-2-pyrrolidinyl)-pyridine-2,3,4,6-d466148-19-4C₉H₇D₄N₃O181.2

Quantitative Data Summary

The use of NNN-d4 as an internal standard facilitates the development of sensitive and robust analytical methods. The following tables summarize the performance characteristics of methods utilizing NNN-d4 for the quantification of NNN in various matrices.

Table 1: Method Performance for NNN Quantification using NNN-d4 by LC-MS/MS

ParameterMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
NNNTobacco0.007 ng/mL (in pure solution)-≥ 0.99--
NNNTobacco Smoke0.006 ng/mL0.02 ng/mL> 0.995981.1% – 117%1.5% – 13.6%
NNNTobacco Matrix-400 ng/g-101% to 109%≤8%
NNN & NNKE-liquids & Tobacco Products0.03 ng/mL (0.12 µg/g)0.1 ng/mL (0.4 µg/g)> 0.998592.4% - 110%2.5% - 8.2%

Table 2: Representative Concentrations of NNN in Various Samples

Sample TypeConcentration RangeNotesReference
Urine (Smokers)0.05 - 2.5 ng/mLDaily smokers of conventional cigarettes.
Urine (Smokeless Tobacco Users)0.1 - 5.0 ng/mLRegular users of moist snuff, chewing tobacco, or snus.
Camel SNUS Products1.3 - 1.6 µg/g
Pipe Tobacco1.87 ± 0.04 µg/g
E-liquids2.1–202.6 ng/ml

Experimental Protocols

Protocol 1: Quantification of NNN in Tobacco Products by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of NNN from solid tobacco matrices.

1. Materials and Reagents

  • N'-Nitrosonornicotine (NNN) analytical standard

  • rac-N'-Nitrosonornicotine-d4 (NNN-d4) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Standard laboratory glassware and equipment (e.g., centrifuge tubes, pipettes, vials)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NNN and NNN-d4 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NNN stock solution with a suitable solvent, such as 100 mM ammonium acetate solution.

  • Internal Standard Spiking Solution: Prepare a working solution of NNN-d4 at a concentration that will result in a final concentration of approximately 20 ng/mL in the sample extract.

3. Sample Preparation

  • Weigh 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 200 µL of the NNN-d4 internal standard spiking solution to each sample.

  • Add 30 mL of 100 mM ammonium acetate solution as the extraction buffer.

  • Tightly cap the tubes and shake for 60 minutes at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to achieve separation of NNN from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NNN: Precursor ion > Product ion (specific m/z values to be optimized).

    • NNN-d4: m/z 182.2 > m/z 152.2.

5. Quantification

  • Generate a calibration curve by plotting the peak area ratio of NNN to NNN-d4 against the concentration of the calibration standards.

  • Quantify the amount of NNN in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification of NNN in Human Urine by LC-MS/MS

This protocol details the procedure for extracting and quantifying NNN in human urine samples, which is a key biomarker for tobacco exposure.

1. Materials and Reagents

  • N'-Nitrosonornicotine (NNN) analytical standard

  • rac-N'-Nitrosonornicotine-d4 (NNN-d4) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)

  • Standard laboratory glassware and equipment

2. Standard Solution Preparation

  • Prepare stock, working, and internal standard solutions as described in Protocol 1.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature, vortex, and centrifuge at 3000 x g for 10 minutes.

  • Transfer 1 mL of the urine supernatant to a clean tube.

  • Add a known amount of NNN-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution to achieve a final concentration of 1 ng/mL).

  • To prevent artifactual nitrosation, ammonium sulfamate can be added.

  • Acidify the sample with 1N HCl.

4. Solid-Phase Extraction (SPE)

  • Condition an Oasis MCX SPE cartridge with methanol and then water.

  • Load the acidified urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove interferences.

  • Elute the NNN and NNN-d4 from the cartridge with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as outlined in Protocol 1, optimizing as necessary for the urine matrix.

6. Quantification

  • Perform quantification as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Matrix (e.g., Tobacco, Urine) Spike Spike with NNN-d4 Internal Standard Sample->Spike Extraction Extraction (e.g., Liquid Extraction, SPE) Spike->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_MSMS LC-MS/MS Analysis (HPLC/UHPLC + Triple Quadrupole MS) Cleanup->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Peak_Integration Peak Area Integration (NNN and NNN-d4) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantify Quantification of NNN Calibration_Curve->Quantify

Caption: Experimental workflow for NNN quantification using NNN-d4.

metabolic_pathway NNN N'-Nitrosonornicotine (NNN) (Procarcinogen) Metabolic_Activation Metabolic Activation (Cytochrome P450 Enzymes) NNN->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

References

Application Notes and Protocols for Gas Chromatography Analysis of N-Nitrosonornicotine (NNN) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-nitrosonornicotine (NNN) is a potent carcinogenic tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products. As a chiral molecule, NNN exists as two enantiomers, (S)-NNN and (R)-NNN. Research has indicated that the enantiomeric composition of NNN is not racemic in tobacco products, with (S)-NNN being the predominant form.[1] The differential biological activities of these enantiomers necessitate stereospecific analysis to accurately assess their toxicological and carcinogenic potential. Gas chromatography (GC) coupled with a chiral stationary phase offers a robust and reliable method for the enantioselective separation and quantification of NNN enantiomers. This application note provides detailed protocols for the analysis of NNN enantiomers in tobacco products using chiral GC with mass spectrometry (MS) and thermal energy analyzer (TEA) detection.

Principle of Enantioselective Gas Chromatography

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). These phases are typically composed of a chiral selector, often a derivatized cyclodextrin, coated onto a fused silica capillary column.[2] The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and individual quantification. The use of sensitive detectors such as mass spectrometry (MS) or a nitrosamine-specific thermal energy analyzer (TEA) enables accurate and precise measurement of the separated enantiomers.

Apparatus and Materials

  • Gas Chromatograph (GC) with a split/splitless injector

  • Chiral GC Column (e.g., a custom-made column with a chiral stationary phase or commercially available cyclodextrin-based columns like Rt-bDEXse)[3][4]

  • Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA)

  • Autosampler

  • Data Acquisition and Processing Software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Mechanical shaker

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Alumina B)[2]

  • Evaporation system (e.g., nitrogen evaporator)

  • Standard laboratory glassware (flasks, vials, pipettes)

Reagents

  • (R,S)-NNN analytical standard

  • (S)-NNN and (R)-NNN enantiomeric standards (if available)

  • N'-Nitrosonornicotine-d4 (NNN-d4) or other suitable internal standard

  • GC-grade solvents: Dichloromethane, Methanol, Ethyl Acetate

  • Citrate-phosphate buffer (pH 4.5) containing ascorbic acid

  • Anhydrous sodium sulfate

  • Derivatizing agents (optional, if required for a specific method)

  • Helium (carrier gas), Nitrogen (makeup gas)

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Tobacco or Urine Sample Extraction Extraction of NNN Sample->Extraction Add buffer/solvent Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Load extract Concentration Solvent Evaporation & Concentration Cleanup->Concentration Elute NNN Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chiral GC Separation Injection->Separation Detection MS or TEA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Overall workflow for the GC analysis of NNN enantiomers.

Detailed Experimental Protocols

Protocol 1: Analysis of NNN Enantiomers in Tobacco Products

This protocol is adapted from established methods for TSNA analysis in tobacco.

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 1 gram of homogenized tobacco sample into a 250 mL flask.

  • Add 50 mL of citrate-phosphate buffer (pH 4.5) containing ascorbic acid to prevent artifact formation.

  • Spike the sample with a known amount of internal standard (e.g., NNN-d4).

  • Securely cap the flask and place it on a mechanical shaker for 60 minutes.

  • Filter the extract to remove solid particles.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of the citrate-phosphate buffer.

  • Load the filtered tobacco extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elute the NNN enantiomers from the cartridge with 5 mL of ethyl acetate.

3. Concentration and Reconstitution:

  • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of dichloromethane or other suitable solvent for GC analysis.

  • Transfer the final extract to an autosampler vial.

tobacco_prep_workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_final_prep Final Preparation weigh Weigh 1g Tobacco add_buffer Add 50mL Buffer & IS weigh->add_buffer shake Shake for 60 min add_buffer->shake filter Filter Extract shake->filter condition Condition C18 SPE Cartridge filter->condition load Load Extract condition->load wash Wash with Water load->wash elute Elute with Ethyl Acetate wash->elute dry Dry Eluate elute->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute transfer Transfer to Vial reconstitute->transfer

Caption: Detailed workflow for tobacco sample preparation.
Protocol 2: General Protocol for Analysis of NNN Enantiomers in Urine

Note: This is a general protocol and may require optimization for specific applications and GC systems.

1. Sample Preparation and Hydrolysis (Optional):

  • Thaw frozen urine samples at room temperature.

  • To analyze for total NNN (free and glucuronidated), enzymatic hydrolysis using β-glucuronidase may be necessary. This step is often employed in LC-MS methods and may need to be adapted and validated for GC-MS analysis.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Spike a measured volume of urine (e.g., 5-10 mL) with the internal standard.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the NNN enantiomers with 5 mL of ethyl acetate or another suitable organic solvent.

3. Concentration and Reconstitution:

  • Dry the eluate with anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 50-100 µL) of the injection solvent.

  • Transfer to an autosampler vial for GC analysis.

Gas Chromatography (GC) and Detector Conditions

The following are example GC conditions that can be used as a starting point and should be optimized for the specific instrument and chiral column used.

GC-MS Conditions
ParameterSetting
GC System Agilent 7890B or equivalent
Chiral Column Custom-made chiral stationary phase or e.g., Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/splitless, operated in splitless mode
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 2°C/min to 200°C, hold for 10 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 177 (M+), 147 (M-NO)+ for NNN; adjust for internal standard
GC-TEA Conditions
ParameterSetting
GC System As above
Chiral Column As above
Injector As above
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp at 12°C/min to 150°C, hold for 15 min, ramp at 12°C/min to 200°C, hold for 10 min
TEA Detector Ellutia 810 TEA or equivalent
Interface Temp. 275 °C
Furnace Temp. 500-550 °C

Data Analysis and Quantification

  • Identify the peaks for (R)-NNN and (S)-NNN based on their retention times, which should be confirmed by injecting individual enantiomeric standards if available.

  • Integrate the peak areas for each enantiomer and the internal standard.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of each NNN enantiomer in the samples using the calibration curve.

  • Calculate the percentage of each enantiomer relative to the total NNN concentration.

enantioselective_separation cluster_column Chiral GC Column cluster_analytes cluster_interaction Transient Diastereomeric Complexes cluster_elution Elution Profile CSP Chiral Stationary Phase Complex_S CSP-(S)-NNN Complex (More Stable) CSP->Complex_S Complex_R CSP-(R)-NNN Complex (Less Stable) CSP->Complex_R S_NNN_in S-NNN S_NNN_in->CSP Interaction R_NNN_in R-NNN R_NNN_in->CSP Interaction S_NNN_out S-NNN (Elutes Later) Complex_S->S_NNN_out Slower Release R_NNN_out R-NNN (Elutes First) Complex_R->R_NNN_out Faster Release

Caption: Principle of enantioselective separation on a chiral stationary phase.

Quantitative Data Summary

The following table summarizes the enantiomeric composition of NNN found in various tobacco products from a key study.

Tobacco ProductTotal NNN (ng/g)% (S)-NNN% (R)-NNN
Moist Snuff (Brand A)350075.025.0
Moist Snuff (Brand B)420072.028.0
Chewing Tobacco180078.022.0
Cigarette Tobacco95063.037.0
Data adapted from Carmella et al., Carcinogenesis, 2000.

Conclusion

The gas chromatographic methods detailed in this application note provide a robust framework for the enantioselective analysis of the carcinogen N-nitrosonornicotine. The use of chiral stationary phases allows for the successful separation of (R)-NNN and (S)-NNN, which is crucial for understanding their respective contributions to the toxicity of tobacco products. The protocols for sample preparation from tobacco matrices are well-established, while the general procedure for urine can be adapted for biomonitoring studies. The combination of chiral GC with sensitive detectors like MS and TEA offers the specificity and sensitivity required for accurate quantification of NNN enantiomers, aiding in research, product testing, and risk assessment.

References

Protocol for N-Nitrosonornicotine (NNN) Extraction from Smokeless Tobacco: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction and quantification of N-Nitrosonornicotine (NNN), a potent carcinogen found in smokeless tobacco products. The protocols detailed below are based on established methodologies, including those from the U.S. Food and Drug Administration (FDA) and the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA), ensuring robust and reproducible results.

Introduction

N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its presence and concentration in smokeless tobacco products are of significant concern for public health and regulatory oversight. Accurate and precise measurement of NNN levels is crucial for product testing, risk assessment, and research into tobacco-related carcinogenesis. The primary analytical technique for the quantification of NNN is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[2]

Quantitative Data Summary

The concentration of NNN in smokeless tobacco products can vary significantly depending on the product type, manufacturing processes, and storage conditions.[3] The following table summarizes NNN levels found in various types of smokeless tobacco from different studies.

Smokeless Tobacco ProductMean NNN Concentration (µg/g dry weight)NNN Concentration Range (µg/g dry weight)Reference
Moist Snuff3.401.0 - 9.5[3]
Dry Snuff7.55.91 - 12.0[3]
Chewing Tobacco (Loose Leaf)1.810.9 - 4.6
Chewing Tobacco (Plug)2.2-
Chewing Tobacco (Twist)3.11.61 - 4.60
Snus1.30.635 - 2.19
CORESTA CRP-3 (Dry Snuff)8.66-

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the extraction and analysis of NNN from smokeless tobacco.

Protocol 1: Standard NNN Extraction based on CORESTA Method 72

This protocol is a widely accepted method for the determination of TSNAs, including NNN, in smokeless tobacco products.

Materials and Reagents:

  • Smokeless tobacco sample

  • This compound (NNN) analytical standard

  • ¹³C₆-NNN (isotopically labeled internal standard)

  • 100 mM Ammonium acetate solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Analytical balance

  • Mechanical shaker

  • Centrifuge

  • 0.45 µm syringe filters

  • Amber glass vials

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the smokeless tobacco sample to a uniform consistency. For products like loose leaf chewing tobacco, cryo-grinding after freezing in liquid nitrogen is recommended to ensure homogeneity.

    • Accurately weigh approximately 0.25 g of the homogenized sample into an amber vial.

  • Extraction:

    • Add a known volume of ¹³C₆-NNN internal standard solution to each sample vial.

    • Add 10 mL of 100 mM aqueous ammonium acetate solution to the vial.

    • Securely cap the vials and place them on a mechanical shaker. Shake at a high setting for 60 minutes.

  • Filtration:

    • After shaking, centrifuge the samples to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Column: C18 reversed-phase column.

    • Injection Volume: 10 µL.

    • Ionization Mode: Positive ion electrospray (ESI+).

    • MS/MS Transitions:

      • NNN: m/z 178.2 → 148.3 (quantifier) and a second transition for confirmation (e.g., 178.2 → 120).

      • ¹³C₆-NNN: m/z 184.2 → 154.3 (or appropriate transition for the specific labeled standard).

  • Quantification:

    • Create a calibration curve using known concentrations of NNN standard solutions.

    • Determine the concentration of NNN in the samples by comparing the peak area ratio of NNN to the internal standard against the calibration curve.

Protocol 2: High-Throughput NNN Extraction using Filter Vials

This modified protocol is suitable for a larger number of samples, offering a more streamlined workflow.

Materials and Reagents:

  • Same as Protocol 1

  • Thomson Filter Vials (or equivalent) with 0.45 µm PVDF filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.25 g of the homogenized smokeless tobacco sample.

  • Extraction and Filtration:

    • Place the weighed sample directly into a Thomson Filter Vial.

    • Add a known volume of ¹³C₆-NNN internal standard solution.

    • Add 10 mL of 100 mM aqueous ammonium acetate solution.

    • Cap the filter vial and vortex or shake for 60 minutes.

    • Press the plunger of the filter vial to filter the extract directly into an autosampler vial.

  • LC-MS/MS Analysis and Quantification:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

NNN Extraction Workflow

NNN_Extraction_Workflow Sample Homogenized Smokeless Tobacco Sample (0.25g) Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard (¹³C₆-NNN) Weigh->Add_IS Add_Solvent Add Extraction Solvent (100 mM Ammonium Acetate) Add_IS->Add_Solvent Shake Shake for 60 minutes Add_Solvent->Shake Filter Filter (0.45 µm) Shake->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for NNN extraction from smokeless tobacco.

NNN Carcinogenic Signaling Pathway

NNN_Carcinogenesis_Pathway NNN This compound (NNN) CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2A13) NNN->CYP450 Metabolic_Activation Metabolic Activation (α-hydroxylation) CYP450->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates Detoxification Detoxification Metabolic_Activation->Detoxification DNA Cellular DNA Reactive_Intermediates->DNA DNA_Adducts DNA Adduct Formation DNA->DNA_Adducts Mutations Mutations in Oncogenes & Tumor Suppressor Genes DNA_Adducts->Mutations DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) DNA_Adducts->Apoptosis Cancer Cancer Initiation (e.g., Oral, Esophageal) Mutations->Cancer

Caption: Metabolic activation and carcinogenic pathway of NNN.

References

Quantifying N-Nitrosonornicotine (NNN) in Biological Matrices: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products, within biological matrices like plasma and saliva is of paramount importance for toxicological assessment and biomarker research. This document provides detailed application notes and standardized protocols for the sensitive detection of NNN using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Introduction

This compound (NNN) is a tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is formed from the nitrosation of nornicotine, a metabolite of nicotine, during the curing and processing of tobacco.[3][4] Exposure to NNN is a significant risk factor for cancers of the esophagus, oral cavity, and nasal cavity.[1] Therefore, robust and reliable methods for quantifying NNN in accessible biological fluids such as plasma and saliva are crucial for assessing human exposure and understanding its carcinogenic mechanisms.

Application Notes

The quantification of NNN in plasma and saliva presents unique challenges due to the complexity of the matrices and the typically low concentrations of the analyte. LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity, specificity, and ability to handle complex biological samples.

Methodological Considerations:

  • Sample Collection and Handling: Proper collection and storage of plasma and saliva samples are critical to prevent the artificial formation or degradation of NNN. It has been observed that acidic conditions can lead to the artifactual formation of NNN from its precursor, nornicotine. Therefore, maintaining a neutral or slightly basic pH during sample handling and storage is recommended.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as NNN-d4, is essential for accurate quantification. The internal standard helps to correct for variability in sample preparation and matrix effects, thereby improving the precision and accuracy of the method.

  • Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the specific matrix and the desired level of sensitivity.

  • Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed for the separation of NNN from other components in the sample extract. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the most common instrument used for NNN quantification. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize representative quantitative data for NNN levels found in human plasma and saliva from various studies. These values can serve as a reference for expected concentration ranges in different populations.

Table 1: NNN Concentrations in Human Plasma

PopulationSample TypeMean NNN Concentration (pg/mL)Range of NNN Concentration (pg/mL)Citation
Smokeless Tobacco UsersPlasma7.13.5 - 10.1

Table 2: NNN Concentrations in Human Saliva

PopulationSample TypeMean NNN Concentration (pg/mL)Range of NNN Concentration (pg/mL)Citation
E-cigarette UsersSaliva14.6<0.2 - 76.0
SmokersSaliva94.5<0.2 - 739.0
Non-smokersSaliva0.25Not Reported

Experimental Protocols

This section provides detailed protocols for the quantification of NNN in plasma and saliva using LC-MS/MS.

Protocol 1: Quantification of NNN in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of NNN in human plasma.

1. Materials and Reagents:

  • NNN analytical standard

  • NNN-d4 (internal standard)

  • Methanol, acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or Milli-Q)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 1 mL of plasma, add the internal standard (NNN-d4) solution.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute NNN and the internal standard with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate NNN from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • NNN: m/z 178 → 148

    • NNN-d4: m/z 182.2 → 152.2

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of NNN to NNN-d4 against the concentration of the calibration standards.

  • Determine the concentration of NNN in the plasma samples from the calibration curve.

Protocol 2: Quantification of NNN in Human Saliva by LC-MS/MS

This protocol is based on established methods for analyzing NNN in saliva.

1. Materials and Reagents:

  • Same as Protocol 1

  • Human saliva

  • Phosphate-buffered saline (PBS)

2. Sample Preparation (Protein Precipitation & SPE):

  • Collect whole saliva samples.

  • Centrifuge the saliva to remove debris.

  • To 1 mL of the supernatant, add the internal standard (NNN-d4).

  • Add 2 volumes of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The subsequent steps of SPE, evaporation, and reconstitution are similar to Protocol 1.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are generally the same as in Protocol 1. Method optimization may be required based on the specific instrument and column used.

4. Quantification:

  • Quantification is performed as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma or Saliva Sample Add_IS Add Internal Standard (NNN-d4) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of NNN in biological matrices.

NNN Metabolic Activation and Carcinogenic Pathway

nnn_pathway NNN This compound (NNN) Metabolic_Activation Metabolic Activation (CYP450 Enzymes) NNN->Metabolic_Activation Initiation Alpha_Hydroxylation α-Hydroxylation (2'- and 5'-positions) Metabolic_Activation->Alpha_Hydroxylation Reactive_Intermediates Reactive Diazohydroxides Alpha_Hydroxylation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Genotoxicity Mutations Mutations in Oncogenes & Tumor Suppressor Genes DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Simplified signaling pathway of NNN-induced carcinogenesis.

References

Application Notes and Protocols for Studying N-Nitrosonornicotine (NNN) Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of N-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. The following sections detail recommended cell lines, experimental protocols for key assays, and an overview of the signaling pathways implicated in NNN-induced pathology.

Recommended Cell Culture Models

A variety of immortalized human epithelial cell lines derived from tissues commonly targeted by NNN are suitable for in vitro studies. These cell lines provide a reproducible and accessible system to investigate the mechanisms of NNN-induced carcinogenesis.

Target TissueCell LineDescriptionKey Features
Oral Cavity Immortalized Human Oral Keratinocytes (HOK)Primary human oral keratinocytes immortalized with HPV-16 E6/E7 genes.[1][2]Retain many characteristics of normal oral keratinocytes; suitable for studying early events in oral carcinogenesis.
OKF6/TERT2Immortalized oral keratinocyte cell line.An established model for oral cancer research.
Esophagus Het-1AHuman esophageal squamous epithelial cells immortalized with SV40 large T-antigen.[3]Widely used for studying esophageal cell biology and carcinogenesis. May exhibit some dysplastic features.[4]
EPC2-hTERTTelomerase-immortalized, non-transformed human esophageal epithelial cell line.[5]Represents a more normal esophageal epithelial phenotype compared to Het-1A.
Lung BEAS-2BHuman bronchial epithelial cells immortalized with an adenovirus 12-SV40 hybrid virus.A common model for studying the effects of inhaled toxins and carcinogens on the respiratory epithelium.
16HBE14o-Immortalized human bronchial epithelial cell line.Retains characteristics of normal differentiated bronchial epithelial cells.

Experimental Protocols

Detailed methodologies for assessing the key effects of NNN exposure in vitro are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NNN Treatment: Treat cells with a range of NNN concentrations (e.g., 1 µM to 1 mM) for desired time points (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of NNN that inhibits cell viability by 50%).

DNA Damage Assessment: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Materials:

  • Normal melting point agarose

  • Low melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: After NNN treatment, harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. Quantify DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software. Results are often expressed as the percentage of DNA in the tail.

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After NNN treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated protein to total protein is often calculated to determine pathway activation.

NNN-Induced Signaling Pathways

NNN is known to activate several signaling pathways that are crucial for cell proliferation, survival, and migration, thereby contributing to its carcinogenic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. NNN can activate this pathway, leading to the inhibition of apoptosis and promotion of cell growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane NNN NNN nAChR nAChR NNN->nAChR PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

NNN activates the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade involved in cell proliferation, differentiation, and survival. NNN has been shown to activate this pathway, contributing to uncontrolled cell growth.

MAPK_ERK_Pathway NNN NNN nAChR nAChR NNN->nAChR Ras Ras nAChR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Promotes

NNN stimulates the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation, which is closely linked to cancer development. NNN can induce the activation of NF-κB, leading to the expression of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway NNN NNN nAChR nAChR NNN->nAChR IKK_complex IKK Complex nAChR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates pIkB p-IκB NFkB NF-κB Active_NFkB NF-κB (Active) IkB_NFkB IκB-NF-κB (Inactive) pIkB->IKK_complex Degradation Nucleus Nucleus Active_NFkB->Nucleus GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Promotes

NNN-mediated activation of the NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of NNN in cell culture models.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., HOK, Het-1A, BEAS-2B) NNN_Treatment NNN Treatment (Dose- and Time-course) CellCulture->NNN_Treatment MTT Cell Viability (MTT Assay) NNN_Treatment->MTT Comet DNA Damage (Comet Assay) NNN_Treatment->Comet Western Signaling Pathways (Western Blot) NNN_Treatment->Western Data Quantitative Data Analysis (IC50, % DNA Damage, etc.) MTT->Data Comet->Data Western->Data Mechanism Elucidation of Carcinogenic Mechanisms Data->Mechanism

General workflow for in vitro NNN studies.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of NNN from various in vitro studies. It is important to note that specific values such as IC50 can vary significantly depending on the cell line, exposure time, and assay conditions.

Table 1: NNN Effects on Cell Viability

Cell LineNNN ConcentrationExposure TimeViability AssayResultReference
Saccharomyces cerevisiae50 µM48 hoursGrowth Curve (A600)~20% reduction in cell number
Human Retinal Pigment Epithelial (ARPE-19)1 µM - 1 mM24 & 48 hoursMTT10 µM for 24 hours was determined to be a non-toxic dose
Human Lymphoblastoid (TK6)150 µM·min (cumulative dose)48 hoursMTTThreshold for cell death
Human Lymphoblastoid (NH32, p53-null)300 µM·min (cumulative dose)48 hoursMTTThreshold for cell death

Table 2: NNN-Induced DNA Damage

Cell LineNNN ConcentrationExposure TimeDNA Damage AssayResultReference
Human Oral Leukoplakia (MSK)Not specifiedNot specifiedHPLC/MS/MS for HPB-releasing adductsNNN induces pyridyloxobutylation of DNA
Human Lung Epithelial (BEAS-2B)1 µM, 10 µM24 hoursImmunofluorescence (53BP1 foci)Dose-dependent increase in DNA double-strand breaks
Human Esophageal Epithelial Cells (HEEC)Not specified (in combination with MNNG)6 hoursAlkaline Comet AssayIncreased DNA damage

Table 3: NNN Effects on Protein Expression and Signaling

Cell LineNNN ConcentrationExposure TimeAnalysis MethodKey FindingsReference
Human Skin Fibroblast (GM00637)Not specifiedNot specifiedSILAC-based Quantitative Proteomics191 proteins significantly altered; downregulation of myosin and extracellular matrix proteins.
Human Retinal Pigment Epithelial (ARPE-19)10 µM24 hoursWestern Blot~7% upregulation of OGG1 (DNA repair enzyme)
Lung and Head and Neck Squamous Cancer Cells1 µM, 2 µMNot specifiedWestern BlotReduction of MSH2 and MLH1 protein expression

Disclaimer: The protocols and data presented here are for informational purposes and should be adapted and optimized for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling NNN, as it is a known carcinogen.

References

Analytical Standards and Protocols for the Quantification of N-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. The following sections outline the necessary analytical standards, comprehensive experimental methodologies, and quantitative performance data to ensure accurate and reliable NNN quantification in various matrices.

Introduction

This compound (NNN) is a tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is formed through the nitrosation of nornicotine, a natural alkaloid in tobacco.[2] Accurate measurement of NNN levels is critical for cancer research, tobacco product regulation, and assessing human exposure. This document details validated methods for NNN analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Standards

The use of certified reference materials is fundamental for accurate quantification. This compound analytical standards are commercially available and should be used for calibration and quality control.[3][4] For isotope dilution mass spectrometry, a deuterated internal standard, such as rac-N'-Nitrosonornicotine-D4 (NNN-D4) or ¹³C₆-NNN, is the gold standard. These stable isotope-labeled standards closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for the determination of NNN.

ParameterLC-MS/MS in Smokeless TobaccoLC-MS/MS in Human UrineGC-MS in Various Matrices
Limit of Quantitation (LOQ) 400 ng/g2 pg/mLNot Specified
Method Detection Limit (MDL) 100 ng/gNot SpecifiedNot Specified
Calibration Range 400 - 1600 ng/gup to 256 pg/mLNot Specified
Recovery 101% - 109%Not SpecifiedNot Specified
Precision (%RSD) ≤7%Not SpecifiedNot Specified

Signaling Pathway of NNN Carcinogenesis

NNN exerts its carcinogenic effects by undergoing metabolic activation, leading to the formation of DNA adducts and the activation of pro-cancerous signaling pathways. Upon entering the body, NNN is activated by cytochrome P450 (CYP450) enzymes, primarily through 2'- and 5'-hydroxylation. These metabolic intermediates can bind to DNA, causing mutations. Concurrently, NNN and its metabolites can activate nicotinic acetylcholine receptors (nAChRs), leading to the stimulation of downstream pathways like PI3K-AKT and ERK1/ERK2, which promote cell proliferation and survival.

NNN_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade NNN NNN Metabolic Activation Metabolic Activation NNN->Metabolic Activation CYP450 nAChRs nAChRs NNN->nAChRs CYP450 CYP450 DNA Adducts DNA Adducts Metabolic Activation->DNA Adducts Mutations Mutations DNA Adducts->Mutations PI3K-AKT PI3K-AKT nAChRs->PI3K-AKT ERK1/ERK2 ERK1/ERK2 nAChRs->ERK1/ERK2 Cell Proliferation & Survival Cell Proliferation & Survival PI3K-AKT->Cell Proliferation & Survival ERK1/ERK2->Cell Proliferation & Survival

NNN Carcinogenic Signaling Pathway

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of NNN in Smokeless Tobacco

This protocol is based on the methodology described by the FDA for the analysis of NNN in smokeless tobacco.

1. Materials and Reagents:

  • This compound (NNN) analytical standard

  • ¹³C₆-NNN internal standard

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Standard Preparation:

  • Prepare a stock solution of NNN in methanol (e.g., 0.2 mg/mL).

  • Prepare a stock solution of ¹³C₆-NNN in methanol.

  • Create a series of working calibration standards by spiking the NNN stock solution into 100 mM ammonium acetate to achieve a desired concentration range (e.g., 400-1600 ng/g).

3. Sample Preparation and Extraction:

  • Weigh approximately 0.25 g of the homogenized smokeless tobacco sample into an amber vial.

  • Add a known amount of the ¹³C₆-NNN internal standard solution (e.g., 100 µL).

  • Add 10 mL of 100 mM aqueous ammonium acetate.

  • Shake the vial on a mechanical shaker at a high setting for 60 minutes.

  • Filter the extract through a 0.45 µm membrane filter into an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: 100 mM aqueous ammonium acetate.

  • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

  • Gradient: Develop a suitable gradient to separate NNN from matrix components.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • NNN: m/z 178.2 → 148.3 (quantifier)

    • ¹³C₆-NNN: A corresponding transition for the internal standard.

LCMS_Workflow Sample Weighing Sample Weighing Internal Standard Spiking Internal Standard Spiking Sample Weighing->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Filtration Filtration Extraction->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

LC-MS/MS Experimental Workflow
Protocol 2: GC-MS Analysis of NNN

This protocol provides a general workflow for the GC-MS analysis of NNN.

1. Materials and Reagents:

  • This compound (NNN) analytical standard

  • rac-N'-Nitrosonornicotine-D4 (NNN-D4) internal standard

  • Methanol

  • Dichloromethane

  • Pyridine

  • BSTFA with 1% TMCS (derivatizing agent)

  • C18 Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation and Extraction:

  • Accurately weigh about 100 mg of the homogenized sample into a centrifuge tube.

  • Spike with a known amount of NNN-D4 internal standard.

  • Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly, vortex for 1 minute, and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to an autosampler vial for GC-MS analysis.

5. GC-MS Analysis:

  • Use a suitable GC column and temperature program to achieve chromatographic separation.

  • Operate the mass spectrometer in a suitable ionization mode (e.g., Electron Ionization) and monitor for characteristic ions of derivatized NNN and NNN-D4.

GCMS_Workflow Sample Preparation Sample Preparation Extraction Extraction Sample Preparation->Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Derivatization Derivatization SPE Cleanup->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification

GC-MS Experimental Workflow

Regulatory Landscape

The U.S. Food and Drug Administration (FDA) has proposed a product standard to limit the level of NNN in finished smokeless tobacco products to 1.0 microgram per gram (µg/g) of tobacco on a dry weight basis. This underscores the importance of accurate and validated analytical methods for regulatory compliance and public health protection. Manufacturers are required to conduct batch testing to ensure their products meet this standard.

References

Application Notes and Protocols for the Detection of N'-Nitrosonornicotine (NNN) by Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is found in a variety of tobacco products and is formed from the nitrosation of nornicotine during the curing and processing of tobacco.[2] Given its carcinogenic properties, the accurate and sensitive quantification of NNN in various biological and environmental matrices is crucial for exposure assessment, toxicological studies, and regulatory oversight. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the analytical method of choice for this purpose, offering high selectivity and sensitivity.[1][3]

This document provides detailed protocols and application notes for the detection and quantification of NNN using MRM-based LC-MS/MS.

Principle of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring is a highly selective and sensitive mass spectrometry technique used for quantifying specific target analytes in complex mixtures. In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule of the analyte, [M+H]⁺). This precursor ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (product ion). This specific precursor-to-product ion transition is a unique signature for the target analyte, minimizing interferences from other matrix components and significantly enhancing the signal-to-noise ratio.

MRM_Principle cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Sample_Introduction Sample Introduction (from LC) Q1 Q1: Precursor Ion Selection (e.g., NNN m/z 178.2) Sample_Introduction->Q1 Q2 Q2: Collision-Induced Dissociation (CID) (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (e.g., NNN Fragment m/z 148.3) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Data Data Acquisition Detector->Data

Caption: Principle of Multiple Reaction Monitoring (MRM) for targeted analysis.

Mass Spectrometry: MRM Transitions and Parameters

The successful detection of NNN relies on optimized MRM parameters. The primary precursor ion for NNN is its protonated molecule [M+H]⁺ at m/z 178.2.[1] The most common fragmentation pathway involves the loss of a nitroso group (-NO), resulting in a major product ion at m/z 148.3, which is typically used as the "quantifier". A secondary transition, such as m/z 178.2 → 120, can be monitored as a "qualifier" to enhance confidence in identification. A stable isotope-labeled internal standard, such as NNN-d₄ or ¹³C₆-NNN, is essential for accurate quantification.

Table 1: MRM Transitions and Example MS Parameters for NNN Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (CE) Declustering Potential (DP) Cell Exit Potential (CXP) Reference
NNN 178.2 148.3 Quantifier 13 V 41 V 14 V
178.2 120.0 Qualifier 13 V 41 V 14 V
NNN-d₄ (IS) 182.2 152.2 Quantifier - - -
182.2 124.0 Qualifier - - -

| ¹³C₆-NNN (IS) | 184.0 | 154.0 | Quantifier | 12 eV | - | - | |

Note: Collision energy and other voltage parameters are instrument-dependent and require optimization for maximal signal intensity.

General Ion Source Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: ~5000 V

  • Source Temperature: ~500 °C

  • Nebulizer Gas: ~45 psi

  • Heater Gas: ~70 psi

Experimental Protocols

Protocol 1: Analysis of NNN in Human Plasma

This protocol is adapted from a validated method for quantifying NNN in human plasma with a low limit of quantification.

1. Sample Preparation: Protein Precipitation a. To 1 mL of human plasma, add a suitable deuterated internal standard (e.g., NNN-d₄). b. Precipitate proteins by adding a polar solvent like acetonitrile. c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for further processing or direct injection.

2. Liquid Chromatography

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 5.5.

  • Mobile Phase B: 10 mM ammonium formate in methanol, pH adjusted to 5.5.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 55 °C.

  • Gradient Elution:

    • 0-0.5 min: 1% B

    • 0.5-0.8 min: Ramp to 20% B

    • 0.8-1.0 min: Ramp to 55% B

    • 1.0-3.0 min: Ramp to 100% B

    • 3.01 min: Return to 1% B and equilibrate for 4 min.

  • Injection Volume: 5 µL.

3. MS/MS Detection

  • Use the MRM transitions and parameters outlined in Table 1.

Protocol 2: Analysis of NNN in Urine

This protocol is based on a method for analyzing total NNN in smokers' urine, which involves an enzymatic hydrolysis step to account for NNN-glucuronides.

1. Sample Preparation: Enzymatic Hydrolysis and Extraction a. To a 20 mL urine sample, add the internal standard (NNN-d₄). b. Add β-glucuronidase enzyme (~5000 units) and an appropriate buffer. c. Incubate to hydrolyze the NNN-glucuronide conjugates. d. Perform liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for sample cleanup and concentration. e. Evaporate the final extract to dryness and reconstitute in 50 µL of the initial mobile phase.

2. Liquid Chromatography

  • Columns (in series): Luna Aqua C18 (250 x 4.6 mm, 5 µm) and Synergi Polar-RP 80A (150 x 4.6 mm, 4 µm).

  • Mobile Phase A: 15 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 50 °C.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: Ramp to 95% B

    • 5-9 min: Hold at 95% B

    • 9.01 min: Return to 30% B and equilibrate for 6 min.

  • Injection Volume: 10 µL.

3. MS/MS Detection

  • Use the MRM transitions and parameters outlined in Table 1.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Internal Standard (e.g., NNN-d4) Sample->Spike Extract Extraction / Cleanup (PPT, LLE, or SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC LC Separation (Reverse Phase) Concentrate->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data Report Report Results (e.g., pg/mL) Data->Report

Caption: General experimental workflow for NNN quantification.

Data Presentation: Quantitative Performance

The performance of an MRM method is characterized by its sensitivity, linearity, accuracy, and precision. The following table summarizes quantitative data from various published methods for NNN detection.

Table 2: Summary of Quantitative Performance Data

Matrix LLOQ LOD Linear Range Accuracy (% Recovery) Precision (% CV) Reference
Human Plasma 0.3 pg/mL - 0.5 - 1500 pg/mL 98.7% 7.5%
Human Urine 1.3 pg/mL 0.4 pg/mL 2 - 256 pg/mL 102 - 113% < 15%
Human Toenails - 0.02 pg/mg - - 2.7%

| General | 0.02 ng/mL | 0.006 ng/mL | - | - | - | |

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; CV: Coefficient of Variation.

These data demonstrate that LC-MS/MS with MRM is a highly sensitive and robust technique capable of detecting NNN at sub-picogram levels in various complex biological matrices, making it an indispensable tool for research in toxicology and drug development.

References

Detecting NNN in Human Toenails: A Biomarker for Tobacco Exposure Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

N'-nitrosonornicotine (NNN), a potent carcinogen found in tobacco products, is a critical biomarker for assessing exposure to tobacco.[1][2][3][4] Human exposure to NNN, a tobacco-specific nitrosamine (TSNA), primarily occurs through the use of tobacco products.[5] While typically measured in urine or plasma, the analysis of NNN in human toenails offers a non-invasive method for evaluating long-term, cumulative exposure. Toenails accumulate substances over months, providing a wider window of detection compared to more transient matrices like blood and urine. This document provides detailed application notes and protocols for the detection and quantification of NNN in human toenails, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the levels of NNN found in human toenails from different exposure groups as reported in scientific literature. This data highlights the significant difference in NNN concentrations between smokers and non-smokers, underscoring the utility of toenail analysis as a biomarker of tobacco exposure.

Exposure Group Number of Subjects (n) Mean NNN Level (fmol/mg toenail) ± SD Reference
Smokers174.63 ± 6.48
Non-smokers120.35 ± 0.16

fmol/mg = femtomoles per milligram

Experimental Protocols

This section details the methodology for the analysis of NNN in human toenails, based on established and validated laboratory procedures.

1. Sample Collection and Preparation

  • Collection: Collect toenail clippings from all ten toes. Aim for approximately 100 mg of nail material.

  • Decontamination: To remove external contaminants, wash the collected toenail clippings. A typical procedure involves sequential washing with water, methanol, and dichloromethane.

  • Drying: Thoroughly dry the washed clippings at room temperature.

  • Pulverization: Grind the clean, dry toenail clippings into a fine powder using a ball mill or a similar pulverization instrument. This increases the surface area for efficient extraction.

2. Sample Digestion and Extraction

  • Digestion:

    • Accurately weigh approximately 10-20 mg of the pulverized toenail sample into a screw-cap vial.

    • Add an internal standard solution (e.g., [¹³C₆]-NNN) to each sample for accurate quantification.

    • Add 1 mL of 10 N NaOH to each vial.

    • Securely cap the vials and heat at 100°C for 1 hour to digest the keratin matrix.

    • Cool the samples to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by water.

    • Load the digested sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the NNN and the internal standard from the cartridge using methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for LC-MS analysis.

3. Analytical Method: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • NNN: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). For NNN, a common transition is m/z 178 → m/z 148.

      • Internal Standard ([¹³C₆]-NNN): Monitor the corresponding transition for the isotopically labeled internal standard (e.g., m/z 184 → m/z 154).

  • Quantification:

    • Generate a calibration curve using known concentrations of NNN standards.

    • Calculate the concentration of NNN in the toenail samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Express the final concentration as fmol of NNN per mg of toenail.

Visualizations

Experimental Workflow for NNN Detection in Toenails

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result Collection Toenail Clipping Collection Decontamination Washing & Decontamination Collection->Decontamination Drying Drying Decontamination->Drying Pulverization Pulverization Drying->Pulverization Digestion Alkaline Digestion (10N NaOH, 100°C) Pulverization->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-ESI-MS/MS Analysis (SRM Mode) Evaporation->LC_MS Quantification Quantification LC_MS->Quantification Result NNN Concentration (fmol/mg toenail) Quantification->Result

Caption: Workflow for NNN analysis in toenails.

Metabolic Pathway of NNN Incorporation into Toenails

metabolic_pathway cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_incorporation Incorporation into Nail cluster_biomarker Biomarker Tobacco Tobacco Products (Cigarettes, Smokeless Tobacco) NNN_Systemic Systemic Circulation (NNN in Bloodstream) Tobacco->NNN_Systemic Inhalation/Absorption Nail_Bed Nail Bed Capillaries NNN_Systemic->Nail_Bed Blood Flow Nail_Matrix Nail Matrix Toenail Growing Toenail (Keratin Matrix) Nail_Matrix->Toenail Incorporation during Nail Growth Nail_Bed->Nail_Matrix Diffusion Detected_NNN Deposited NNN Toenail->Detected_NNN

Caption: Pathway of NNN from exposure to toenail deposition.

References

Application Notes and Protocols: Studying N-nitrosonornicotine (NNN) and Cytochrome P450 Interactions Using Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N-nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products, and its metabolic activation by Cytochrome P450 (CYP450) enzymes is a critical step in its cancer-initiating pathway. Understanding the molecular interactions between NNN and various CYP450 isoforms is paramount for developing potential inhibitors that could mitigate the carcinogenic effects of tobacco-specific nitrosamines. Molecular docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the nature of the interaction.

These application notes provide a comprehensive guide for researchers on how to utilize molecular docking to study the interactions between NNN and key CYP450 enzymes. This document includes detailed protocols for performing molecular docking using widely accessible software, a summary of relevant quantitative data, and visualizations of the metabolic pathway and experimental workflow.

II. Materials and Software

  • Hardware: A standard desktop computer or workstation with a multi-core processor is sufficient for the described protocols.

  • Software:

    • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: Open-source software for molecular docking. --INVALID-LINK-- and --INVALID-LINK--

    • Molegro Virtual Docker (MVD): A commercial software with a user-friendly interface for molecular docking. A trial version is often available. --INVALID-LINK--

    • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

    • Graphviz: An open-source graph visualization software for creating pathway diagrams. --INVALID-LINK--

  • Data:

    • Protein Data Bank (PDB) for crystal structures of CYP450 enzymes. --INVALID-LINK--

    • PubChem or other chemical databases for the 3D structure of this compound (NNN).

III. Detailed Application Notes

A. Understanding the Interaction between NNN and CYP450

NNN, a procarcinogen, requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily initiated by CYP450 enzymes through hydroxylation at the α-carbon positions (2'- and 5'-positions) of the pyrrolidine ring[1]. This process leads to the formation of unstable intermediates that can form DNA adducts, ultimately causing genetic mutations and initiating cancer[2].

B. Key CYP450 Isoforms in NNN Metabolism

Several CYP450 isoforms are involved in the metabolism of NNN. The most prominent ones include:

  • CYP2A6: Primarily expressed in the liver, this enzyme is a key player in nicotine metabolism and also metabolizes NNN.[3][4]

  • CYP2A13: Predominantly found in the respiratory tract, CYP2A13 exhibits a high affinity for metabolizing tobacco-specific nitrosamines like NNN and is considered a critical enzyme in lung carcinogenesis.[5]

  • CYP2E1: This isoform is also involved in the metabolism of various xenobiotics, including NNN.

C. Principles of Molecular Docking

Molecular docking simulations predict the binding mode and affinity of a ligand to a protein's active site. The process involves two main steps:

  • Sampling: The software explores a vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.

  • Scoring: A scoring function is then used to estimate the binding affinity for each pose. The lower the binding energy score, the more favorable the interaction.

IV. Experimental Protocols

A. Protocol 1: Molecular Docking of NNN with CYP2A13 using AutoDock Vina

This protocol outlines the steps for docking NNN into the active site of CYP2A13 using the open-source software AutoDock Vina.

1. Step 1: Retrieval of Protein and Ligand Structures

  • Protein: Download the crystal structure of human CYP2A13 from the Protein Data Bank. A suitable PDB entry is 4EJG .

  • Ligand: Obtain the 3D structure of this compound (NNN) from the PubChem database in SDF or MOL2 format.

2. Step 2: Preparation of the CYP2A13 Receptor

  • Open the PDB file (4EJG.pdb) in AutoDock Tools (ADT).

  • Remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges to assign partial charges to the atoms.

  • Save the prepared receptor in PDBQT format (e.g., 4EJG_receptor.pdbqt).

3. Step 3: Preparation of the NNN Ligand

  • Open the NNN structure file in ADT.

  • Detect the root and define the rotatable bonds.

  • Save the prepared ligand in PDBQT format (e.g., NNN_ligand.pdbqt).

4. Step 4: Grid Box Definition

  • In ADT, define the search space (grid box) for docking. The grid box should encompass the active site of the enzyme. For CYP2A13 (PDB ID: 4EJG), the active site is located near the heme group. A recommended grid box center for 4EJG is around x: 22.55, y: -11.51, and z: 37.43, with a size of 25 x 25 x 25 Å.

  • Save the grid parameter file.

5. Step 5: Running the Docking Simulation

  • Create a configuration file (e.g., conf.txt) specifying the receptor, ligand, and grid box parameters.

  • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

6. Step 6: Analysis of Docking Results

  • The output file (e.g., output.pdbqt) will contain the docked poses of NNN, ranked by their binding affinity scores (in kcal/mol).

  • Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or UCSF Chimera to identify key interacting residues.

B. Protocol 2: Molecular Docking of NNN with CYP2A6 using Molegro Virtual Docker (MVD)

This protocol provides a streamlined workflow for docking NNN with CYP2A6 using the user-friendly interface of Molegro Virtual Docker.

1. Step 1: Importing and Preparing the Receptor and Ligand

  • Start MVD and import the CYP2A6 protein structure (e.g., PDB ID: 4EJJ ).

  • The software will automatically prepare the protein by adding hydrogens and assigning charges.

  • Import the NNN ligand structure. MVD will also prepare the ligand.

2. Step 2: Defining the Binding Site

  • Use MVD's cavity detection algorithm to identify potential binding sites on the CYP2A6 protein.

  • Select the cavity corresponding to the active site, which is located near the heme group.

3. Step 3: Running the Docking Simulation

  • Initiate the docking wizard in MVD.

  • Select the prepared NNN ligand and the defined binding site on CYP2A6.

  • Choose a scoring function (e.g., MolDock Score) and run the simulation.

4. Step 4: Analyzing the Results in MVD

  • MVD will present the docked poses with their corresponding scores.

  • Use the built-in visualization tools to analyze the hydrogen bonds and steric interactions between NNN and the active site residues of CYP2A6.

V. Data Presentation

The following table summarizes quantitative data from molecular docking studies of NNN and related nitrosamines with various CYP450 isoforms.

Table 1: Summary of Molecular Docking Results for NNN and Related Nitrosamines with CYP450 Isoforms

LigandCYP450 IsoformPDB IDDocking SoftwareScoring FunctionBinding Affinity/Score (kcal/mol)Key Interacting Residues
(S)-NNNCYP2A134EJG---Asn297
(S)-NNNCYP2A6----Asn297
N'-Nitrosoanabasine (NAB)CYP2A134EJGMolegro Virtual DockerMolDock Score-86.74Ala301
N'-Nitrosoanatabine (NAT)CYP2A134EJGMolegro Virtual DockerMolDock Score-82.86-
N'-Nitrosoanabasine (NAB)CYP2A134EJG-Binding Free Energy-38.19-
N'-Nitrosoanatabine (NAT)CYP2A134EJG-Binding Free Energy-31.08-

Note: The table includes data for NNN and structurally similar nitrosamines (NAB and NAT) to provide a broader context of interactions with CYP2A13. A direct comparison of scores between different software and scoring functions should be made with caution.

VI. Visualization of Pathways and Workflows

A. NNN Metabolic Pathway

The following diagram illustrates the metabolic activation of NNN by CYP450 enzymes, leading to the formation of DNA-reactive intermediates.

NNN_Metabolism NNN This compound (NNN) CYP450 CYP450 (e.g., CYP2A6, CYP2A13, CYP2E1) NNN->CYP450 Metabolism alpha_hydroxylation α-Hydroxylation CYP450->alpha_hydroxylation detoxification Detoxification Pathways (e.g., Denitrosation) CYP450->detoxification hydroxy_NNN α-hydroxyNNN alpha_hydroxylation->hydroxy_NNN diazohydroxide Diazohydroxide hydroxy_NNN->diazohydroxide Spontaneous decomposition dna_adducts DNA Adducts diazohydroxide->dna_adducts Reacts with DNA cancer Cancer Initiation dna_adducts->cancer detox_products Detoxified Metabolites detoxification->detox_products

NNN Metabolic Activation Pathway
B. Molecular Docking Workflow

This diagram outlines the general workflow for performing a molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis get_protein 1. Obtain Protein Structure (PDB) prep_protein 3. Prepare Receptor (Remove water, add hydrogens, assign charges) get_protein->prep_protein get_ligand 2. Obtain Ligand Structure (PubChem) prep_ligand 4. Prepare Ligand (Define rotatable bonds) get_ligand->prep_ligand grid_box 5. Define Grid Box (Active Site) prep_protein->grid_box prep_ligand->grid_box run_docking 6. Run Docking Simulation grid_box->run_docking analyze_results 7. Analyze Docking Scores (Binding Affinity) run_docking->analyze_results visualize 8. Visualize Interactions (PyMOL/Chimera) analyze_results->visualize

Molecular Docking Workflow Diagram

VII. Conclusion

Molecular docking is an indispensable tool for elucidating the interactions between carcinogens like NNN and metabolizing enzymes such as CYP450s. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate their own in silico investigations. By understanding the molecular basis of these interactions, scientists can advance the development of targeted inhibitors to potentially reduce the burden of tobacco-related cancers.

VIII. References

(References should be listed here in a consistent format based on the cited literature.)

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in NNN Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of N-nitrosonornicotine (NNN) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during NNN analysis due to matrix effects.

Issue 1: Poor Sensitivity and Inconsistent Results

Question: My NNN signal is low and variable across different samples. What could be the cause and how can I fix it?

Answer: Low and variable signal intensity for NNN is a common symptom of matrix effects, specifically ion suppression. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of NNN in the mass spectrometer's ion source, leading to a decreased signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3]

    • Solid-Phase Extraction (SPE): Use a selective SPE cartridge to isolate NNN and remove matrix components. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce significantly cleaner extracts compared to simpler methods.[4]

    • Liquid-Liquid Extraction (LLE): This can also provide clean extracts, but analyte recovery, especially for polar compounds, may be lower.[4]

    • Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.

  • Chromatographic Separation: Enhance the separation of NNN from matrix interferences.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between NNN and any co-eluting peaks.

    • Column Chemistry: Experiment with different C18 columns or alternative stationary phases to improve separation from interfering components.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NNN (e.g., NNN-d4) is crucial for accurate quantification. Since the SIL-IS has nearly identical physicochemical properties to NNN, it will experience similar matrix effects, allowing for reliable correction of the signal. For comprehensive analysis of tobacco-specific nitrosamines, it is recommended to use a separate internal standard for each analyte.

Issue 2: High Variability in Quality Control (QC) Samples

Question: I am observing high variability in my QC samples, leading to failed batches. Could this be related to matrix effects?

Answer: Yes, high variability in QC samples is a strong indicator of inconsistent matrix effects between different samples. This can lead to poor accuracy and precision in your results.

Troubleshooting Steps:

  • Evaluate Matrix-to-Matrix Variability: The composition of the matrix can vary between different lots of biological samples or different types of tobacco products.

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a matrix that is representative of your study samples to compensate for consistent matrix effects.

  • Improve Sample Cleanup: A more rigorous sample preparation method can reduce the overall amount of matrix components, thereby minimizing variability. Consider switching from a simple protein precipitation to a more selective SPE method.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen the matrix effect. However, ensure that the diluted concentration of NNN is still well above the limit of quantification (LOQ) of your method.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of NNN?

A1: Matrix effects are the alteration of the ionization efficiency of NNN by co-eluting compounds from the sample matrix. This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.

Q2: What are the common sources of matrix effects in NNN analysis?

A2: In the analysis of NNN from tobacco products, common sources of matrix effects include nicotine, other alkaloids, sugars, and other endogenous components of the tobacco leaf. In biological matrices like plasma or urine, phospholipids, salts, endogenous metabolites, and proteins are major contributors to matrix effects.

Q3: How can I quantitatively assess matrix effects?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always sufficient to correct for matrix effects?

A4: While a SIL-IS is the most effective tool for compensating for matrix effects, it may not always provide complete correction, especially in cases of extreme ion suppression or if the SIL-IS and the analyte do not co-elute perfectly. It is still crucial to minimize matrix effects through optimized sample preparation and chromatography.

Q5: Can changing the mass spectrometer's ionization source conditions help?

A5: Yes, optimizing ionization source parameters such as gas flows, temperatures, and voltages can sometimes help to reduce the impact of matrix effects. However, this is often less effective than addressing the issue through sample preparation and chromatography.

Data Summary

Table 1: Impact of Sample Preparation Method on Matrix Effects and Analyte Recovery

Sample Preparation MethodMatrix Effect (Ion Suppression)Analyte RecoveryReference
Protein Precipitation (PPT)HighModerate to High
Liquid-Liquid Extraction (LLE)Low to ModerateLow to Moderate
Reversed-Phase SPEModerateHigh
Mixed-Mode SPELowHigh

Table 2: Influence of Matrix Effects on Method Detection Limits (MDL) for NNN

MatrixMDL in Neat Solvent (ng/mL)MDL in Matrix (ng/mL)Observed EffectReference
Cigarette Tobacco0.010.5 - 1.0Significant Ion Suppression
Smokeless Tobacco0.011.0 - 5.0Severe Ion Suppression

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for NNN in a specific matrix.

Methodology:

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (containing no NNN) using your established sample preparation protocol.

  • Prepare Neat Standard Solution: Prepare a solution of NNN in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the NNN standard solution from step 2 to achieve the same final concentration.

  • LC-MS/MS Analysis: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area for NNN.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Standard Solution)

Protocol 2: Solid-Phase Extraction (SPE) for NNN from Tobacco

Objective: To provide a robust sample cleanup method to minimize matrix effects.

Methodology:

  • Sample Extraction: Extract a known weight of the tobacco sample with an appropriate solvent (e.g., acidic methanol).

  • Internal Standard Spiking: Add the NNN-d4 internal standard to the extract.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., with both reversed-phase and cation-exchange properties) with methanol followed by water.

  • Sample Loading: Load the tobacco extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove non-polar interferences while retaining NNN.

  • Elution: Elute the NNN and the internal standard from the cartridge using an appropriate elution solvent (e.g., ammoniated methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Troubleshooting workflow for addressing matrix effects in NNN analysis.

MinimizingMatrixEffects cluster_0 Core Problem cluster_1 Approaches to Mitigation cluster_2 Specific Techniques cluster_3 Desired Outcome MatrixEffect Matrix Effects in NNN LC-MS/MS Analysis Minimize Minimize Matrix Components MatrixEffect->Minimize Compensate Compensate for Signal Fluctuation MatrixEffect->Compensate SamplePrep Advanced Sample Preparation (SPE, LLE) Minimize->SamplePrep Chromatography Chromatographic Optimization (UPLC, Gradient Tuning) Minimize->Chromatography Dilution Sample Dilution Minimize->Dilution SIL_IS Stable Isotope-Labeled Internal Standard Compensate->SIL_IS MatrixMatched Matrix-Matched Calibration Compensate->MatrixMatched Outcome Accurate and Reproducible NNN Quantification SamplePrep->Outcome Chromatography->Outcome Dilution->Outcome SIL_IS->Outcome MatrixMatched->Outcome

Caption: Strategies for minimizing and compensating for matrix effects.

References

Improving N-Nitrosonornicotine recovery rates from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosonornicotine (NNN) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving NNN recovery rates from complex matrices. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your analytical challenges.

Troubleshooting Guide (Q&A)

This guide addresses specific issues you may encounter during the extraction and quantification of NNN.

Q1: My NNN recovery is consistently low (<70%). What are the primary causes and how can I fix this?

A1: Consistently low recovery is a common problem often rooted in sample preparation or analyte loss. Here are the likely causes and solutions:

  • Cause 1: Inefficient Extraction: The chosen extraction method (e.g., SPE, LLE) may not be optimal for your specific matrix.

    • Solution:

      • Optimize SPE: Ensure the sorbent chemistry is appropriate. Mixed-mode cation exchange sorbents are often effective for NNN.[1] Systematically optimize each step: conditioning, loading (consider sample pH), washing (use a solvent that removes interferences without eluting NNN), and elution (ensure the elution solvent is strong enough).

      • Optimize LLE: Adjust the pH of the aqueous phase to ensure NNN is in a neutral state for efficient transfer into the organic solvent. Experiment with different organic solvents to find the one with the best partition coefficient for NNN.

  • Cause 2: Analyte Degradation: NNN can be sensitive to temperature and pH during sample processing.

    • Solution: Process samples at cool temperatures and avoid extreme pH conditions unless required for extraction. Ensure extracts are not left at room temperature for extended periods before analysis.

  • Cause 3: Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to fully recover NNN from the sorbent.

    • Solution: Increase the elution solvent strength or volume. For example, if using methanol, try a methanol solution with a small percentage of a modifier like formic acid or ammonia.[2] Test multiple elution steps to see if recovery improves.

  • Cause 4: Nonspecific Binding: NNN may adsorb to labware (e.g., glass vials, pipette tips) during processing.[3]

    • Solution: Pre-silanizing glassware can reduce active sites for adsorption. Alternatively, adding a small amount of an anti-adsorptive agent to your sample diluent may help.[3]

Q2: I'm observing high variability and poor reproducibility in my results. What's going on?

A2: Poor reproducibility points to inconsistencies in the analytical workflow.

  • Cause 1: Inconsistent Sample Preparation: Minor variations in sample homogenization, pH adjustment, or extraction times can lead to significant differences in recovery.[1]

    • Solution: Standardize your protocol meticulously. Use calibrated equipment (pipettes, pH meters) and ensure consistent timing for all shaking, incubation, and centrifugation steps.

  • Cause 2: SPE Cartridge Variability: Inconsistent packing or quality between SPE cartridges can affect recovery.

    • Solution: Source high-quality SPE cartridges from a reputable supplier and, if possible, use cartridges from the same manufacturing lot for an entire sample batch.

  • Cause 3: Instrumental Drift: The performance of the LC-MS/MS can fluctuate over time.

    • Solution: Incorporate an isotope-labeled internal standard like NNN-d4 to correct for instrumental variability. Perform regular system suitability checks and calibrations throughout your analytical run.

Q3: My LC-MS/MS signal is showing significant ion suppression. How can I mitigate these matrix effects?

A3: Ion suppression is a major challenge in complex matrices, where co-eluting compounds interfere with the ionization of NNN in the mass spectrometer source.

  • Solution 1: Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before they reach the instrument.

    • Action: Refine your SPE protocol. Add extra or different wash steps. Consider using a more selective sorbent. A two-step SPE procedure can also provide enhanced cleanup.

  • Solution 2: Optimize Chromatographic Separation: If interfering compounds have the same retention time as NNN, they will cause suppression.

    • Action: Adjust the mobile phase gradient to better separate NNN from co-eluting matrix components. Experimenting with different column chemistries (e.g., C18 vs. Phenyl-Hexyl) can also alter selectivity.

  • Solution 3: Sample Dilution: Diluting the final extract can reduce the concentration of interfering substances to a level where they no longer cause significant suppression.

    • Action: Perform a dilution series on your final extract (e.g., 1:5, 1:10, 1:20) to find a dilution factor that reduces suppression while keeping the NNN concentration above the limit of quantification (LOQ).

  • Solution 4: Use an Isotope-Labeled Internal Standard: This is crucial for accurate quantification.

    • Action: Use an internal standard like NNN-d4 or ¹³C₆-NNN. Since the internal standard is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.

Frequently Asked Questions (FAQs)

Q: What is the most effective internal standard for NNN analysis? A: A stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-d4 (NNN-d4) or ¹³C₆-NNN, is highly recommended. These standards co-elute with NNN and behave nearly identically during extraction and ionization, providing the most accurate correction for analyte loss and matrix effects.

Q: What is a typical, acceptable recovery rate for NNN? A: Acceptable recovery rates generally fall within the 70-120% range. For regulated bioanalysis, a range of 85-115% is often required. However, the most important factor is that the recovery is consistent and reproducible across all samples in a batch.

Q: Which analytical technique is best for quantifying NNN in complex matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and reproducibility. It allows for the detection of trace levels of NNN even in very complex samples like urine, plasma, and tobacco extracts.

Q: Can the QuEChERS method be used for NNN extraction? A: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, can be adapted for NNN. It involves an acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. This method is particularly useful for food and environmental matrices.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of NNN from Human Urine

This protocol is adapted from methods designed for quantifying tobacco-specific nitrosamines in urine.

1. Sample Preparation:

  • To an 8 mL urine sample, add 20 µL of an NNN-d4 internal standard solution (e.g., 25 ng/mL in methanol).

  • Vortex the sample briefly.

  • Centrifuge for 10 minutes at approximately 3000g to pellet any particulates.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

  • Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 2 mL of 1N HCl to remove acidic and neutral interferences.

  • Wash the cartridge with 2 mL of methanol to remove hydrophobic interferences.

5. Elution:

  • Elute the NNN and internal standard from the cartridge using 2 mL of a 5% ammonium hydroxide in methanol solution.

  • Collect the eluate in a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of NNN from Smokeless Tobacco

This protocol is based on a simple extraction for smokeless tobacco products.

1. Sample Preparation:

  • Weigh approximately 0.25 g of homogenized smokeless tobacco into an amber vial.

  • Add 100 µL of a ¹³C₆-NNN internal standard solution.

  • Add 10 mL of 100 mM aqueous ammonium acetate.

2. Extraction:

  • Cap the vial and shake vigorously on a mechanical shaker for 60 minutes.

3. Filtration:

  • Filter the extract through a 0.45 µm membrane filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for NNN analytical methods.

Table 1: Example LC-MS/MS Method Performance

Parameter Porcine Buccal Epithelium Tissue Reference
Analyte This compound (NNN)
Linear Range 0.02 - 10 ng/mL
Accuracy 81.1% – 117%
Repeatability (%RSD) 1.5% – 13.6%
Limit of Detection (LOD) 0.006 ng/mL

| Correlation Coefficient (R²) | > 0.9959 | |

Table 2: Regulatory Method Performance Criteria for Smokeless Tobacco

Parameter Requirement Reference
Quantitative Range 400 - 1600 ng/g
Accuracy (% Recovery) 85% - 115%
Precision (% CV) Not More Than (NMT) 15%

| Calibration Curve (R²) | ≥ 0.995 | |

Visual Guides and Pathways

Diagrams

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Complex Matrix (e.g., Urine, Tobacco) Spike Spike with NNN-d4 IS Sample->Spike Homogenize Homogenize / Centrifuge Spike->Homogenize Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute NNN & IS Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Quantify Quantify Data LCMS->Quantify

Caption: A typical experimental workflow for NNN analysis using SPE and LC-MS/MS.

G Start Low NNN Recovery or Poor Reproducibility CheckIS Is an Isotope-Labeled Internal Standard (IS) Used Consistently? Start->CheckIS CheckCleanup Is Sample Cleanup Sufficient? CheckIS->CheckCleanup Yes ImplementIS Implement NNN-d4 or ¹³C₆-NNN and ensure consistent spiking CheckIS->ImplementIS No CheckChroma Is Chromatography Optimized? CheckCleanup->CheckChroma Yes OptimizeSPE Optimize SPE: - Add wash steps - Change sorbent - Optimize pH CheckCleanup->OptimizeSPE No OptimizeLC Optimize LC Method: - Adjust gradient - Change column chemistry - Dilute final extract CheckChroma->OptimizeLC No ReviewProtocol Standardize Protocol: - Consistent volumes - Consistent timing - Calibrate equipment CheckChroma->ReviewProtocol Yes End Improved Recovery & Reproducibility ImplementIS->End OptimizeSPE->End OptimizeLC->End ReviewProtocol->End

Caption: A logical troubleshooting workflow for diagnosing low NNN recovery issues.

G cluster_metabolism Metabolic Activation cluster_adducts Carcinogenesis Initiation NNN NNN (N'-Nitrosonornicotine) Hydroxylation α-Hydroxylation (2'- and 5'- positions) NNN->Hydroxylation Catalyzed by CYP450 Cytochrome P450 Enzymes (CYPs) CYP450->Hydroxylation Intermediates Unstable Intermediates Hydroxylation->Intermediates Electrophiles Reactive Electrophiles (Diazonium Ions) Intermediates->Electrophiles Adducts DNA Adducts (e.g., POB-DNA) Electrophiles->Adducts Alkylates DNA Cellular DNA DNA->Adducts Mutation Mutations in Oncogenes & Tumor Suppressor Genes Adducts->Mutation Leads to

Caption: Simplified signaling pathway of NNN metabolic activation and DNA adduct formation.

References

Technical Support Center: Overcoming Ion Suppression in N-Nitrosonornicotine (NNN) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the quantification of N-nitrosonornicotine (NNN) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in NNN quantification?

Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, NNN.[1][2] This interference reduces the ionization efficiency of NNN, leading to a decreased signal intensity.[1] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of your analytical method, which is particularly critical when analyzing trace levels of NNN in complex biological matrices like plasma, urine, or tissue extracts.[1][2]

Q2: How can I determine if ion suppression is affecting my NNN analysis?

A common and effective method to detect and assess ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of a standard NNN solution into the mass spectrometer after the analytical column. A blank matrix sample (without NNN) is then injected onto the LC system. A dip or decrease in the constant NNN signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Q3: What is the most effective way to compensate for ion suppression?

The use of a stable isotope-labeled internal standard (SIL-IS) , such as N'-Nitrosonornicotine-D4 (NNN-D4), is widely regarded as the most effective strategy to compensate for matrix effects, including ion suppression. Since a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the NNN signal to the NNN-D4 signal, accurate quantification can be achieved even if the absolute signal intensity is suppressed.

Q4: Can my choice of ionization technique influence the severity of ion suppression?

Yes, the choice of ionization source can significantly impact the degree of ion suppression. Electrospray ionization (ESI) is a commonly used technique for analyzing nitrosamines like NNN. However, ESI is generally more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant ion suppression with ESI, switching to an APCI source, if compatible with NNN's chemical properties, could be a viable strategy to mitigate these effects.

Troubleshooting Guide

Issue 1: Low signal intensity and poor reproducibility for NNN.

This is a classic symptom of ion suppression.

  • Recommended Actions:

    • Confirm Ion Suppression: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is the root cause.

    • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Consider the different sample preparation techniques outlined in the table below.

    • Improve Chromatographic Separation: Modify your LC method to better separate the NNN peak from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl), or reducing the flow rate.

    • Utilize a SIL-IS: If not already in use, incorporate NNN-D4 as an internal standard to compensate for signal variability.

Issue 2: Inconsistent results between different sample batches.

Variability in the composition of biological matrices between different lots or individuals can lead to inconsistent levels of ion suppression.

  • Recommended Actions:

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to normalize the ion suppression effects between your calibrants and unknown samples.

    • Employ the Standard Addition Method: For particularly complex or variable matrices, the method of standard addition can be very effective. This involves adding known amounts of an NNN standard to aliquots of the actual sample.

Issue 3: Peak tailing or distorted peak shape for NNN.

While not a direct result of ion suppression, poor peak shape can exacerbate the issue by increasing the chances of co-elution with interfering matrix components.

  • Potential Causes & Troubleshooting Steps:

    • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Solution: Flush the column with a strong solvent or replace it if necessary. Using a guard column can help protect your analytical column.

    • Secondary Interactions: NNN may interact with active sites on the column's stationary phase. Solution: Add a small amount of a competitor, such as 0.1% formic acid, to the mobile phase to block these active sites.

    • Inappropriate Reconstitution Solvent: Reconstituting the dried sample extract in a solvent stronger than the initial mobile phase can cause peak distortion. Solution: Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques for Ion Suppression Reduction

Sample Preparation TechniqueRelative Effectiveness in Removing InterferencesKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowerSimple, fast, and inexpensive.Leaves many matrix components, such as phospholipids, in the extract, often leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Moderate to HighEffective at removing non-polar interferences like salts and some phospholipids.Can be labor-intensive and may require optimization of solvent systems.
Solid-Phase Extraction (SPE) HighProvides cleaner extracts by selectively isolating the analyte, leading to a significant reduction in ion suppression.Can be more time-consuming and expensive than PPT or LLE; requires method development.
HybridSPE®-Phospholipid Very HighSpecifically targets and removes phospholipids, a major cause of ion suppression in plasma and serum samples.More specialized and may have a higher cost.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of NNN at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up your LC-MS system as you would for your NNN analysis, but bypass the autosampler and column.

  • Infuse the NNN standard solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Monitor the NNN signal to establish a stable baseline.

  • Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

  • Observe the NNN signal during the chromatographic run. Any significant and reproducible drop in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.

Protocol 2: General Method for NNN Quantification with Sample Preparation

  • Sample Thawing & Spiking: Thaw biological samples (e.g., plasma, urine) on ice. To a 1.0 mL aliquot of the sample, add a known amount of NNN-D4 internal standard working solution. Vortex briefly.

  • Protein Precipitation/Extraction: Add 2.0 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis.

Visualizations

IonSuppressionTroubleshooting start Start: Poor NNN Signal or Inconsistent Results q_ionsupp Is Ion Suppression Suspected? start->q_ionsupp post_infusion Perform Post-Column Infusion Experiment q_ionsupp->post_infusion Yes check_other Investigate Other Issues: - Instrument Performance - Standard Stability q_ionsupp->check_other No ionsupp_present Ion Suppression Confirmed? post_infusion->ionsupp_present ionsupp_present->check_other No optimize_sample_prep Optimize Sample Preparation (LLE, SPE) ionsupp_present->optimize_sample_prep Yes optimize_lc Optimize LC Separation - Gradient - Column Chemistry optimize_sample_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (NNN-D4) optimize_lc->use_sil_is re_evaluate Re-evaluate NNN Signal and Reproducibility use_sil_is->re_evaluate re_evaluate->optimize_sample_prep Still Issues end End: Reliable NNN Quantification re_evaluate->end Successful

Caption: A troubleshooting workflow for addressing ion suppression in NNN quantification.

ExperimentalWorkflow sample_collection 1. Sample Collection and Storage (-80°C) thaw_spike 2. Thaw Sample and Spike with NNN-D4 Internal Standard sample_collection->thaw_spike extraction 3. Protein Precipitation / Extraction (Acetonitrile) thaw_spike->extraction centrifuge1 4. Centrifugation extraction->centrifuge1 transfer_supernatant 5. Transfer Supernatant centrifuge1->transfer_supernatant evaporation 6. Evaporate to Dryness (Nitrogen Stream) transfer_supernatant->evaporation reconstitution 7. Reconstitute in Initial Mobile Phase evaporation->reconstitution centrifuge2 8. Final Centrifugation reconstitution->centrifuge2 analysis 9. UPLC-MS/MS Analysis centrifuge2->analysis

Caption: A standard workflow for NNN quantification by isotope dilution LC-MS/MS.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Nitrosonornicotine (NNN) from Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of N-Nitrosonornicotine (NNN) from nicotine. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of NNN and nicotine.

IssueQuestionPossible CausesSuggested Solutions
Poor Peak Shape Q1: My peaks for NNN and/or nicotine are tailing or fronting. What could be the cause and how can I fix it? 1. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 2. Column Contamination: Buildup of matrix components on the column. 3. Incompatible Sample Diluent: The solvent used to dissolve the sample may be too different from the mobile phase. 4. Secondary Interactions: Silanol groups on the stationary phase interacting with the basic nicotine molecule.1. Dilute the sample or reduce the injection volume. 2. Clean or replace the column according to the manufacturer's instructions.[1] 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. [1] 4. Use a mobile phase with a suitable pH (e.g., pH 5.5 or higher) to suppress the ionization of silanol groups or use an end-capped column.[2][3] Consider using a hybrid silica-based column for improved peak shape.[2]
Poor Resolution Q2: I am not getting baseline separation between NNN and nicotine. What adjustments can I make? 1. Inadequate Mobile Phase Composition: The organic solvent ratio or pH may not be optimal. 2. Inappropriate Stationary Phase: The column chemistry may not be suitable for separating these compounds. 3. Suboptimal Gradient Program: The gradient slope may be too steep.1. Optimize the mobile phase. A common starting point is a gradient of water and methanol or acetonitrile with an additive like ammonium formate or formic acid. Adjusting the pH can significantly impact the retention of nicotine. 2. Select an appropriate column. C18 columns are widely used. For challenging separations, consider columns with different selectivities or smaller particle sizes (UHPLC). 3. Adjust the gradient elution program. A shallower gradient can improve resolution.
Retention Time Shifts Q3: The retention times for my analytes are inconsistent between injections. What is causing this? 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. 2. Fluctuations in Column Temperature: Lack of a stable column oven temperature. 3. Insufficient Column Equilibration: Not allowing the column to stabilize with the initial mobile phase conditions before injection.1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is properly equilibrated before each injection.
Low Signal Intensity/ Poor Sensitivity Q4: The signal for NNN is very low, close to the limit of detection. How can I improve sensitivity? 1. Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of NNN in the mass spectrometer source. 2. Suboptimal Mass Spectrometer Settings: Ionization source parameters may not be optimized. 3. Inefficient Extraction: Poor recovery of NNN during sample preparation.1. Improve sample cleanup. Solid-phase extraction (SPE) is effective at removing interfering matrix components. Diluting the sample can also mitigate matrix effects. 2. Optimize MS parameters such as capillary voltage, source temperature, and gas flows for NNN. 3. Optimize the extraction procedure. Ensure the pH and solvent choice are appropriate for NNN. The use of an isotopically labeled internal standard (e.g., NNN-d4) is crucial to correct for recovery losses.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the separation and quantification of NNN and nicotine?

A1: The most prevalent and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the typically low concentrations of NNN in the presence of high concentrations of nicotine.

Q2: Why is an internal standard essential for accurate quantification of NNN?

A2: An internal standard, particularly a stable isotope-labeled version of the analyte like NNN-d4, is critical for accurate quantification. It is added to the sample before processing and experiences similar variations in sample preparation, injection volume, and matrix effects as the target analyte. This allows for the correction of these variations, leading to more accurate and precise results.

Q3: What are "matrix effects" and how do they affect NNN analysis?

A3: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of NNN analysis, complex matrices like tobacco extracts or biological fluids can contain substances that suppress or enhance the NNN signal in the mass spectrometer's ion source, leading to inaccurate quantification.

Q4: Can NNN be formed artifactually during sample analysis?

A4: Yes, there is a potential for the artifactual formation of NNN from its precursor, nornicotine, especially under acidic conditions during sample storage or preparation. It is important to monitor for this by including a monitor amine like [pyridine-D4]nornicotine in the analysis.

Q5: What type of chromatographic column is best suited for this separation?

A5: Reversed-phase C18 columns are the most commonly used and generally provide good separation. For more challenging separations or to improve efficiency, UHPLC columns with smaller particle sizes (e.g., 1.7 µm) or columns with different selectivities, such as those with hybrid silica-based particles, can be advantageous.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for the separation of NNN and nicotine.

Table 1: Comparison of Chromatographic Columns

Column TypeDimensionsParticle SizeObservationsReference
CORTECS C182.1 mm x 150 mm3.5 µmSolid-core particle providing high-resolution separation with lower back pressures.
HSS C18 SB2.1 mm x 100 mm1.8 µmHigh-strength silica column suitable for high back pressure applications.
BEH C182.1 mm x 100 mm1.7 µmHybrid silica polymer-based particle offering high-resolution separation with minimal peak tailing; found to be optimal in the cited study.
C18 Reversed-Phase100 mm x 2.1 mm2.6 µmA standard choice for the separation of tobacco-specific nitrosamines.

Table 2: Optimized LC-MS/MS Parameters for NNN and Nicotine Analysis

ParameterOptimized ConditionReference
Mobile Phase A 10 mM ammonium formate in water, pH 5.5
Mobile Phase B 10 mM ammonium formate in methanol, pH 5.5
Flow Rate 0.45 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for Simultaneous Determination of Nicotine, NNN, and NNK

This method is suitable for the analysis of nicotine and tobacco-specific nitrosamines in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of the sample, add an internal standard solution.

  • Add 1 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and repeat the extraction.

  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in 700 µL of mobile phase A.

2. Chromatographic Conditions

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: BEH C18 (2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water, pH 5.5.

  • Mobile Phase B: 10 mM ammonium formate in methanol, pH 5.5.

  • Gradient Program:

    • 0-0.5 min: 1% B

    • 0.5-0.8 min: increase to 20% B

    • 0.8-1.0 min: increase to 55% B

    • 1.0-3.0 min: increase to 100% B

    • 3.01 min: return to initial conditions and equilibrate for 4 min.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 55 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Monitor the precursor to product ion transitions for nicotine, NNN, NNK, and their respective internal standards.

Protocol 2: CORESTA Recommended Method (CRM) 72 for NNN in Smokeless Tobacco

This method is a standardized procedure for the quantification of NNN in smokeless tobacco products.

1. Sample Preparation

  • Weigh approximately 1 gram of homogenized tobacco sample into an extraction vessel.

  • Add a known amount of isotopically labeled internal standard (e.g., NNN-d4).

  • Add 20 mL of 100 mM ammonium acetate buffer.

  • Shake for 60 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • System: LC-MS/MS system with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NNN and its labeled internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Tobacco, Biological Fluid) Add_IS Add Internal Standard (NNN-d4) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of NNN.

Troubleshooting_Logic Start Problem Encountered Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing/Fronting Start->Peak_Tailing Retention_Shift Retention Time Shift Start->Retention_Shift Optimize_Mobile_Phase Adjust Gradient / pH Poor_Resolution->Optimize_Mobile_Phase Check Mobile Phase Change_Column Select Different Stationary Phase Poor_Resolution->Change_Column Check Column Check_Concentration Dilute Sample Peak_Tailing->Check_Concentration Check Sample Check_Column_Health Clean / Replace Column Peak_Tailing->Check_Column_Health Check Column Check_Mobile_Phase_Prep Prepare Fresh Mobile Phase Retention_Shift->Check_Mobile_Phase_Prep Check Mobile Phase Check_Temperature Use Column Oven Retention_Shift->Check_Temperature Check System Check_Equilibration Ensure Proper Equilibration Retention_Shift->Check_Equilibration Check Method End Problem Resolved Optimize_Mobile_Phase->End Change_Column->End Check_Concentration->End Check_Column_Health->End Check_Mobile_Phase_Prep->End Check_Temperature->End Check_Equilibration->End

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Stability issues of NNN in solution and during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N--Nitrosonornicotine (NNN) in solution and during storage. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for NNN?

A1: To ensure the long-term stability of NNN, it is recommended to store it at -20°C or lower in a tightly sealed container, protected from light.[1] For solid NNN, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture and air, as it is known to be sensitive to both.[1][2] NNN solid has been reported to be stable for at least four years under these conditions.[3][4]

Q2: In which solvents is NNN soluble and what is its stability in these solvents?

A2: NNN is soluble in a variety of organic solvents, including methanol, acetonitrile, and chloroform. While comprehensive quantitative stability data in different solvents is limited, it is recommended to use freshly prepared solutions for analytical purposes. If storage of solutions is necessary, they should be kept at -20°C in amber vials to minimize degradation.

Q3: What are the main factors that affect the stability of NNN in solution?

A3: The stability of NNN in solution is primarily affected by the following factors:

  • Temperature: Higher temperatures significantly accelerate the degradation of NNN.

  • Light: NNN is sensitive to light, and exposure to UV light can cause photolytic degradation.

  • pH: NNN is susceptible to both acid and base hydrolysis. Extreme pH values can accelerate its degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of NNN.

  • Air and Moisture: NNN is sensitive to air and moisture, which can contribute to its degradation over time.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving NNN, focusing on stability-related problems.

Issue Potential Cause Recommended Solution
Inconsistent results or loss of NNN concentration in stock/working solutions. Degradation due to improper storage.- Store all NNN solutions at -20°C or below in tightly capped amber vials.- Prepare fresh working solutions daily if possible.- Before use, allow solutions to equilibrate to room temperature and vortex briefly to ensure homogeneity.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). NNN degradation.- Myosmine is a known thermal degradation product of NNN. Check for its presence.- Other potential degradation products may form under acidic, basic, or oxidative conditions.- To minimize degradation, protect solutions from light and heat, and maintain a neutral pH where possible.
Rapid degradation of NNN standards in the autosampler. Elevated temperature in the autosampler.- Maintain the autosampler at a low temperature, for example, 4°C, to minimize degradation during the analytical run.
Variability in results between different batches of solvent. Solvent impurities.- Use high-purity, HPLC-grade solvents.- Ensure solvents are properly degassed and filtered before use.
Precipitation of NNN from solution. Poor solubility or solvent evaporation.- Ensure the chosen solvent and concentration are appropriate for NNN. NNN is slightly soluble in chloroform and methanol.- Use tightly sealed vials to prevent solvent evaporation, especially for long-term storage.

Quantitative Data on NNN Stability

Comprehensive quantitative data on the degradation kinetics of NNN under various conditions is limited in publicly available literature. However, forced degradation studies can provide valuable insights into its stability profile. The following tables summarize the expected stability of NNN under different stress conditions based on established protocols for related compounds.

Table 1: Stability of NNN under Forced Degradation Conditions

Stress Condition Typical Protocol Expected NNN Stability Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 48 hoursSignificant degradationHydrolysis products
Base Hydrolysis 0.1 M NaOH at 60°C for 48 hoursSignificant degradationHydrolysis products
Oxidation 3% H₂O₂ at room temperature for 48 hours, protected from lightDegradationOxidation products
Thermal Stress Solution at 80°C for 48 hoursSignificant degradationMyosmine, Nitrogen Oxides, Nornicotine
Photolytic Stress Exposure to UV and visible lightDegradationPhotodegradation products

Table 2: Recommended Storage Conditions and Expected Stability

Form Solvent Storage Temperature Expected Long-Term Stability Notes
SolidN/A-20°C or lower≥ 4 yearsStore in a desiccator under an inert atmosphere.
SolutionMethanol, Acetonitrile-20°CUse freshly prepared solutions for best results. If stored, keep in amber vials.Limited quantitative long-term stability data available.
SolutionChloroform-20°CUse freshly prepared solutions.Limited quantitative long-term stability data available.

Experimental Protocols

Protocol for Forced Degradation Study of NNN

This protocol is designed to intentionally degrade NNN under various stress conditions to identify potential degradation products and assess its intrinsic stability.

1. Preparation of NNN Stock Solution:

  • Accurately weigh and dissolve NNN in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the NNN stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for up to 48 hours.

  • Base Hydrolysis: Mix the NNN stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for up to 48 hours.

  • Oxidative Degradation: Treat the NNN stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for up to 48 hours, protected from light.

  • Thermal Degradation: Heat the NNN stock solution at 80°C for up to 48 hours.

  • Photodegradation: Expose the NNN stock solution in a clear vial to a calibrated light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

4. Data Evaluation:

  • Calculate the percentage of NNN remaining at each time point compared to the initial concentration.

  • Identify and characterize any significant degradation products.

Analytical Method: HPLC-MS/MS for NNN Quantification

This is a general method and may require optimization for specific instrumentation and matrices.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute NNN and its metabolites.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NNN and its deuterated internal standard (e.g., NNN-d4).

Visualizations

Signaling Pathway of NNN Metabolic Activation

The primary pathway for the bioactivation of NNN, which is linked to its carcinogenic properties, involves metabolism by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable intermediates that can bind to DNA, forming adducts and potentially initiating cancer.

NNN_Metabolic_Activation NNN N-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2A13) NNN->CYP450 Metabolism Hydroxylation_2 2'-Hydroxylation CYP450->Hydroxylation_2 Hydroxylation_5 5'-Hydroxylation CYP450->Hydroxylation_5 Alpha_Hydroxy_NNN_2 α-hydroxyNNN (2'-OH) Hydroxylation_2->Alpha_Hydroxy_NNN_2 Alpha_Hydroxy_NNN_5 α-hydroxyNNN (5'-OH) Hydroxylation_5->Alpha_Hydroxy_NNN_5 Spontaneous_Decomposition_2 Spontaneous Decomposition Alpha_Hydroxy_NNN_2->Spontaneous_Decomposition_2 Spontaneous_Decomposition_5 Spontaneous Decomposition Alpha_Hydroxy_NNN_5->Spontaneous_Decomposition_5 Diazohydroxide_2 Diazohydroxide Spontaneous_Decomposition_2->Diazohydroxide_2 Diazohydroxide_5 Diazohydroxide Spontaneous_Decomposition_5->Diazohydroxide_5 DNA_Adducts DNA Adducts Diazohydroxide_2->DNA_Adducts Diazohydroxide_5->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of NNN by Cytochrome P450 enzymes.

Experimental Workflow for NNN Stability Testing

This workflow outlines the key steps involved in assessing the stability of NNN.

NNN_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep_Stock Prepare NNN Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolytic Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Analysis LC-MS/MS Analysis Neutralize->Analysis Quantify Quantify % NNN Remaining Analysis->Quantify Identify Identify Degradation Products Analysis->Identify Report Generate Stability Report Quantify->Report Identify->Report

Caption: Workflow for conducting a forced degradation study of NNN.

Logical Troubleshooting Flow for NNN Stability Issues

This diagram provides a logical approach to troubleshooting common stability-related problems in NNN experiments.

Troubleshooting_Flow Start Inconsistent/Unexpected Analytical Results Check_Storage Review Storage Conditions (-20°C, protected from light?) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage and Re-prepare Solutions Storage_OK->Correct_Storage No Check_Handling Review Sample Handling (fresh solutions, autosampler temp?) Storage_OK->Check_Handling Yes End Problem Resolved Correct_Storage->End Handling_OK Handling OK? Check_Handling->Handling_OK Correct_Handling Action: Use Fresh Solutions, Cool Autosampler Handling_OK->Correct_Handling No Check_Method Review Analytical Method (solvent purity, column integrity?) Handling_OK->Check_Method Yes Correct_Handling->End Method_OK Method OK? Check_Method->Method_OK Correct_Method Action: Use High-Purity Solvents, Check/Replace Column Method_OK->Correct_Method No Investigate_Degradation Investigate for Specific Degradation Products (e.g., Myosmine) Method_OK->Investigate_Degradation Yes Correct_Method->End Investigate_Degradation->End

Caption: A logical flow for troubleshooting NNN stability issues.

References

Troubleshooting low sensitivity in N-Nitrosonornicotine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low sensitivity in N-Nitrosonornicotine (NNN) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a weak or no signal for NNN in our LC-MS/MS analysis. What are the potential causes?

A1: Low sensitivity in NNN assays can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, chromatographic conditions, and mass spectrometer settings. A systematic approach to troubleshooting is recommended to identify the root cause.

Potential Causes for Low NNN Signal:

  • Inefficient Sample Extraction: NNN may not be efficiently extracted from the sample matrix, leading to low recovery.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of NNN in the mass spectrometer source, reducing the signal.[1][2]

  • Suboptimal LC-MS/MS Parameters: The settings for the liquid chromatography system and the mass spectrometer may not be optimized for NNN detection.

  • Analyte Degradation: NNN may degrade during sample preparation or storage.

  • Instrument Contamination: Contamination in the LC-MS/MS system can lead to high background noise and poor signal-to-noise ratios.

  • Reagent and Standard Quality: The quality of reagents, solvents, and analytical standards can significantly impact the results.

Below is a troubleshooting workflow to help identify the issue:

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low NNN Signal Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_matrix_effects Investigate Matrix Effects check_sample_prep->check_matrix_effects If recovery is low sol_spe Optimize SPE check_sample_prep->sol_spe check_lc_params Optimize LC Parameters check_matrix_effects->check_lc_params If suppression is observed sol_dilution Sample Dilution check_matrix_effects->sol_dilution check_ms_params Optimize MS/MS Parameters check_lc_params->check_ms_params If peak shape is poor sol_gradient Adjust Gradient check_lc_params->sol_gradient check_reagents Verify Reagent and Standard Quality check_ms_params->check_reagents If signal is still low sol_mrm Optimize MRM Transitions check_ms_params->sol_mrm solution_found Sensitivity Improved check_reagents->solution_found If issue is resolved sol_new_reagents Use Fresh Reagents check_reagents->sol_new_reagents sol_spe->solution_found sol_dilution->solution_found sol_gradient->solution_found sol_mrm->solution_found sol_new_reagents->solution_found

Troubleshooting workflow for low NNN sensitivity.

Q2: What are common issues during sample preparation that can lead to low NNN recovery?

A2: Sample preparation is a critical step, and errors here can significantly impact sensitivity. Common pitfalls include:

  • Incomplete Extraction: The solvent and extraction time may not be sufficient to fully extract NNN from the matrix. For instance, in smokeless tobacco, shaking for 60 minutes with 100 mM aqueous ammonium acetate is a common practice.[1]

  • Poor Solid-Phase Extraction (SPE) Performance: The choice of SPE sorbent, as well as the conditioning, loading, washing, and elution steps, are crucial.[3] Inadequate washing can lead to matrix components being carried over, while incorrect elution solvent can result in incomplete recovery of NNN.

  • Analyte Loss During Evaporation: If the protocol involves an evaporation step, care must be taken to avoid loss of the analyte.

  • Artifactual Formation of NNN: In some matrices, particularly urine, there is a risk of artifactual formation of NNN from nornicotine.[4] The addition of reagents like ammonium sulfamate can help prevent this.

Q3: How can we identify and mitigate matrix effects in our NNN assay?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common cause of low sensitivity.

Identifying Matrix Effects:

  • Post-extraction Spike: Compare the signal of NNN spiked into a blank matrix extract with the signal of NNN in a pure solvent. A lower signal in the matrix indicates ion suppression.

  • Internal Standard Response: A significant and inconsistent variation in the internal standard's peak area across different samples can indicate variable matrix effects.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: Optimize the SPE protocol by adding extra wash steps or using a more selective sorbent to better remove interfering compounds.

  • Chromatographic Separation: Adjust the mobile phase gradient or pH to better separate NNN from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also lower the NNN concentration to below the detection limit.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-NNN or NNN-d4) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: What are the recommended starting LC-MS/MS parameters for NNN analysis?

A4: While optimal parameters should be determined empirically for your specific instrument and method, here are some typical starting points based on published methods.

Table 1: Typical LC-MS/MS Parameters for NNN Analysis

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm)
Mobile Phase A5-10 mM Ammonium Acetate or Ammonium Formate in Water (pH may be adjusted with formic acid)
Mobile Phase BAcetonitrile or Methanol with 5-10 mM Ammonium Acetate or Formate
Flow Rate0.2 - 0.5 mL/min
Column Temperature25 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (MRM)NNN: m/z 178 → m/z 148 ([M+H]⁺ → [M+H – NO]⁺)
NNN-d4: m/z 182.2 → m/z 152.2
¹³C₆-NNN: m/z 184 → m/z 154
Collision GasArgon or Nitrogen
Capillary/IonSpray Voltage~1500 V (can be optimized)
Source Temperature~450 - 500 °C

Q5: Is derivatization a viable strategy to improve NNN sensitivity?

A5: While not as common for NNN as for other analytes, chemical derivatization can be a strategy to enhance sensitivity in mass spectrometry. The goal of derivatization is to modify the analyte to improve its ionization efficiency or chromatographic properties.

For nitrosamines in general, one approach involves denitrosation followed by derivatization of the resulting amine. For example, the secondary amine resulting from the denitrosation of NNN could be reacted with a derivatizing agent like dansyl chloride or p-toluenesulfonyl chloride to produce a derivative with better ionization efficiency and chromatographic behavior.

Derivatization NNN NNN (Analyte) Denitrosation Denitrosation (e.g., HBr/Acetic Acid) NNN->Denitrosation Nornicotine Nornicotine (Amine) Denitrosation->Nornicotine Derivatization Derivatization (e.g., Dansyl Chloride) Nornicotine->Derivatization Derivative Highly Ionizable Derivative Derivatization->Derivative SPE_Workflow start Urine Sample add_is Add Internal Standard (NNN-d4) start->add_is centrifuge Centrifuge add_is->centrifuge load_sample Load Supernatant onto SPE centrifuge->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) wash1 Wash 1: 1N HCl load_sample->wash1 wash2 Wash 2: Methanol wash1->wash2 wash3 Wash 3: H₂O:CH₃OH:NH₄OH (90:5:5) wash2->wash3 elute Elute with H₂O:CH₃OH:NH₄OH (35:60:5) wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Improving SPE Protocols for N-Nitrosonornicotine (NNN) Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid-Phase Extraction (SPE) protocols for the cleanup of N-Nitrosonornicotine (NNN). NNN is a potent carcinogen found in tobacco products, and its accurate quantification is crucial for research and regulatory purposes.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges in NNN analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during SPE cleanup of NNN?

The primary challenges in NNN extraction are typically low recovery rates, poor reproducibility, and significant matrix effects, especially when dealing with complex matrices like smokeless tobacco, urine, and plasma.[2] These matrices contain numerous endogenous compounds that can interfere with the extraction and subsequent analysis, often leading to ion suppression or enhancement in LC-MS/MS analysis and resulting in inaccurate quantification.[2]

Q2: Which SPE sorbents are most effective for NNN extraction?

The choice of SPE sorbent is highly dependent on the sample matrix. Mixed-mode sorbents that possess both hydrophobic and cation-exchange properties have demonstrated high effectiveness for extracting tobacco-specific nitrosamines, including NNN.[2][3] For general applications, Bond Elut Focus cartridges can be utilized. A combination of different SPE cartridges, such as an HLB cartridge followed by an MCX cartridge and a Strata-X cartridge, has also been used for purifying NNN-N-oxide from urine.

Q3: How can I minimize matrix effects in my NNN analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: A robust SPE protocol is the first and most critical step to remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method is crucial to ensure NNN is chromatographically separated from co-eluting matrix components. Adjusting the mobile phase pH can be particularly effective in separating NNN from high-concentration interferences like nicotine.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.

  • Use of Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard, such as NNN-d4 or ¹³C₆-NNN, is highly recommended to compensate for matrix effects and variations in extraction efficiency.

Q4: What is a typical recovery rate for NNN extraction, and how can I improve it?

Recovery rates for NNN can vary significantly based on the matrix and the protocol used. For instance, recovery rates for NNN-d4 from urine have been reported to be around 79.7% for smokers' urine and 67.6% for non-smokers' urine. To improve recovery, consider the following:

  • Optimize Sorbent Choice: Ensure the sorbent's retention mechanism matches NNN's chemical properties.

  • Adjust Eluent Strength and pH: The elution solvent must be strong enough to desorb NNN from the sorbent. For ionizable analytes, adjusting the pH to a neutral form can improve elution.

  • Increase Elution Volume: Insufficient elution volume can lead to incomplete recovery. Increase the volume in increments to find the optimal amount.

  • Control Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the SPE protocol for NNN cleanup.

Problem Potential Causes Recommended Solutions
Low Analyte Recovery 1. Improper Sorbent Choice: The sorbent does not adequately retain NNN. 2. Insufficient Elution Strength: The elution solvent is too weak to desorb NNN from the sorbent. 3. Sample Breakthrough: The flow rate during sample loading is too high, or the cartridge is overloaded. 4. Incomplete Elution: The volume of the elution solvent is insufficient. 5. Analyte Instability: NNN may be degrading during sample processing.1. Select a different sorbent: Consider a mixed-mode or cation-exchange sorbent. 2. Increase eluent strength: Increase the percentage of organic solvent or use a stronger eluent. Adjust the pH to ensure NNN is in a neutral, non-retained form. 3. Optimize flow rate: Decrease the loading flow rate to allow for proper binding. Use a larger sorbent bed if overloading is suspected. 4. Increase elution volume: Use a larger volume of elution solvent and collect fractions to determine the elution profile. 5. Ensure proper sample storage and handling: Use internal standards to monitor for degradation.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Sample Preparation: Variations in sample homogenization, pH adjustment, or extraction times. 2. SPE Cartridge Variability: Inconsistent packing or quality of SPE cartridges. 3. Instrumental Drift: Fluctuations in LC-MS/MS performance. 4. Cartridge Drying Out: The sorbent bed dries out before sample loading.1. Standardize the protocol: Ensure all steps are performed consistently for every sample. 2. Use high-quality SPE cartridges: Source cartridges from a reputable supplier. 3. Incorporate internal standards: Use an isotope-labeled internal standard to correct for variability. 4. Re-activate and re-equilibrate the cartridge: Ensure the packing is fully wetted before loading the sample.
High Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient Sample Cleanup: The extraction method is not adequately removing interfering matrix components. 2. Co-elution with Matrix Components: NNN is eluting from the LC column at the same time as interfering compounds. 3. High Salt Concentration: Salts from the sample are carried through the extraction process.1. Improve the SPE protocol: Add extra wash steps or use a more selective sorbent. 2. Optimize chromatography: Adjust the mobile phase gradient and/or pH to improve the separation of NNN from interferences. 3. Sample dilution: Dilute the final extract to reduce the concentration of interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data related to NNN analysis to aid in protocol development and comparison.

Table 1: NNN Recovery Rates in Different Matrices

MatrixSPE Sorbent/MethodInternal StandardAverage Recovery (%)Reference
Smoker's UrineCation Exchange CartridgeNNN-d479.7
Non-smoker's UrineCation Exchange CartridgeNNN-d467.6
E-liquidsVarious SPE methodsNot Specified<30
Real Samples (unspecified)Micro-solid-phase extractionNot Specified85.6 - 102.4

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for NNN

Analytical MethodMatrixLODLOQReference
LC-MS/MSUrine0.4 pg/mL1.3 pg/mL
LC-MS/MSMainstream Cigarette Smoke-6.0 pg/cig
LC-MS/MSReplacement Liquids-0.06 µg/L
LC-MS/MSTobacco Products0.03 ng/mL (12 µg/g)0.1 ng/mL (4 µg/g)

Detailed Experimental Protocols

Protocol 1: NNN Extraction from Human Urine

This protocol is adapted for the quantification of total NNN (free and glucuronidated) in human urine.

  • Enzymatic Hydrolysis: To measure total NNN, incubate the urine sample with β-glucuronidase to hydrolyze the NNN-N-glucuronide.

  • Internal Standard Spiking: After hydrolysis, spike the sample with a known amount of NNN-d4 internal standard.

  • Liquid-Liquid Back-Extraction: Perform a liquid-liquid back-extraction of the eluate into an acidic solution.

  • Solid-Phase Extraction (SPE):

    • Condition a cation-exchange SPE cartridge.

    • Load the acidic extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the purified NNN and NNN-d4 from the cartridge.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: NNN Extraction from Smokeless Tobacco

This protocol is for the extraction of NNN from homogenized smokeless tobacco.

  • Sample Preparation:

    • Weigh approximately 0.25 g of homogenized smokeless tobacco into an amber sample vial.

    • Add 100 µL of ¹³C₆-NNN internal standard solution.

    • Add 10 mL of 100 mM aqueous ammonium acetate.

  • Extraction: Shake the sample on a shaker at a high setting for 60 minutes.

  • Filtration: Filter the extract using a 0.45 µm membrane filter.

  • Analysis: Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow Sample Sample Matrix (e.g., Urine, Plasma) IS Spike with Internal Standard (NNN-d4) Sample->IS Pretreatment Pre-treatment (e.g., Hydrolysis, Dilution) IS->Pretreatment Condition 1. Conditioning (Activate Sorbent) Equilibrate 2. Equilibration (Prepare for Sample) Condition->Equilibrate Load 3. Sample Loading (Analyte Adsorption) Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: A generalized workflow for Solid-Phase Extraction (SPE) of NNN.

Troubleshooting_SPE Start Low NNN Recovery? Check_Breakthrough Analyze flow-through and wash fractions for NNN Start->Check_Breakthrough NNN_Present NNN Present? Check_Breakthrough->NNN_Present Optimize_Retention Improve Retention: - Decrease load flow rate - Check sample pH & polarity - Use a stronger sorbent NNN_Present->Optimize_Retention Yes Check_Elution Analyze SPE cartridge post-elution for NNN NNN_Present->Check_Elution No NNN_Retained NNN Retained? Check_Elution->NNN_Retained Optimize_Elution Improve Elution: - Increase elution volume - Use a stronger solvent - Adjust eluent pH NNN_Retained->Optimize_Elution Yes Check_System Verify LC-MS/MS performance with known standards NNN_Retained->Check_System No

Caption: A troubleshooting decision tree for low NNN recovery in SPE.

References

Technical Support Center: Validating Analytical Methods for N-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the quantification of N-Nitrosonornicotine (NNN).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for NNN analysis?

A1: The most prevalent and robust methods for the analysis of this compound (NNN) utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are typically employed for separation. This approach offers high sensitivity and selectivity, which are crucial for detecting the low levels of NNN often found in complex matrices.

Q2: What are the critical validation parameters to assess for a new NNN analytical method?

A2: According to regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH), the core validation parameters for an analytical method include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How can I minimize matrix effects in my NNN analysis?

A3: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a primary challenge in NNN quantification. Several strategies can mitigate these effects:

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) is crucial for removing interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate NNN from co-eluting matrix components is critical. For instance, adjusting the mobile phase pH can help separate NNN from high-concentration interferences like nicotine.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.

  • Use of Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard, such as NNN-d4 or ¹³C₆-NNN, is the gold standard for compensating for matrix effects and variations in extraction efficiency.

Q4: What are typical recovery rates for NNN extraction?

A4: Recovery rates for NNN can vary depending on the sample matrix and the extraction method used. For smokeless tobacco, average recoveries have been reported to range from 101% to 109%. In human urine, extraction recovery rates for NNN-d4 were found to be approximately 68% to 80%. It is important to validate the recovery for your specific matrix and method.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Recovery 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample preparation steps (e.g., evaporation). 3. Suboptimal SPE procedure (e.g., incorrect sorbent, inadequate conditioning or elution).1. Optimize the extraction solvent and conditions (e.g., shaking time, temperature). 2. Ensure careful handling during solvent evaporation steps. 3. Evaluate different SPE sorbents and optimize the wash and elution steps.
High Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient removal of interfering matrix components. 2. Co-elution of NNN with matrix components. 3. High salt concentration in the final extract.1. Improve the sample cleanup procedure, for instance, by adding extra wash steps in the SPE protocol. 2. Adjust the chromatographic gradient and/or mobile phase pH to improve separation. 3. Dilute the final extract to reduce the concentration of interfering substances.
Poor Reproducibility (%RSD) 1. Inconsistent sample preparation. 2. Variability in SPE cartridge performance. 3. Instrumental drift.1. Standardize all sample preparation steps, ensuring consistent volumes, times, and techniques. 2. Use high-quality SPE cartridges from a reputable supplier. 3. Incorporate an isotope-labeled internal standard to correct for variability and perform regular system suitability checks.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a guard column and replace the analytical column when performance degrades. 3. Use a column oven to maintain a stable temperature.
Poor Peak Shape (Tailing, Fronting) 1. Column overload. 2. Column contamination. 3. Incompatibility between the sample diluent and the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Clean the column according to the manufacturer's instructions or replace it. 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Quantitative Data Summary

Table 1: Method Validation Parameters for NNN Analysis in Smokeless Tobacco

Parameter Method Performance Criteria Reference
Linearity r² ≥ 0.995
Quantitative Range 400 to 1600 ng/g (based on a 0.25 g sample)
Accuracy (% Recovery) 101% to 109%
Precision (% RSD) ≤ 8%
Limit of Quantitation (LOQ) 300 ng/g with % CV ≤ 5%

Table 2: Performance Comparison of Internal Standards for NNN Analysis

Validation Parameter rac N'-Nitrosonornicotine-D4 N'-Nitrosonornicotine-¹³C₆ Reference
Limit of Quantitation (LOQ) 2 pg/mLMethod validated down to 400 ng/g in matrix
Accuracy (% Recovery) Not explicitly stated in comparative studies101% to 109% in various tobacco matrices
Precision (%RSD) Not explicitly stated in comparative studies≤ 8% in various tobacco matrices
Linearity (r²) ≥ 0.99≥ 0.995

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Protocol 1: Determination of NNN in Smokeless Tobacco by HPLC-MS/MS

This protocol is based on methods described by the FDA and CORESTA.

1. Materials and Reagents:

  • N'-Nitrosonornicotine (NNN) standard

  • ¹³C₆-NNN (Isotopically labeled internal standard)

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Amber glass vials

  • Analytical balance

  • Mechanical shaker

  • 0.45 µm membrane filters

2. Standard Preparation:

  • NNN Stock Standard (0.2 mg/mL): Accurately weigh approximately 2 mg of NNN and dissolve it in methanol in a 10 mL volumetric flask.

  • ¹³C₆-NNN Internal Standard (IS) Stock (0.2 mg/mL): Prepare in the same manner as the NNN stock standard using ¹³C₆-NNN.

  • Working Standards: Prepare a series of calibration standards by spiking known amounts of the NNN standard solution into 100 mM ammonium acetate. A five-point calibration curve is recommended over a quantitative range of 400 to 1600 ng/g based on a 0.25 g sample weight.

3. Sample Preparation and Extraction:

  • Weigh approximately 0.25 g of the homogenized smokeless tobacco sample into an amber sample vial.

  • Add 100 µL of the ¹³C₆-NNN internal standard solution to each sample.

  • Add 10 mL of 100 mM aqueous ammonium acetate.

  • Shake the sample on a mechanical shaker at a high setting for 60 minutes.

  • Filter the extract using a 0.45 µm membrane filter into an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC System: HPLC or UPLC system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with a small percentage of formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • NNN: m/z 178.2 → 148.3 (quantifier) and a second transition for confirmation.

      • ¹³C₆-NNN: A corresponding transition for the internal standard.

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of NNN to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of NNN in the samples using the linear regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh Weigh 0.25g Tobacco add_is Add Internal Standard (¹³C₆-NNN) weigh->add_is add_buffer Add 10mL Ammonium Acetate add_is->add_buffer shake Shake for 60 min add_buffer->shake filter Filter (0.45 µm) shake->filter lcms LC-MS/MS Analysis filter->lcms quant Quantification lcms->quant

A generalized workflow for the extraction and analysis of NNN from smokeless tobacco.

troubleshooting_tree start Low NNN Recovery or High Variability? check_prep Review Sample Preparation Protocol start->check_prep check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup check_instrument Review Instrument Performance start->check_instrument sol_prep Standardize all preparation steps. Ensure accurate pipetting and timing. check_prep->sol_prep sol_cleanup Optimize SPE method. (e.g., add wash steps, try different sorbent) check_cleanup->sol_cleanup sol_chrom Optimize LC separation to resolve NNN from interferences. check_cleanup->sol_chrom sol_instrument Run system suitability tests. Check for instrument drift. check_instrument->sol_instrument

A troubleshooting decision tree for common issues in NNN analysis.

References

Technical Support Center: N-Nitrosonornicotine (NNN) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of N-Nitrosonornicotine (NNN), focusing specifically on the impact of mobile phase pH on peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my NNN peak tailing in my reversed-phase HPLC analysis?

A1: Peak tailing for NNN is a common issue and is often related to secondary interactions between the analyte and the stationary phase. NNN is a weakly basic compound with an estimated pKa of around 4.8-5.25.[1][2] At a mobile phase pH near its pKa, a mixed population of ionized (protonated) and non-ionized NNN molecules exists. The protonated, positively charged form can interact strongly with negatively charged residual silanol groups on the surface of silica-based columns (e.g., C18), leading to peak tailing.[3]

Q2: How does mobile phase pH affect NNN retention and peak shape?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of NNN, which in turn affects its retention and peak shape.

  • At low pH (e.g., pH < 3): NNN will be predominantly in its protonated (ionized) form. This can lead to strong, undesirable interactions with silanol groups, causing peak tailing.

  • At mid-range pH (e.g., pH 4-6): The compound will exist in a mixture of ionized and neutral forms. This region is often chromatographically challenging, as it can result in broad or split peaks and poor reproducibility.

  • At higher pH (e.g., pH > 7): NNN will be in its neutral, unprotonated form. In this state, it interacts with the stationary phase primarily through hydrophobic interactions, which typically results in better peak symmetry and improved retention on a reversed-phase column.

Q3: What is the recommended mobile phase pH for analyzing NNN?

A3: To achieve optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For NNN (pKa ≈ 5.25), this means working at either a low pH (e.g., below 3.25) or a higher pH (e.g., above 7.25). Many established methods utilize a mobile phase with a pH around 5.5, often with additives like ammonium acetate to improve peak shape, but this can be column-dependent. Using modern, highly end-capped columns can also mitigate tailing at mid-range pH values.

Q4: Can anything other than pH cause NNN peak tailing?

A4: Yes. While pH is a primary factor, other issues can cause peak tailing for all compounds, including NNN. These include a partially blocked column inlet frit, excessive system dead volume (e.g., from using tubing with a large internal diameter), or column contamination. If all peaks in your chromatogram are tailing, the problem is likely physical or mechanical rather than chemical.

Troubleshooting Guide: Resolving NNN Peak Tailing

Use the following steps to diagnose and resolve poor peak shape for NNN.

Step Action Rationale Expected Outcome
1 Review Mobile Phase pH Verify that the mobile phase pH is appropriate for NNN's chemical properties. The pH should ideally be >2 units away from its pKa (~5.25).Adjusting pH away from the pKa minimizes mixed-mode interactions and reduces tailing.
2 Check Buffer Composition & Concentration Ensure an appropriate buffer (e.g., ammonium acetate, ammonium formate) is used at a sufficient concentration (typically 10-20 mM) to control the pH and mask residual silanols.A stable pH and ionic environment improve peak symmetry.
3 Evaluate Column Condition Assess the column's age and performance. A contaminated or old column may have exposed silanol groups causing tailing.Flushing the column or replacing it with a new, high-purity, end-capped column can significantly improve peak shape.
4 Inspect for System Issues Check for physical problems like a blocked column frit or improper connections. If all peaks are tailing, reverse-flush the column to dislodge particulates.Eliminating physical blockages or dead volume will restore symmetrical peak shapes for all analytes.
5 Optimize Sample Diluent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. A solvent mismatch can cause peak distortion.Dissolving the sample in the initial mobile phase composition generally yields the best peak shape.
Impact of Mobile Phase pH on NNN Peak Shape: Data Summary

The following table summarizes the expected chromatographic behavior of NNN under different pH conditions on a standard C18 column.

Mobile Phase pH Predominant NNN Form Primary Interaction Expected Retention Time Expected Peak Shape (Tailing Factor)
3.0Ionized (Protonated)Hydrophobic + Ionic (Silanol Interaction)ShorterPoor (> 1.5)
5.5Mixed (Ionized + Neutral)Mixed-ModeVariableModerate to Poor (1.2 - 1.5)
8.0Neutral (Unprotonated)HydrophobicLongerGood (< 1.2)

Experimental Protocol Example

This section provides a sample methodology for the analysis of NNN using HPLC-MS/MS, optimized for good peak shape.

Objective: To quantify NNN in a sample matrix with minimized peak tailing.

1. Chromatographic System:

  • System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: A high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

3. Sample Preparation:

  • Extract NNN from the sample matrix using an appropriate buffer (e.g., 100 mM ammonium acetate).

  • Centrifuge to remove particulates.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the final extract in Mobile Phase A to ensure solvent compatibility.

4. MS/MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Monitor appropriate precursor/product ion transitions for NNN and its internal standard (e.g., NNN-d4).

Visualization

The following diagram illustrates the relationship between mobile phase pH, the ionization state of NNN, and its interaction with a silica-based stationary phase, ultimately affecting the chromatographic peak shape.

G cluster_pH Mobile Phase pH cluster_NNN NNN Ionization State cluster_Interaction Column Interaction (C18) cluster_Peak Resulting Peak Shape Low_pH Low pH (< 4) Protonated Protonated (Cationic) NNN-H+ Low_pH->Protonated Mid_pH Mid pH (4-6) (Near pKa) Mixed Mixed State NNN <=> NNN-H+ Mid_pH->Mixed High_pH High pH (> 7) Neutral Neutral NNN High_pH->Neutral Silanol Ionic Interaction (with -SiO⁻) Protonated->Silanol Strong Hydrophobic Hydrophobic Interaction (with C18 chains) Protonated->Hydrophobic Weak Mixed->Silanol Moderate Mixed->Hydrophobic Moderate Neutral->Silanol Weak Neutral->Hydrophobic Strong Tailing Poor Peak Shape (Tailing) Silanol->Tailing Symmetric Good Peak Shape (Symmetrical) Hydrophobic->Symmetric

Caption: Logical flow of how mobile phase pH dictates NNN peak shape.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potency of NNN and NNK in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenicity of two prominent tobacco-specific nitrosamines, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in various animal models. The information presented is supported by experimental data to aid researchers in understanding the relative carcinogenic potential and mechanisms of action of these compounds.

Introduction

NNN and NNK are potent carcinogens found in tobacco products and are implicated in several types of cancer in tobacco users.[1] Both compounds require metabolic activation to exert their carcinogenic effects, leading to the formation of DNA adducts that can cause mutations in critical genes.[1][2] While both are established carcinogens, their potency and target organ specificity can differ significantly across various animal models. This guide synthesizes key findings from multiple studies to provide a clear comparison.

Quantitative Carcinogenicity Data

The following tables summarize the tumor incidence and multiplicity observed in various animal models following exposure to NNN and NNK. These data highlight the comparative carcinogenic potency of the two compounds.

Table 1: Carcinogenicity of NNN in Animal Models
Animal Model (Species, Strain)Route of AdministrationTotal DoseDuration of StudyTarget Organ(s)Tumor Incidence (%)Tumor Multiplicity (per animal)
A/J MouseIntraperitonealNot Specified30 weeks post-injectionLung76%1.74 ± 1.37
A/J MouseIntraperitonealNot Specified30 weeks post-injectionLung57%0.87 ± 1.01
F-344 RatOral (Swabbing)97 mg131 weeksOral Cavity, LungOral: 27% (8/30), Lung: 17% (5/30)Oral: Not Specified, Lung: Not Specified
Mink (Mustela vison)Subcutaneous11.9 mM97 ± 29 weeksNasal CavityNot SpecifiedNot Specified

Control groups for the A/J mouse studies showed lung tumor incidences of 12% and 21% with multiplicities of 0.24 ± 0.72 and 0.2 ± 0.41, respectively.[3] In the F-344 rat study, one control animal developed a lung adenoma.[3] The study in mink focused on the latency of tumor induction.

Table 2: Carcinogenicity of NNK in Animal Models
Animal Model (Species, Strain)Route of AdministrationTotal DoseDuration of StudyTarget Organ(s)Tumor Incidence (%)Tumor Multiplicity (per animal)
A/J MouseIntraperitoneal20 µmol7 weeks (injections)Lung100% (23/23)37.6 ± 11.8
A/J MouseIntraperitonealNot SpecifiedNot SpecifiedLung87% (20/23)2.61 ± 1.85
F-344 RatOral (Swabbing)19 mg131 weeksOral Cavity, LungOral: 27% (8/30), Lung: 17% (5/30)Oral: Not Specified, Lung: Not Specified
F-344 RatIntraperitoneal50 mg/kg (highest dose)Not SpecifiedLung87.1%Not Specified
Syrian Golden HamsterSubcutaneous10 mg (single dose)72 weeksRespiratory Tract42.1%Not Specified
Mink (Mustela vison)Subcutaneous6.3 mM77 ± 39 weeksNasal CavityNot SpecifiedNot Specified

Control groups for the A/J mouse studies showed lung tumor incidences of 16-40% with multiplicities of 0.2 ± 0.5 to 0.6 ± 0.9. The F-344 rat study with oral swabbing was a combined administration with NNN. The hamster study showed a dose-dependent increase in respiratory tract tumors. The mink study highlighted a shorter latency for tumor induction with NNK compared to NNN.

Experimental Protocols

Detailed methodologies for key comparative studies are provided below to allow for replication and further investigation.

Protocol 1: Carcinogenicity Assay in A/J Mice (Intraperitoneal Injection)
  • Animal Model: Female A/J mice, 6-8 weeks of age.

  • Test Compounds: NNN or NNK dissolved in saline or trioctanoin.

  • Administration: Thrice-weekly intraperitoneal injections for 7 weeks for a total dose of 20 µmol/mouse for NNK. For NNN, a study involved injections followed by a 30-week observation period.

  • Control Groups: Untreated and vehicle control (saline or trioctanoin) groups.

  • Endpoint: At the termination of the study, mice were euthanized, and their lungs were examined for tumors. Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) were determined.

  • Statistical Analysis: Student's t-test was used to compare tumor data between treated and control groups.

Protocol 2: Oral Carcinogenesis Study in F-344 Rats (Oral Swabbing)
  • Animal Model: Male Fischer 344 rats, 10 weeks of age.

  • Test Compounds: A mixture of NNK (14 µg) and NNN (68 µg) dissolved in water.

  • Administration: The oral cavity and lips of the rats were swabbed with the nitrosamine solution. The application frequency varied throughout the study, from once a day to twice a day, 5 days a week, for up to 131 weeks.

  • Control Group: A group of rats received water as a control.

  • Endpoint: The study was terminated at 131 weeks. The incidence of oral and other tumors was determined through gross and histopathological examination.

  • Statistical Analysis: Statistical comparisons were made to determine the significance of tumor incidence in the treated group compared to the control group.

Signaling Pathways and Mechanisms of Carcinogenesis

The carcinogenic effects of NNN and NNK are initiated by their metabolic activation, leading to the formation of DNA adducts. These adducts, if not repaired, can result in mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately leading to cancer. Beyond their genotoxic effects, NNN and NNK can also bind to and activate nicotinic acetylcholine receptors (nAChRs), which can promote tumor growth by stimulating cell proliferation, survival, migration, and invasion.

G Metabolic Activation and Carcinogenic Cascade of NNN and NNK cluster_0 Initiation cluster_1 Promotion NNN_NNK NNN / NNK Metabolic_Activation Metabolic Activation (CYP450 Enzymes) NNN_NNK->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Gene Mutations (Oncogenes, Tumor Suppressors) DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer NNN_NNK_2 NNN / NNK nAChR Nicotinic Acetylcholine Receptors (nAChRs) NNN_NNK_2->nAChR Downstream_Signaling Downstream Signaling Pathways (e.g., ERK, Akt) nAChR->Downstream_Signaling Cellular_Effects Enhanced Cell Proliferation, Survival, Migration, Invasion Downstream_Signaling->Cellular_Effects Tumor_Growth Tumor Growth & Progression Cellular_Effects->Tumor_Growth

Caption: Dual carcinogenic mechanism of NNN and NNK.

The diagram above illustrates the two primary pathways through which NNN and NNK induce cancer: initiation via metabolic activation and DNA damage, and promotion through receptor-mediated signaling that enhances tumor growth.

Experimental Workflow for Carcinogenicity Studies

The following diagram outlines a typical workflow for conducting carcinogenicity studies of NNN and NNK in animal models.

G General Workflow for NNN/NNK Carcinogenicity Studies Animal_Model_Selection 1. Animal Model Selection (e.g., A/J Mice, F-344 Rats) Dosing_Regimen 2. Dosing Regimen Design (Dose, Route, Frequency, Duration) Animal_Model_Selection->Dosing_Regimen Compound_Administration 3. Compound Administration (NNN, NNK, Vehicle Control) Dosing_Regimen->Compound_Administration Observation_Period 4. In-life Observation (Clinical Signs, Body Weight) Compound_Administration->Observation_Period Necropsy 5. Study Termination & Necropsy Observation_Period->Necropsy Tumor_Assessment 6. Tumor Assessment (Incidence, Multiplicity, Histopathology) Necropsy->Tumor_Assessment Data_Analysis 7. Statistical Data Analysis Tumor_Assessment->Data_Analysis

Caption: A typical workflow for animal carcinogenicity studies.

Conclusion

The experimental data from various animal models consistently demonstrate that both NNN and NNK are potent carcinogens. However, NNK generally exhibits a higher carcinogenic potency, inducing a greater number of tumors and often with a shorter latency period compared to NNN. Their mechanisms of action are multifaceted, involving both genotoxic and non-genotoxic pathways. This comparative guide provides researchers with a foundational understanding of the carcinogenic properties of NNN and NNK, which is essential for designing further mechanistic studies and developing potential cancer prevention strategies.

References

(S)-NNN Exhibits Greater Carcinogenic Potency than (R)-NNN: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings robustly demonstrate that the (S)-enantiomer of N'-nitrosonornicotine (NNN), a prominent tobacco-specific nitrosamine, is a significantly more potent carcinogen than its (R)-enantiomer. This guide provides a comprehensive comparison of the carcinogenic activity of (S)-NNN and (R)-NNN, supported by experimental data from animal models, detailed methodologies of key studies, and visualizations of the underlying biological processes. This information is critical for researchers, scientists, and drug development professionals engaged in cancer research and tobacco product regulation.

Executive Summary

(S)-NNN, the predominant form of NNN found in smokeless tobacco products, displays markedly higher tumorigenicity, particularly in the oral cavity of rats, when compared to (R)-NNN.[1][2] This difference in carcinogenic potential is attributed to stereoselective metabolic activation by cytochrome P450 enzymes, leading to greater formation of DNA adducts that can initiate cancer.[1][2][3] Specifically, (S)-NNN is more efficiently metabolized via 2'-hydroxylation, a key activation pathway, resulting in higher levels of pro-mutagenic pyridyloxobutyl (POB)-DNA adducts in target tissues like the esophagus and oral cavity.

Quantitative Comparison of Carcinogenicity

The following table summarizes the key quantitative findings from a long-term carcinogenicity study in F-344 rats administered (S)-NNN or (R)-NNN in their drinking water.

Parameter(S)-NNN (14 ppm)(R)-NNN (14 ppm)Racemic NNN (28 ppm)Control
Oral Cavity Tumors (Total) 89 (benign and malignant)Weakly active-0
Esophageal Tumors Significantly higher incidence than (R)-NNNLower incidence-0

Data sourced from a chronic study in male F-344 rats.

Metabolic Activation and Mechanism of Action

The carcinogenicity of NNN is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes. The two primary metabolic activation pathways are 2'-hydroxylation and 5'-hydroxylation, both of which lead to the formation of reactive intermediates that can bind to DNA, forming adducts.

(S)-NNN is preferentially metabolized through the 2'-hydroxylation pathway, which is considered the major pathway for esophageal and oral cavity carcinogenesis in rats. This leads to the formation of a reactive diazonium ion that subsequently forms pyridyloxobutyl (POB)-DNA adducts. In contrast, while both enantiomers undergo 5'-hydroxylation, leading to pyridyl-pyridyl (py-py)-dI DNA adducts, studies in human liver enzyme systems show that (S)-NNN also produces more total DNA adducts via this pathway.

A docking study has suggested that (S)-NNN has a better affinity for CYP450 enzymes than (R)-NNN, which is consistent with the experimental observations of its enhanced metabolic activation. The accumulation of unrepaired DNA adducts can lead to mutations in critical genes, initiating the process of carcinogenesis.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methodologies used to generate these findings, the following diagrams illustrate the metabolic activation pathway of NNN and a typical experimental workflow for a carcinogenicity study.

G cluster_S (S)-NNN Pathway cluster_R (R)-NNN Pathway S_NNN (S)-NNN S_CYP CYP450 (2'-hydroxylation) S_NNN->S_CYP Preferential Metabolism S_Intermediate Unstable Intermediate S_CYP->S_Intermediate S_POB POB-DNA Adducts S_Intermediate->S_POB High Yield S_Tumor Oral & Esophageal Tumors S_POB->S_Tumor R_NNN (R)-NNN R_CYP CYP450 (2'-hydroxylation) R_NNN->R_CYP Less Efficient Metabolism R_Intermediate Unstable Intermediate R_CYP->R_Intermediate R_POB POB-DNA Adducts R_Intermediate->R_POB Low Yield R_Tumor Weak Carcinogenicity R_POB->R_Tumor

Caption: Metabolic activation of NNN enantiomers.

G start Animal Model Selection (e.g., F-344 Rats) dosing Chronic Administration ((S)-NNN, (R)-NNN, Control) in drinking water start->dosing monitoring In-life Monitoring (Weight, Consumption, Health) dosing->monitoring necropsy Necropsy & Tissue Collection (Oral cavity, Esophagus, Liver) monitoring->necropsy histology Histopathological Examination (Tumor identification & classification) necropsy->histology data Data Analysis (Tumor incidence, multiplicity) histology->data

Caption: Carcinogenicity bioassay workflow.

Experimental Protocols

The findings presented are based on robust experimental designs. A representative protocol for assessing the carcinogenicity of NNN enantiomers is detailed below.

Animal Model: Male F-344 rats are commonly used for their susceptibility to NNN-induced tumors.

Test Compounds and Administration:

  • (S)-NNN, (R)-NNN, and racemic NNN are administered to different groups of rats.

  • A control group receives untreated drinking water.

  • The compounds are typically dissolved in the drinking water at a specified concentration (e.g., 14 ppm for individual enantiomers and 28 ppm for the racemate).

  • Drinking water solutions are prepared fresh and changed multiple times per week, with consumption monitored.

Study Duration and Monitoring:

  • The study is conducted over a chronic period, often exceeding one year.

  • Rats are monitored daily for clinical signs of toxicity and weighed regularly.

Necropsy and Histopathology:

  • At the termination of the study, or when animals become moribund, a complete necropsy is performed.

  • Major organs and any gross lesions are collected and fixed in 10% formalin.

  • Tissues, particularly from the oral cavity, esophagus, and liver, are processed for histopathological evaluation.

  • Tissues are sectioned, stained with hematoxylin and eosin, and examined under a light microscope to identify and classify tumors.

DNA Adduct Analysis:

  • In separate, shorter-term studies, tissues are often collected to quantify DNA adduct levels.

  • DNA is isolated from target tissues, and adduct levels are measured using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a direct comparison of the DNA-damaging potential of each enantiomer.

Conclusion

The available experimental evidence unequivocally indicates that (S)-NNN is a more potent carcinogen than (R)-NNN. This is primarily due to its more efficient metabolic activation, leading to higher levels of DNA damage in target tissues. These findings have significant implications for the assessment of the carcinogenic risk associated with tobacco products, particularly smokeless tobacco, where (S)-NNN is the more abundant enantiomer. Further research into the specific human CYPs involved in NNN metabolism will be crucial for refining human health risk assessments.

References

A Comparative Guide to Urinary and Toenail N-nitrosonornicotine (NNN) as Biomarkers of Tobacco Carcinogen Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to tobacco-specific carcinogens is paramount. N-nitrosonornicotine (NNN), a potent carcinogen present in tobacco products, is a key biomarker in such assessments. This guide provides a comparative overview of two matrices for NNN measurement: urine and toenails, offering insights into their respective analytical methodologies and the correlational data available.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on urinary and toenail NNN. A direct correlation between urinary NNN and toenail NNN has not been explicitly reported in the reviewed literature; however, strong correlations between toenail NNN and other established biomarkers of tobacco exposure suggest its validity as a long-term exposure metric.

Biomarker MatrixAnalyteSubject GroupMean Level (± SD)Correlation (r)p-valueReference
Toenail Total NNNSmokers (n=17)4.63 ± 6.48 fmol/mg--[1][2]
with Toenail Total NNAL0.96 < 0.0001[1][2]
with Toenail Total Nicotine0.48< 0.05[1]
with Toenail Total Cotinine0.87< 0.0001
Total NNNNonsmokers (n=12)0.35 ± 0.16 fmol/mg--
with Toenail Cotinine0.580.05
Urine Total NNNSmokersNot explicitly stated in reviewed text, but ratio to urinary NNAL is 0.1--
with Urinary Total NNAL0.640.00056

It is noteworthy that the ratio of NNN to another tobacco-specific nitrosamine, NNAL, differs significantly between the two matrices, with the average ratio of toenail NNN to NNAL being 2.8, while in urine it is 0.1.

Experimental Protocols

Measurement of Total NNN in Human Toenails

A robust and highly sensitive method for the quantification of NNN in human toenails has been developed, employing liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

Sample Preparation:

  • Toenail clippings are first digested in 10N NaOH.

  • The resulting digest is then purified using solid-phase extraction (SPE) cartridges.

Analysis:

  • The purified extract is analyzed by LC-ESI-MS/MS using selected reaction monitoring.

  • This method is characterized by high accuracy and precision, with a limit of detection in the subfemtomol range (0.02 pg/mg of toenail).

Measurement of Total NNN in Human Urine

The analysis of NNN in urine has evolved from gas chromatography-based methods to more sensitive liquid chromatography-mass spectrometry techniques.

Earlier Method (GC-TEA):

  • An earlier established method for urinary total NNN analysis involved quantification by gas chromatography coupled with a Thermal Energy Analyzer (GC-TEA).

Current Method (LC-MS/MS):

  • More recent and sensitive methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of total NNN, which includes both free NNN and its glucuronide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the collection and analysis of urinary and toenail NNN as biomarkers of tobacco exposure.

G cluster_urine Urinary NNN Analysis cluster_toenail Toenail NNN Analysis urine_collection Urine Sample Collection urine_extraction Solid-Phase or Liquid-Liquid Extraction urine_collection->urine_extraction urine_analysis LC-MS/MS or GC-TEA Analysis urine_extraction->urine_analysis data Quantitative Data (NNN Levels) urine_analysis->data toenail_collection Toenail Clipping Collection toenail_digestion Digestion in 10N NaOH toenail_collection->toenail_digestion toenail_spe Solid-Phase Extraction (SPE) toenail_digestion->toenail_spe toenail_analysis LC-ESI-MS/MS Analysis toenail_spe->toenail_analysis toenail_analysis->data subject Human Subject subject->urine_collection subject->toenail_collection correlation Correlation Analysis data->correlation

Caption: Workflow for Urinary and Toenail NNN Biomarker Analysis.

Signaling Pathway and Logical Relationships

The presence of NNN in both urine and toenails originates from exposure to tobacco products. The following diagram illustrates the logical relationship from exposure to the detection of these biomarkers.

G exposure Tobacco Exposure (Smoking, Smokeless Tobacco) uptake NNN Uptake into the Body exposure->uptake metabolism Metabolism and Distribution uptake->metabolism urine Urinary Excretion (Short-term exposure) metabolism->urine toenail Incorporation into Toenails (Long-term exposure) metabolism->toenail

Caption: Pathway from Tobacco Exposure to NNN Biomarker Presence.

References

N-Nitrosonornicotine levels in US vs Swedish snus

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-Nitrosonornicotine (NNN), a potent carcinogen, reveals significantly lower levels in Swedish snus compared to many US snus products. This difference is largely attributed to the distinct manufacturing processes and quality standards employed in Sweden, most notably the GothiaTek® standard.

Quantitative Comparison of NNN Levels

Studies consistently demonstrate that Swedish snus manufactured under the GothiaTek® standard contains lower concentrations of tobacco-specific nitrosamines (TSNAs), including NNN, than many of their US counterparts. For instance, one study found the least-squares mean of NNN and another carcinogenic TSNA, NNK, to be 1360 ng/g in US snus, whereas it was 836 ng/g in Northern European snus.[1] Another analysis reported that total TSNA levels in some new US smokeless tobacco products were comparable to Swedish snus, although NNN levels in certain US products have been found to be higher.[2]

The GothiaTek® standard, a voluntary quality standard for Swedish snus, sets maximum levels for undesirable compounds.[3] Over the years, the limit for the sum of NNN and NNK has been progressively lowered. In 2016, Swedish Match, a major manufacturer, further reduced this limit.[4][5] As of 2024, the average content of NNN+NNK in snus manufactured by Swedish Match was 0.39 mg/kg (or µg/g), well below their established limit of 0.95 mg/kg.

In contrast, the U.S. Food and Drug Administration (FDA) has proposed a product standard to limit NNN in finished smokeless tobacco products to 1.0 microgram per gram (µg/g) of tobacco on a dry weight basis. This proposed rule aims to reduce the elevated cancer risks associated with smokeless tobacco use.

The following table summarizes NNN and NNN+NNK levels found in various studies comparing US and Swedish snus products.

Product Category/BrandNNN Level (µg/g)NNN+NNK Level (µg/g)BasisReference
US Snus
Camel Snus0.86 - 1.28-wet weight
Marlboro Snus0.42 - 0.47-wet weight
US Snus (generic)-1.360wet weight
Novel Smokeless Products0.72 - 1.79-wet weight
Swedish Snus
General Snus-~0.49 (average in 2014)wet weight
Swedish Match Snus (2024 avg)-0.39as is
Northern European Snus (generic)-0.836wet weight
Regulatory Limits
GothiaTek® Standard-< 0.95as is
FDA Proposed Standard< 1.0-dry weight

Experimental Protocols for NNN Quantification

The standard analytical method for quantifying NNN in smokeless tobacco products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The general workflow involves sample preparation, extraction, and instrumental analysis.

Sample Preparation and Extraction
  • Sample Homogenization : The snus product is first homogenized to ensure a representative sample.

  • Weighing : A precise amount of the homogenized sample (typically 0.25 g) is weighed into an extraction vial.

  • Internal Standard Spiking : A known amount of an isotopically labeled internal standard, such as ¹³C₆-NNN, is added to the sample. This standard is used to correct for any loss of analyte during sample processing and for variations in instrument response.

  • Extraction : An extraction solvent, commonly 100 mM aqueous ammonium acetate, is added to the vial. The mixture is then agitated, for example, by shaking for one hour, to extract the NNN from the tobacco matrix.

  • Filtration : The resulting extract is filtered, typically through a 0.45 µm syringe filter, to remove solid particles before instrumental analysis.

Instrumental Analysis by LC-MS/MS
  • Chromatographic Separation : The filtered extract is injected into an HPLC (High-Performance Liquid Chromatography) system. The NNN is separated from other components in the extract on a C18 analytical column. A gradient elution with a mobile phase consisting of ammonium acetate in water and acetonitrile is commonly used.

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode.

  • Quantification : NNN is detected and quantified using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for NNN and its internal standard. For NNN, a common transition is m/z 178.2 → 148.3.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantification of this compound in snus products.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Snus Sample Homogenization weighing Weigh 0.25g of Sample homogenization->weighing spiking Spike with ¹³C₆-NNN Internal Standard weighing->spiking extraction Add 10mL 100mM Ammonium Acetate & Shake for 1hr spiking->extraction filtration Filter Extract through 0.45µm Syringe Filter extraction->filtration injection Inject Filtrate into HPLC filtration->injection Sample Extract separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantify NNN using Internal Standard detection->quantification

Caption: Experimental workflow for NNN analysis in snus.

References

A Comparative Guide to N-Nitrosonornicotine (NNN) Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N'-Nitrosonornicotine (NNN), a potent Group 1 carcinogen identified by the International Agency for Research on Cancer (IARC), which is found in tobacco products.[1] Accurate and sensitive quantification of NNN is critical for assessing human exposure, understanding its metabolism, and in the development of harm reduction strategies in tobacco products. This document summarizes performance data from various analytical approaches, details standardized experimental protocols, and visualizes key biological and experimental workflows.

Performance Comparison of NNN Quantification Methods

The quantification of NNN is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[2] The use of isotopically labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[1] The two most common internal standards are deuterium-labeled (NNN-d4) and Carbon-13-labeled (¹³C₆-NNN) NNN.[3]

While direct head-to-head comparative studies across different quantification platforms are limited, the data below, compiled from various validation and inter-laboratory studies, provides a strong basis for methodological assessment.

Table 1: Performance Parameters of Internal Standards in LC-MS/MS Methods
Validation Parameterrac N'-Nitrosonornicotine-d4N'-Nitrosonornicotine-¹³C₆
Limit of Quantitation (LOQ) 2 pg/mL[3]Method validated down to 400 ng/g in matrix
Accuracy (% Recovery) Not explicitly stated in comparative studies101% to 109% in various tobacco matrices
Precision (%RSD) Not explicitly stated in comparative studies≤8% in various tobacco matrices
Linearity (r²) ≥ 0.99≥ 0.995
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Inter-laboratory Study Results for NNN Quantification in Smokeless Tobacco via LC-MS/MS (CORESTA CRM 72)

An extensive collaborative study conducted by the CORESTA Smokeless Tobacco Sub-Group, involving nine laboratories, provides valuable insight into the robustness of LC-MS/MS for NNN quantification across various smokeless tobacco products. The results highlight the method's repeatability and reproducibility.

Product TypeMean NNN Concentration (µg/g)Repeatability (r)Reproducibility (R)Number of Labs (n)
US Moist Snuff A 2.760.390.839
US Moist Snuff B 4.300.511.159
US Dry Snuff 10.31.13.29
Swedish Snus A 0.890.150.299
Swedish Snus B 1.290.170.389
US Chewing Tobacco 2.530.360.819
Novel Product A 0.550.110.229
Novel Product B 1.190.180.409
Data sourced from the CORESTA Smokeless Tobacco Sub-Group collaborative study.

Experimental Protocols

The following are detailed methodologies for the quantification of NNN in different matrices, adapted from established and validated protocols.

Protocol 1: Quantification of NNN in Smokeless Tobacco (Adapted from CORESTA Recommended Method 72)
  • Sample Preparation:

    • Weigh approximately 0.25 g of the homogenized tobacco sample into a 50 mL polypropylene centrifuge tube.

    • Add 100 µL of an appropriate isotopically labeled internal standard solution (e.g., ¹³C₆-NNN).

    • Add 10 mL of 100 mM aqueous ammonium acetate extraction buffer.

    • Tightly cap the tubes and shake on a mechanical shaker for 60 minutes at room temperature.

    • Centrifuge the samples at approximately 3500 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • MS System: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.

    • Analytical Column: C18 reverse-phase column.

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: Employ a suitable gradient to separate NNN from matrix components.

    • Ionization Mode: Positive ion electrospray (ESI+).

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NNN and its labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the NNN standard to the internal standard against the concentration of the NNN standard.

    • Determine the concentration of NNN in the samples from this calibration curve.

Protocol 2: Quantification of NNN in Biological Fluids (e.g., Plasma)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-d4 internal standard solution, and 100 µL of saturated sodium chloride solution.

    • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Centrifuge at 1860g for 10 minutes.

    • Transfer the organic (upper) phase to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.

    • Vortex and centrifuge at 1860g for 10 minutes.

    • Transfer the aqueous (lower) phase to a new tube and evaporate to dryness.

    • Reconstitute the final residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis and Quantification:

    • Follow the LC-MS/MS analysis and quantification steps as described in Protocol 1, using the appropriate multiple reaction monitoring (MRM) transitions for NNN and NNN-d4.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the carcinogenic signaling pathway of NNN and a typical experimental workflow for its quantification.

NNN_Carcinogenic_Signaling_Pathway NNN N'-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 (CYP2A6, CYP2A13) NNN->CYP450 Metabolic Activation nAChRs Nicotinic Acetylcholine Receptors (nAChRs) NNN->nAChRs Binding Reactive_Intermediates Reactive Electrophilic Intermediates CYP450->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding Mutations Mutations in Oncogenes & Tumor Suppressor Genes DNA_Adducts->Mutations Miscoding during Replication Cancer Cancer (Esophageal, Nasal, etc.) Mutations->Cancer Downstream_Signaling Downstream Signaling (PI3K-AKT, ERK1/2) nAChRs->Downstream_Signaling Activation Cell_Effects Increased Cell Proliferation, Survival, and Migration Downstream_Signaling->Cell_Effects Tumor_Growth Tumor Growth and Progression Cell_Effects->Tumor_Growth

Caption: Carcinogenic signaling pathway of N'-Nitrosonornicotine (NNN).

NNN_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Sample (e.g., Tobacco, Plasma) Add_IS Addition of Isotopically Labeled Internal Standard (IS) Sample->Add_IS Extraction Extraction (e.g., Liquid-Liquid, SPE) Add_IS->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography (LC) Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of NNN Concentration Calibration_Curve->Quantification

Caption: General experimental workflow for NNN quantification by LC-MS/MS.

CrossValidation_Logic cluster_Validation Validation Parameters MethodA Quantification Method A (e.g., LC-MS/MS with NNN-d4) Accuracy Accuracy MethodA->Accuracy Precision Precision (Repeatability & Reproducibility) MethodA->Precision Linearity Linearity & Range MethodA->Linearity Sensitivity Sensitivity (LOD/LOQ) MethodA->Sensitivity MethodB Quantification Method B (e.g., LC-MS/MS with ¹³C₆-NNN) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->Sensitivity ReferenceMaterial Certified Reference Material (Known NNN Concentration) ReferenceMaterial->MethodA ReferenceMaterial->MethodB SpikedSamples Spiked Samples (Various Matrices) SpikedSamples->MethodA SpikedSamples->MethodB RealWorldSamples Real-World Samples (e.g., Tobacco Products) RealWorldSamples->MethodA RealWorldSamples->MethodB Comparison Comparative Assessment Accuracy->Comparison Precision->Comparison Linearity->Comparison Sensitivity->Comparison

Caption: Logical workflow for cross-validation of NNN quantification methods.

References

A Comparative Guide to In Vivo and In Vitro Studies of NNN Metabolic Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro methodologies used to study the metabolic activation of N-nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. Understanding the metabolic fate of NNN is crucial for assessing its carcinogenic risk and developing potential inhibitors of its activation. This document summarizes key experimental findings, presents detailed protocols for representative studies, and visualizes the complex biological pathways involved.

At a Glance: In Vivo vs. In Vitro Approaches

The study of NNN metabolism relies on two primary experimental paradigms: in vivo studies conducted within a living organism and in vitro studies performed in a controlled laboratory setting. Each approach offers distinct advantages and limitations.

In vivo studies , typically involving animal models such as rats, provide a holistic view of NNN metabolism, accounting for the complex interplay of absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the systemic effects of NNN and identifying the ultimate metabolic profile in a whole organism.

In vitro studies , on the other hand, utilize subcellular fractions (like liver microsomes), cell cultures, or purified enzymes to investigate specific aspects of NNN metabolism in a highly controlled environment. This approach allows for the elucidation of reaction mechanisms, identification of specific enzymes involved, and high-throughput screening of potential inhibitors.

Quantitative Data Comparison

The following tables summarize quantitative data from representative in vivo and in vitro studies on NNN metabolism, focusing on metabolite distribution and DNA adduct formation.

Table 1: Urinary Metabolite Profile of NNN in F344 Rats (In Vivo)

MetabolitePercentage of Administered Dose
4-hydroxy-4-(pyridin-3-yl)butanoic acid (hydroxy acid)37.1 – 53.3%
4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid)12.8 – 31.1%
N'-nitrosonornicotine-1N-oxide (NNN-N-oxide)6.7 – 10.7%
Norcotinine3.2 – 5.1%
Unmodified NNN3.3 – 5.2%

Data sourced from a study involving the administration of NNN to F344 rats and subsequent analysis of urinary metabolites.

Table 2: Comparison of DNA Adduct Levels from NNN Exposure

DNA AdductIn Vitro (Calf Thymus DNA)In Vivo (Rodent Lung DNA)
N7-POB-GuaMost abundantMost abundant
O6-POB-dGuoSecond most abundantLower than O2-POB-Thd
O2-POB-ThdThird most abundantSecond most abundant
O2-POB-CytLeast abundantLeast abundant

POB = pyridyloxobutyl. This table illustrates the relative abundance of different pyridyloxobutyl DNA adducts formed from NNN metabolic activation. The distribution patterns of these adducts can differ between simplified in vitro systems and complex in vivo environments[1].

Signaling Pathways and Experimental Workflows

The metabolic activation of NNN is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes. The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studying NNN metabolism in vitro.

NNN_Metabolic_Activation cluster_activation Metabolic Activation (CYP450s) cluster_intermediates Unstable Intermediates cluster_electrophiles Reactive Electrophiles cluster_adducts DNA Adduct Formation NNN NNN (N'-nitrosonornicotine) 2_hydroxylation 2'-Hydroxylation NNN->2_hydroxylation CYP2A6, CYP2A13, etc. 5_hydroxylation 5'-Hydroxylation NNN->5_hydroxylation CYP2A6, CYP2A13, etc. diazohydroxide_2 Diazohydroxide 2_hydroxylation->diazohydroxide_2 diazohydroxide_5 Diazohydroxide 5_hydroxylation->diazohydroxide_5 alkyldiazonium_ion_2 Alkyldiazonium Ion diazohydroxide_2->alkyldiazonium_ion_2 alkyldiazonium_ion_5 Alkyldiazonium Ion diazohydroxide_5->alkyldiazonium_ion_5 POB_adducts Pyridyloxobutyl (POB) DNA Adducts alkyldiazonium_ion_2->POB_adducts py_py_adducts Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts alkyldiazonium_ion_5->py_py_adducts

Caption: Metabolic activation pathways of NNN.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis microsomes Thaw Human Liver Microsomes pre_inc Pre-incubate Microsomes and NNN (37°C) microsomes->pre_inc buffer Prepare Incubation Buffer (Phosphate buffer, pH 7.4) buffer->pre_inc cofactor Prepare NADPH Solution initiate_rxn Initiate Reaction with NADPH cofactor->initiate_rxn NNN_sol Prepare NNN Stock Solution NNN_sol->pre_inc pre_inc->initiate_rxn incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) initiate_rxn->incubate terminate Terminate Reaction (e.g., add cold acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by LC-MS/MS supernatant->analysis

Caption: In Vitro NNN Metabolism Workflow.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies of NNN metabolic activation.

In Vivo Protocol: Analysis of NNN Metabolites in Rat Urine

1. Animal Handling and Dosing:

  • Male F344 rats are housed in metabolism cages to allow for the separate collection of urine and feces.

  • A solution of NNN in a suitable vehicle (e.g., water) is administered to the rats via oral gavage. A typical dose might be 10 mg/kg body weight.

  • Urine is collected at specified time intervals (e.g., 0-24h, 24-48h) and stored at -20°C until analysis.

2. Sample Preparation:

  • An aliquot of the collected urine is thawed.

  • To account for conjugated metabolites, the urine sample may be treated with β-glucuronidase to hydrolyze glucuronide conjugates.

  • An internal standard (e.g., deuterated NNN) is added to the sample for accurate quantification.

  • The sample is then subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the metabolites.

3. LC-MS/MS Analysis:

  • The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic separation is achieved using a C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NNN and its metabolites based on their unique precursor-to-product ion transitions.

4. Data Analysis:

  • The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and a standard curve.

  • The results are typically expressed as the percentage of the administered dose excreted as each metabolite.

In Vitro Protocol: NNN Metabolism Assay Using Human Liver Microsomes

1. Reagents and Solutions:

  • Human liver microsomes (pooled from multiple donors).

  • 100 mM Phosphate buffer (pH 7.4).

  • NADPH regenerating system (or a stock solution of NADPH).

  • NNN stock solution in a suitable solvent (e.g., DMSO).

  • Termination solution (e.g., cold acetonitrile).

2. Incubation Procedure:

  • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and NNN solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the NADPH solution.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes). For kinetic studies, samples are taken at multiple time points.

3. Reaction Termination and Sample Processing:

  • Terminate the reaction by adding an equal volume of cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • The supernatant is analyzed by LC-MS/MS, as described in the in vivo protocol, to identify and quantify the NNN metabolites formed.

5. Data Analysis and Enzyme Kinetics:

  • The rate of metabolite formation is calculated.

  • For enzyme kinetic studies, the experiment is repeated with varying concentrations of NNN. The resulting data of reaction velocity versus substrate concentration are fitted to kinetic models (e.g., Michaelis-Menten) to determine parameters such as Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). It is important to note that cytochrome P450 enzymes can exhibit non-Michaelis-Menten kinetics, which may require more complex models for accurate analysis[1][2][3][4].

Conclusion: A Complementary Relationship

In vivo and in vitro studies of NNN metabolic activation are not mutually exclusive but rather complementary. In vitro assays provide a reductionist approach to dissect the molecular mechanisms of metabolism and identify the specific enzymes responsible for NNN activation. This information is invaluable for understanding the initial steps of carcinogenesis and for screening potential chemopreventive agents.

However, the physiological complexity of a living organism cannot be fully replicated in a test tube. In vivo studies are therefore indispensable for validating the findings from in vitro experiments and for understanding the overall disposition and metabolic fate of NNN in a whole-body context. The data from animal models, while not directly translatable to humans, provide crucial insights into the potential for NNN to cause cancer and help in the assessment of human risk.

For a comprehensive understanding of NNN's carcinogenic properties, an integrated approach that leverages the strengths of both in vivo and in vitro methodologies is essential. This allows researchers and drug development professionals to build a more complete picture of NNN's metabolic activation, from the molecular level to the systemic effects in a living organism.

References

Synergistic Carcinogenicity of (S)-NNN and (R)-NNN: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, is a recognized human carcinogen.[1] It exists as two stereoisomers, (S)-NNN and (R)-NNN, with (S)-NNN being the predominant form found in smokeless tobacco products.[1][2][3] This guide provides a comparative analysis of the carcinogenic effects of (S)-NNN and (R)-NNN, highlighting their synergistic interactions and the underlying metabolic pathways, supported by experimental data.

Comparative Carcinogenicity in Animal Models

Studies in F-344 rats have demonstrated a significant difference in the carcinogenic potency of the two NNN enantiomers. (S)-NNN is a powerful carcinogen, particularly targeting the oral cavity, whereas (R)-NNN exhibits weak carcinogenic activity on its own.[1] However, when co-administered, (R)-NNN acts as a co-carcinogen, synergistically enhancing the tumor-inducing effects of (S)-NNN.

Tumor Incidence in F-344 Rats

The following table summarizes the results of a long-term bioassay in male F-344 rats administered (S)-NNN, (R)-NNN, or a racemic mixture (equal parts of both) in their drinking water.

Treatment GroupNumber of RatsTotal Oral Cavity TumorsTotal Esophageal Tumors
(S)-NNN 2089Not Reported
(R)-NNN 2463
Racemic NNN 1296153
Control Not Reported00

Data sourced from studies on the carcinogenicity of NNN enantiomers in rats.

The carcinogenicity of racemic NNN in the oral cavity and esophagus was found to be significantly greater than that of (S)-NNN alone and surpassed the additive effects of the individual enantiomers, indicating a synergistic interaction.

Experimental Protocols

Animal Bioassay for Carcinogenicity

The data presented above was generated from a long-term carcinogenicity study in male F-344 rats. The key aspects of the methodology are outlined below:

  • Animal Model: Male F-344 rats.

  • Test Compounds: (S)-NNN, (R)-NNN, and racemic NNN.

  • Administration Route: Dissolved in drinking water.

  • Dose: 14 parts per million (ppm).

  • Duration: Chronic administration.

  • Endpoint: Histopathological analysis of oral cavity and esophageal tissues to identify and quantify benign and malignant tumors.

Metabolic Activation and Mechanism of Action

The carcinogenic effects of NNN are not direct; the compound requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its genotoxic effects. This activation process leads to the formation of unstable intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations in critical genes and initiate cancer.

There are two primary metabolic activation pathways for NNN:

  • 2'-hydroxylation: This pathway is predominant in rats and leads to the formation of pyridyloxobutyl (POB)-DNA adducts.

  • 5'-hydroxylation: This pathway is considered a major activation route in human enzyme systems and results in the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

(S)-NNN is more efficiently metabolized via the 2'-hydroxylation pathway in rats, leading to higher levels of POB-DNA adducts in target tissues like the esophagus and oral mucosa compared to (R)-NNN. In human liver enzyme systems, (S)-NNN also produces a greater amount of py-py-dI adducts through the 5'-hydroxylation pathway than (R)-NNN.

Metabolic_Activation_of_NNN cluster_S_NNN (S)-NNN Pathway cluster_R_NNN (R)-NNN Pathway cluster_Synergy Synergistic Effect s_nnn (S)-NNN s_metabolites Metabolic Activation (CYP450) s_nnn->s_metabolites 2'-hydroxylation (rats) 5'-hydroxylation (humans) s_adducts Higher Levels of POB-DNA & py-py-DNA Adducts s_metabolites->s_adducts s_cancer Potent Carcinogen (Oral Cavity) s_adducts->s_cancer synergy Enhanced Carcinogenicity (Oral Cavity & Esophagus) s_cancer->synergy Synergizes with r_nnn (R)-NNN r_metabolites Metabolic Activation (CYP450) r_nnn->r_metabolites r_adducts Lower Levels of DNA Adducts r_metabolites->r_adducts r_cancer Weak Carcinogen r_adducts->r_cancer r_cancer->synergy (R)-NNN

Caption: Metabolic activation and carcinogenic outcomes of (S)-NNN and (R)-NNN.

Experimental_Workflow start Start: Select Male F-344 Rats groups Divide into Treatment Groups: - (S)-NNN (14 ppm) - (R)-NNN (14 ppm) - Racemic NNN (14 ppm) - Control start->groups admin Chronic Administration in Drinking Water groups->admin observe Monitor for Tumor Development admin->observe necropsy Necropsy and Tissue Collection (Oral Cavity, Esophagus) observe->necropsy histo Histopathological Examination necropsy->histo data Quantify Tumor Incidence and Severity histo->data end End: Comparative Analysis data->end

Caption: Workflow for the comparative carcinogenicity bioassay of NNN enantiomers.

References

N-Nitrosonornicotine (NNN): A Comparative Analysis of a Potent Carcinogen in E-Liquids and Combustible Tobacco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Nitrosonornicotine (NNN), a potent Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC), across e-liquids and combustible tobacco products.[1] NNN is a non-volatile, tobacco-specific nitrosamine (TSNA) that is a significant contributor to the risk of esophageal and oral cancers associated with tobacco use.[1] This document is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological and analytical pathways.

Quantitative Analysis of NNN: E-Liquids vs. Combustible Tobacco

The concentration of NNN varies significantly between e-liquids and combustible tobacco products. This disparity is largely due to the different sourcing of nicotine and the absence of tobacco curing and fermentation processes in the manufacturing of most e-liquids.[1] The following tables summarize the quantitative findings from various analytical studies.

Table 1: NNN Levels in E-Liquids and E-Cigarette Aerosol

Product TypeSample MatrixAverage NNN Concentration RangeNotes
E-LiquidLiquidGenerally low to non-detectable; 0.34-60.08 µg/L (or ng/mL) in some tested products.[2]Trace amounts may be present due to impurities in the nicotine used.[3]
E-CigaretteAerosolGenerally low to non-detectable.Studies have shown that NNN levels in aerosol are comparable to those in the e-liquid, with no significant formation during aerosolization under normal conditions. However, the presence of nitrites in e-liquids can lead to the formation of TSNAs, including NNN, during aerosol generation.
E-Cigarette UserSalivaMean of 14.6 pg/mL (range: Endogenous formation of NNN in e-cigarette users has been demonstrated.

Table 2: NNN Levels in Combustible and Smokeless Tobacco Products

Product TypeSample MatrixAverage NNN Concentration RangeNotes
CigaretteTobacco Filler286.9 - 1776.2 ng/cigarette.Levels can vary significantly based on tobacco type (e.g., Burley vs. Bright) and curing methods.
CigaretteMainstream Smoke53.1 - 353.3 ng/cigarette.NNN in smoke is transferred from the tobacco and also formed during combustion.
Smokeless TobaccoMoist Snuff2.2 - 42.5 µg/g (wet weight).Generally contains higher levels of TSNAs compared to cigarettes.
SmokerSalivaMean of 94.5 pg/mL (range: Salivary NNN levels are significantly higher in smokers compared to e-cigarette users.

Carcinogenic Signaling Pathway of NNN

The carcinogenicity of NNN is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts. This process can initiate a cascade of events that may result in tumor development.

NNN_Metabolic_Activation NNN This compound (NNN) CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1) NNN->CYP450 alpha_hydroxylation α-Hydroxylation (2'- and 5'- positions) CYP450->alpha_hydroxylation Metabolic Activation diazohydroxides Unstable Diazohydroxides alpha_hydroxylation->diazohydroxides dna_adducts Pyridyloxobutyl (POB) & Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts diazohydroxides->dna_adducts Reacts with DNA dna_damage DNA Damage & Mutations dna_adducts->dna_damage cancer Cancer Initiation dna_damage->cancer

Metabolic activation of NNN leading to carcinogenesis.

Experimental Protocol for NNN Quantification

The standard method for the quantification of NNN in various matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low levels of NNN often found in e-liquids and biological samples.

1. Sample Preparation

  • Combustible Tobacco: A known weight of ground tobacco is extracted with an aqueous buffer (e.g., 100 mM ammonium acetate) containing an isotopically labeled internal standard (e.g., NNN-d4). The mixture is agitated and then centrifuged or filtered to separate the liquid extract.

  • E-Liquids: A measured volume of the e-liquid is diluted with the extraction buffer containing the internal standard.

  • Aerosol/Smoke: The aerosol or smoke is collected on a filter pad (e.g., Cambridge filter pad). The filter is then extracted with the extraction buffer containing the internal standard.

  • Sample Cleanup (Optional): For complex matrices, Solid Phase Extraction (SPE) may be used to remove interfering compounds.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate NNN from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify NNN and its internal standard based on their specific precursor-to-product ion transitions.

3. Data Analysis

  • A calibration curve is generated using standard solutions of NNN at known concentrations.

  • The concentration of NNN in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

NNN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample (Tobacco, E-liquid, Aerosol) extraction Extraction with Buffer & Internal Standard sample->extraction cleanup Solid Phase Extraction (Optional) extraction->cleanup lc_separation Liquid Chromatography (Separation) cleanup->lc_separation ms_detection Tandem Mass Spectrometry (Detection) lc_separation->ms_detection quantification Quantification against Calibration Curve ms_detection->quantification results NNN Concentration quantification->results

Experimental workflow for NNN quantification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosonornicotine
Reactant of Route 2
N-Nitrosonornicotine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。